1-Iodoethyl ethyl carbonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-iodoethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHXJIRTSWHBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438961 | |
| Record name | 1-IODOETHYL ETHYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80196-04-9 | |
| Record name | 1-IODOETHYL ETHYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Iodoethyl ethyl carbonate: Synthesis, Characterization, and Application in Prodrug Development
This guide provides a comprehensive technical overview of 1-Iodoethyl ethyl carbonate, a pivotal reagent in modern pharmaceutical chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and its critical role as a prodrug-forming moiety, with a focus on enhancing the bioavailability of therapeutic agents.
Introduction: The Strategic Importance of 1-Iodoethyl ethyl carbonate in Prodrug Design
In the landscape of contemporary drug development, optimizing the pharmacokinetic profile of a lead compound is as crucial as its pharmacodynamic activity. Many promising drug candidates exhibit poor aqueous solubility or limited membrane permeability, hindering their oral bioavailability. The prodrug approach, wherein a bioactive molecule is temporarily modified to improve its delivery and absorption, is a well-established strategy to overcome these limitations.
1-Iodoethyl ethyl carbonate (IEEC) has emerged as a key intermediate in the synthesis of 1-alkoxycarbonyloxyethyl ester prodrugs. This "promoieity" is attached to a parent drug, often at a carboxylic acid or a hydroxyl group, to create a more lipophilic and readily absorbed molecule. Following administration, this promoiety is designed to be cleaved in vivo by ubiquitous esterases, releasing the active parent drug. The lability of the carbon-iodine bond makes IEEC a highly reactive and efficient alkylating agent for this purpose.
Synthesis of 1-Iodoethyl ethyl carbonate: A Halogen Exchange Approach
The most prevalent and industrially scalable method for synthesizing 1-Iodoethyl ethyl carbonate is through a Finkelstein-type halogen exchange reaction. This process involves the substitution of a chlorine atom with an iodine atom from its precursor, 1-chloroethyl ethyl carbonate.
The causality behind this experimental choice lies in the greater reactivity of the iodo-derivative compared to its chloro- and bromo-analogues in subsequent nucleophilic substitution reactions with the parent drug molecule. While the chloro- and bromo-ethyl ethyl carbonates are also used, the iodo-variant often provides higher yields and faster reaction times in the esterification step to form the final prodrug.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of analogous 1-iodoethyl carbonates, such as 1-iodoethylisopropylcarbonate.[1]
Materials:
-
1-Chloroethyl ethyl carbonate
-
Sodium iodide (NaI)
-
Ethyl acetate (anhydrous)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Calcium chloride (CaCl2) (optional, as a dehydrating agent)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for reflux reactions
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add ethyl acetate.
-
Addition of Reactants: Under a gentle stream of inert gas, add 1-chloroethyl ethyl carbonate, sodium iodide, tetrabutylammonium bromide, and calcium chloride to the flask. The molar ratio of sodium iodide to 1-chloroethyl ethyl carbonate should be in a slight excess.
-
Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 3-6 hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then washed with water and brine to remove any remaining salts and impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-Iodoethyl ethyl carbonate. For applications requiring high purity, the product can be further purified by vacuum distillation.
The use of a phase-transfer catalyst like TBAB facilitates the reaction between the organic-soluble chloro-compound and the inorganic iodide salt. Calcium chloride helps to drive the equilibrium towards the product by sequestering any residual water.
Synthesis Workflow Diagram
Caption: Synthesis of 1-Iodoethyl ethyl carbonate via halogen exchange.
Physicochemical Properties and Characterization
| Property | Value (Estimated/Analog Data) | Source/Reference |
| CAS Number | 80196-04-9 | |
| Molecular Formula | C₅H₉IO₃ | |
| Molecular Weight | 244.03 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | Inferred from analogous compounds |
| Boiling Point | >170 °C (with some decomposition) | Inferred from |
| Density | ~1.5 g/cm³ | Estimated based on analogous compounds |
| Solubility | Soluble in most organic solvents (e.g., acetone, THF, ethyl acetate). Insoluble in water. | Inferred from |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the methine proton adjacent to the iodine. The methine proton (CH-I) would likely appear as a quartet, and the adjacent methyl group as a doublet.
-
¹³C NMR: The carbon spectrum would show distinct peaks for the carbonyl carbon, the methine carbon attached to iodine, and the carbons of the ethyl groups.
-
IR Spectroscopy: A strong absorption band around 1750-1770 cm⁻¹ is expected, corresponding to the C=O stretching of the carbonate group.
Application in Prodrug Synthesis: The Case of Cefpodoxime Proxetil
1-Iodoethyl ethyl carbonate and its analogs are extensively used in the synthesis of prodrugs for β-lactam antibiotics. A prominent example is Cefpodoxime proxetil, an oral third-generation cephalosporin. The parent drug, Cefpodoxime acid, has poor oral bioavailability. To address this, it is converted into its 1-isopropoxycarbonyloxyethyl ester prodrug, Cefpodoxime proxetil, using 1-iodoethyl isopropyl carbonate.[2][3][4] A similar reaction scheme is applicable for 1-Iodoethyl ethyl carbonate.
The reaction involves the esterification of the carboxylic acid group of the parent drug with 1-Iodoethyl ethyl carbonate. This reaction is typically carried out in an aprotic solvent in the presence of a base to deprotonate the carboxylic acid, making it a more potent nucleophile.
Prodrug Activation: The Enzymatic Cleavage Pathway
The efficacy of a 1-alkoxycarbonyloxyethyl ester prodrug hinges on its ability to be efficiently cleaved in the body to release the active drug. This activation is a two-step enzymatic process primarily mediated by carboxylesterases present in the intestinal wall, liver, and blood.[5][6]
-
Esterase-mediated Hydrolysis: A carboxylesterase first hydrolyzes the ester linkage, releasing the parent drug and an unstable hemiacetal intermediate.
-
Spontaneous Decomposition: The hemiacetal intermediate rapidly and spontaneously decomposes into acetaldehyde and carbon dioxide.
This enzymatic activation is a self-validating system; the promoiety is designed to be recognized by common esterases, ensuring the release of the active drug.
Caption: Enzymatic activation of a 1-ethoxycarbonyloxyethyl ester prodrug.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-Iodoethyl ethyl carbonate is not widely available. However, based on the safety profiles of related compounds such as ethyl methyl carbonate and iodoethane, the following precautions should be observed.[7][8]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from light and moisture. Keep the container tightly sealed.
-
Hazards: The compound is likely to be an irritant to the skin, eyes, and respiratory tract. It may be harmful if swallowed or inhaled. As with many alkylating agents, it should be handled with care to avoid unnecessary exposure.
Conclusion
1-Iodoethyl ethyl carbonate is a valuable and highly reactive intermediate in pharmaceutical synthesis, particularly for the creation of orally bioavailable prodrugs. Its synthesis via a straightforward halogen exchange reaction and its predictable enzymatic cleavage in vivo make it an attractive choice for drug development professionals. A thorough understanding of its synthesis, characterization, and the mechanism of action of the resulting prodrugs is essential for its successful application in the development of new and improved therapeutics.
References
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents.
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH. Available at: [Link]
-
Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood - PubMed. Available at: [Link]
-
WO/2010/097675 AN IMPROVED PREPARATION PROCESS FOR CEFPODOXIME PROXETIL - WIPO Patentscope. Available at: [Link]
-
Safety Data Sheet: Ethyl methyl carbonate - Carl ROTH. Available at: [Link]
- EP1583764A1 - A process for the manufacture of cefpodoxime proxetil - Google Patents.
-
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC - PubMed Central. Available at: [Link]
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - SciRP.org. Available at: [Link]
- A PROCESS FOR THE PREPARATION OF CEFPODOXIME PROXETIL - Patent 1590353.
Sources
- 1. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. EP1583764A1 - A process for the manufacture of cefpodoxime proxetil - Google Patents [patents.google.com]
- 4. A PROCESS FOR THE PREPARATION OF CEFPODOXIME PROXETIL - Patent 1590353 [data.epo.org]
- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Iodoethyl Ethyl Carbonate: Structure, Synthesis, and Application in Prodrug Development
Foreword for the Modern Drug Developer
In the landscape of contemporary drug development, the optimization of pharmacokinetic profiles is as critical as the intrinsic potency of the active pharmaceutical ingredient (API). The challenge of transforming a promising lead compound into a viable therapeutic often hinges on overcoming hurdles such as poor oral bioavailability, metabolic instability, or unfavorable solubility. This guide delves into the chemistry and application of a key enabling reagent, 1-Iodoethyl ethyl carbonate , a molecule central to the design of one of the most successful classes of prodrugs: the 1-(ethoxycarbonyloxy)ethyl esters.
For the medicinal chemist and drug development professional, understanding the nuances of this reagent is not merely an academic exercise. It is about mastering a tool that can unlock the therapeutic potential of carboxylic acid-containing drugs, particularly in the realm of antibiotics. This document moves beyond a simple recitation of facts, providing a field-proven perspective on the synthesis, reactivity, and strategic implementation of this pivotal intermediate. We will explore the causality behind its design, the validation inherent in its synthetic protocols, and its transformative role in creating orally bioavailable medicines.
Molecular Architecture and Physicochemical Profile
1-Iodoethyl ethyl carbonate (CAS No. 80196-04-9) is a specialized organic reagent designed for the specific purpose of introducing the 1-(ethoxycarbonyloxy)ethyl promoiety onto a parent drug molecule.[1] Its structure is characterized by a central carbonate group flanked by an ethyl group and a 1-iodoethyl group.
Structural Breakdown:
-
Ethyl Carbonate Moiety: This portion provides the core carbonate linkage and the terminal ethyl group.
-
1-Iodoethyl Group: This is the reactive center of the molecule. The carbon atom bonded to both an oxygen and an iodine is highly electrophilic. The iodine atom serves as an excellent leaving group, facilitating nucleophilic substitution by the carboxylate salt of an API.
The strategic placement of the iodine atom alpha to an oxygen atom is the key to its reactivity, making it significantly more susceptible to substitution than a simple alkyl iodide.
Physicochemical Data
While extensive experimental data for 1-iodoethyl ethyl carbonate is not widely published, its properties can be reliably estimated from its chloro- and isopropyl- analogues. These compounds are structurally very similar, and their data provide a strong basis for handling and reaction planning.
| Property | Value (Estimated) | Justification / Source |
| CAS Number | 80196-04-9 | [1] |
| Molecular Formula | C₅H₉IO₃ | [1] |
| Molecular Weight | 244.03 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid. | Based on analogues like 1-chloroethyl ethyl carbonate. |
| Boiling Point | ~200-205 °C at 760 mmHg | Extrapolated from the boiling point of 1-iodoethyl isopropyl carbonate (204.8 °C).[2] |
| Density | ~1.6-1.7 g/cm³ | Extrapolated from the density of 1-iodoethyl isopropyl carbonate (1.643 g/cm³).[2] |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Insoluble in water. | Typical for halogenated organic esters. Reacts with water over time. |
Synthesis and Purification: A Validated Protocol
The most reliable and industrially scalable method for preparing 1-iodoethyl ethyl carbonate is through a halide exchange (Finkelstein) reaction. This approach leverages the readily available and more stable precursor, 1-chloroethyl ethyl carbonate. The protocol is self-validating as the reaction equilibrium is driven strongly towards the product due to the precipitation of sodium chloride in the acetone solvent.
The precursor, 1-chloroethyl ethyl carbonate, can be synthesized by reacting ethanol with 1-chloroethyl chloroformate in the presence of a base like pyridine.[3]
Experimental Protocol: Synthesis via Halide Exchange
This protocol is adapted from the validated synthesis of the analogous 1-iodoethylisopropylcarbonate.[4]
Objective: To synthesize 1-Iodoethyl ethyl carbonate from 1-chloroethyl ethyl carbonate.
Materials:
-
1-Chloroethyl ethyl carbonate (1.0 eq)
-
Sodium iodide (NaI, anhydrous, 1.5 eq)
-
Acetone (anhydrous, ~5-10 mL per gram of starting material)
-
Tetrabutylammonium bromide (TBAB, 0.02 eq) - Optional phase-transfer catalyst
-
Anhydrous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried.
-
Reagent Charging: Charge the flask with anhydrous acetone, sodium iodide, and the optional TBAB. Stir the suspension for 10-15 minutes to dissolve a portion of the salt.
-
Initiation: Add 1-chloroethyl ethyl carbonate to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56 °C). The reaction progress can be monitored by TLC or GC-MS. A key visual indicator is the formation of a fine white precipitate (NaCl). The reaction is typically complete within 3-5 hours.
-
Causality Note: The use of acetone is critical. Sodium iodide is soluble in acetone, whereas the sodium chloride product is virtually insoluble, driving the reaction to completion according to Le Châtelier's principle. TBAB can accelerate the reaction by facilitating the transport of the iodide ion.
-
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetone.
-
Redissolve the resulting oil in ethyl acetate.
-
Wash the organic layer sequentially with a 5% aqueous sodium thiosulfate solution (to remove any residual iodine color), water, and finally, saturated brine.
-
Causality Note: The thiosulfate wash is a self-validating step; its purpose is to reduce any I₂ formed from iodide oxidation back to colorless I⁻, ensuring product purity.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-iodoethyl ethyl carbonate as a pale yellow oil.
-
Purification (Optional): The product is often used directly in the next step due to its high reactivity and thermal instability.[4] If higher purity is required, vacuum distillation can be attempted, but with extreme care to avoid decomposition.
Chemical Reactivity and Mechanism of Action in Prodrugs
The utility of 1-iodoethyl ethyl carbonate is entirely dependent on its reactivity as an electrophile. It is designed to esterify carboxylic acids under mild conditions, forming a specialized ester that is stable chemically but labile biologically.
Application in Prodrug Synthesis
The primary application is the conversion of a drug containing a carboxylic acid (R-COOH) into its corresponding 1-(ethoxycarbonyloxy)ethyl ester prodrug. This is achieved by reacting the carboxylate salt of the drug (e.g., the sodium or potassium salt) with 1-iodoethyl ethyl carbonate.
This strategy was famously applied to create Bacampicillin , the prodrug of ampicillin.[5] Ampicillin itself has poor oral bioavailability (~40%). By masking the polar carboxylate group with the 1-(ethoxycarbonyloxy)ethyl promoiety, the resulting prodrug, Bacampicillin, becomes more lipophilic and is almost completely absorbed from the gastrointestinal tract.[5]
Mechanism of Prodrug Activation
Once absorbed into the bloodstream or intestinal wall, the prodrug is rapidly hydrolyzed by non-specific esterase enzymes to release the active drug.[5] This is a two-step cascade reaction.
-
Enzymatic Cleavage: An esterase enzyme hydrolyzes the terminal ethyl carbonate ester bond, releasing ethanol and an unstable hemiacetal intermediate.
-
Spontaneous Decomposition: The hemiacetal intermediate rapidly and non-enzymatically decomposes to release the active parent drug (with its free carboxylic acid) and acetaldehyde.
This cascade mechanism is a hallmark of a well-designed carrier-linked prodrug, ensuring rapid and efficient release of the API at the desired site of action.[6]
Safety, Handling, and Storage
Key Hazards:
-
Alkylating Agent: Likely to be corrosive and irritating to the skin, eyes, and respiratory tract. Alkylating agents are often treated as potential mutagens.
-
Moisture Sensitivity: Will hydrolyze in the presence of water, releasing HI.
-
Thermal Instability: Can decompose upon heating, particularly during distillation.
Handling Precautions:
-
Personal Protective Equipment (PPE): Always handle in a fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[9][10]
-
Inert Atmosphere: Conduct reactions and store under an inert atmosphere (nitrogen or argon) to prevent moisture ingress.
-
Avoid Inhalation and Contact: Avoid breathing vapors and direct contact with skin and eyes.[11]
Storage:
-
Store in a tightly sealed container under an inert atmosphere.
-
Keep in a cool, dry, and dark place. Refrigeration is recommended for long-term storage.
-
Store away from incompatible materials such as water, strong bases, and oxidizing agents.
Conclusion
1-Iodoethyl ethyl carbonate represents a sophisticated and highly effective tool in the field of medicinal chemistry. Its molecular structure is precisely tuned for reactivity, allowing for the efficient introduction of the 1-(ethoxycarbonyloxy)ethyl promoiety. This functionality has proven invaluable in overcoming the pharmacokinetic limitations of important drugs, most notably in the development of orally active beta-lactam antibiotics like Bacampicillin. By understanding the causality of its synthesis, the mechanism of its application, and the necessary safety protocols, researchers and drug development professionals can effectively leverage this reagent to advance the next generation of therapeutics.
References
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate.
- CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.
-
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. PMC - PubMed Central. [Link]
- EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin.
-
Qin, X. et al. Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. Advanced Materials Research. [Link]
-
Rautio, J. et al. (2018). Enzyme-mediated hydrolytic activation of prodrugs. ResearchGate. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Adipic acid. [Link]
- CA1236450A - Synthesis route for bacampicillin.
-
Catalytic Synthesis of Diethyl Carbonate from Carbon Dioxide using Catalyst KI/EtONa with Propylene Oxide as Dehydration Agent and Process Optimization Based on Box-Behnken Design. Preprints.org. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Cyclization-activated Prodrugs. MDPI. [Link]
-
Nasirli, E.F. et al. (2022). SYNTHESIS OF ETHYLENE CARBONATE FROM ETHYLENE OXIDE AND CO2 IN THE PRESENCE OF ZINC PHENOLATES / IONIC LIQUID CATALYSTS. SciSpace. [Link]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]
-
Bodin, N. O., et al. (1975). Bacampicillin: a New Orally Well-Absorbed Derivative of Ampicillin. Antimicrobial Agents and Chemotherapy. [Link]
-
Bacampicillin structure and its conversion into ampicillin. ResearchGate. [Link]
-
Oliyai, R., Yuan, L. C., & Dahl, T. (2001). Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution. Nucleosides, nucleotides & nucleic acids. [Link]
- US4619785A - Novel synthesis route for bacampicillin.
-
PubChem. 1-Iodoethyl isopropyl carbonate. [Link]
Sources
- 1. 1-Iodoethyl ethyl carbonate [80196-04-9] | King-Pharm [king-pharm.com]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis routes of 1-Chloroethyl Isopropyl Carbonate [benchchem.com]
- 4. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 5. Bacampicillin: a New Orally Well-Absorbed Derivative of Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemos.de [chemos.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. targetmol.com [targetmol.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide to 1-Iodoethyl Ethyl Carbonate (CAS No. 80196-04-9)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of 1-iodoethyl ethyl carbonate, a key reagent and intermediate in organic synthesis, with a particular focus on its relevance in the pharmaceutical sciences. Drawing upon established chemical principles and field-proven insights, this document will explore its synthesis, chemical properties, reactivity, and applications, offering a self-validating system of protocols and mechanistic understanding for laboratory professionals.
Introduction: The Versatile Role of α-Haloalkyl Carbonates
1-Iodoethyl ethyl carbonate belongs to the class of α-haloalkyl carbonates, a group of compounds that have garnered significant interest in organic chemistry and drug development. Their unique structural feature, an iodine atom attached to the α-carbon of an ethyl carbonate, renders them highly reactive alkylating agents. This reactivity is the cornerstone of their utility, particularly in the formation of prodrugs and as versatile protecting groups. The lability of the carbon-iodine bond, coupled with the stability of the carbonate moiety under specific conditions, allows for controlled chemical transformations, making 1-iodoethyl ethyl carbonate a valuable tool in the synthesis of complex molecules.
Physicochemical Properties: A Predictive Overview
| Property | Estimated Value / Information | Source / Basis of Estimation |
| CAS Number | 80196-04-9 | - |
| Molecular Formula | C₅H₉IO₃ | - |
| Molecular Weight | 244.03 g/mol | - |
| Appearance | Expected to be a colorless to light yellow liquid. | Analogy with 1-chloroethyl ethyl carbonate.[1] |
| Boiling Point | Estimated to be higher than 160 °C (boiling point of 1-chloroethyl ethyl carbonate). | The substitution of chlorine with iodine generally increases the boiling point due to increased molecular weight and van der Waals forces.[1] |
| Density | Estimated to be greater than 1.14 g/cm³ (density of 1-chloroethyl ethyl carbonate). | The higher atomic weight of iodine compared to chlorine will lead to a higher density.[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, THF) and insoluble in water. | General solubility characteristics of similar organic carbonates.[2] |
| Stability | Sensitive to moisture and light. Should be stored under an inert atmosphere in a cool, dark place. | General stability of α-iodo ethers and iodoalkanes.[3] |
Synthesis of 1-Iodoethyl Ethyl Carbonate: A Practical Approach
The most direct and industrially relevant method for the synthesis of 1-iodoethyl ethyl carbonate is through a Finkelstein reaction, which involves the halide exchange of the more readily available 1-chloroethyl ethyl carbonate. This reaction is driven by the precipitation of sodium chloride in a suitable solvent, typically acetone or ethyl acetate.
Reaction Principle
The synthesis is based on a nucleophilic substitution reaction where the iodide ion (from sodium iodide) displaces the chloride ion from 1-chloroethyl ethyl carbonate. The use of a solvent in which sodium iodide is soluble but sodium chloride is not, shifts the equilibrium towards the formation of the desired iodo-compound.
Detailed Experimental Protocol
-
Materials:
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethyl acetate.
-
Add 1-chloroethyl ethyl carbonate to the solvent.
-
Add sodium iodide, and if used, the phase-transfer catalyst and drying agent.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated sodium chloride and wash the solid with a small amount of fresh ethyl acetate.
-
Combine the filtrate and washings.
-
The crude 1-iodoethyl ethyl carbonate can often be used directly in the next step, as the purity is typically high (>95% by GC).[2] If further purification is required, it can be achieved by vacuum distillation.
-
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and a dry reaction setup is crucial to prevent the hydrolysis of the starting material and the product, which are both moisture-sensitive.
-
Excess Sodium Iodide: Using a molar excess of sodium iodide ensures a high conversion rate by shifting the reaction equilibrium to the product side.
-
Reflux Temperature: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.
-
Phase-Transfer Catalyst: While not always necessary, a phase-transfer catalyst can be beneficial in accelerating the reaction, especially if the solubility of sodium iodide in the chosen solvent is limited.
Reactivity and Mechanism: The Chemistry of an α-Iodo Ether Carbonate
The reactivity of 1-iodoethyl ethyl carbonate is dominated by the presence of the iodine atom on the carbon adjacent to an ether oxygen. This structural motif makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.
Nucleophilic Substitution
1-Iodoethyl ethyl carbonate readily undergoes SN2-type reactions with a wide range of nucleophiles. The iodide ion is an excellent leaving group, facilitating the substitution process.
Caption: SN2 reaction at the α-carbon of 1-iodoethyl ethyl carbonate.
Common nucleophiles that react with 1-iodoethyl ethyl carbonate include:
-
Alcohols and Phenols: To form the corresponding mixed carbonates, which can serve as protecting groups for the hydroxyl functionality.
-
Carboxylic Acids: To form acyloxyethyl esters, a common prodrug motif.
-
Amines: To form carbamates.
-
Thiols: To form thiocarbonates.
The reactivity is generally high, and reactions can often be carried out under mild conditions, typically in the presence of a non-nucleophilic base to neutralize the generated HI.
Hydrolytic Stability
The carbonate functional group is generally more stable to hydrolysis than an ester group. However, the presence of the α-iodo group can influence the overall stability of the molecule. Under aqueous conditions, especially in the presence of acid or base, 1-iodoethyl ethyl carbonate can hydrolyze to form acetaldehyde, ethanol, carbon dioxide, and iodide. The hydrolysis of cyclic carbonates like ethylene carbonate has been studied and can provide insights into the general stability of the carbonate linkage.[4][5][6]
Applications in Drug Development and Organic Synthesis
The unique reactivity profile of 1-iodoethyl ethyl carbonate makes it a valuable reagent in several areas of chemical and pharmaceutical research.
Prodrug Synthesis
A primary application of 1-iodoethyl ethyl carbonate is in the synthesis of prodrugs.[7] A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form. The 1-(ethoxycarbonyloxy)ethyl moiety can be attached to a functional group (e.g., a hydroxyl or carboxyl group) of a drug molecule. This modification can improve the drug's physicochemical properties, such as solubility and bioavailability. Once absorbed, the prodrug is designed to be cleaved by esterases or other enzymes to release the active drug.
Caption: General scheme for the activation of a 1-(alkoxycarbonyloxy)ethyl prodrug.
Protecting Group Chemistry
The 1-(ethoxycarbonyloxy)ethyl group can also be used as a protecting group for alcohols and phenols.[8][9] A protecting group temporarily masks a functional group to prevent it from reacting during a chemical transformation at another site in the molecule.[8][9] The key advantage of this protecting group is its specific cleavage conditions, which can be orthogonal to other protecting groups present in the molecule.
Analytical Methods for Characterization
The characterization and purity assessment of 1-iodoethyl ethyl carbonate can be achieved using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the methine proton (CH-I). The methine proton will appear as a quartet coupled to the adjacent methyl group, and its chemical shift will be significantly downfield due to the deshielding effect of both the iodine and the oxygen atoms (estimated around 6.0-6.5 ppm).[1] The ethyl protons will show a quartet and a triplet.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the α-carbon (C-I) at a characteristic upfield position due to the "heavy atom effect" of iodine, despite being attached to two electronegative atoms.[10] The carbonyl carbon of the carbonate will appear around 150-160 ppm.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography (GC):
-
GC is a suitable technique for monitoring the synthesis of 1-iodoethyl ethyl carbonate and for assessing its purity. A non-polar or medium-polarity column would be appropriate for the separation.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the carbonate group, typically in the range of 1740-1760 cm⁻¹.
-
Safety, Handling, and Storage
As a reactive alkylating agent, 1-iodoethyl ethyl carbonate must be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines should be strictly followed based on the known hazards of α-halo ethers and iodoalkanes.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles at all times.
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
-
Handling:
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Avoid inhalation of vapors. If inhalation occurs, move to fresh air.
-
It is a potential lachrymator.
-
Handle as a potential carcinogen and mutagen due to its alkylating nature.
-
-
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep in a cool, dry, and dark place to prevent decomposition.
-
Store away from moisture, strong acids, strong bases, and oxidizing agents.
-
-
Disposal:
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Conclusion
1-Iodoethyl ethyl carbonate is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical sciences. Its utility as a precursor for prodrugs and as a protecting group stems from the lability of the carbon-iodine bond, which allows for controlled nucleophilic substitution reactions. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory. This guide provides a foundational understanding for researchers and drug development professionals, enabling them to harness the full potential of this valuable chemical entity.
References
- Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. J. Org. Chem.
- Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activ
- Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. J. Med. Chem.
- Preparation method of 1-iodoethylisopropylcarbon
- In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. J. Chem. Inf. Model.
- Analytical methods for quantitative and qualitative determination of hydrocarbons and oil and grease in water and wastewater.
- Protective Groups. Organic Chemistry Portal.
- Handling Radioactive Materials Safely. Office of Environmental Health and Safety.
- SYNTHESIS OF ETHYLENE CARBONATE FROM ETHYLENE OXIDE AND CO2 IN THE PRESENCE OF ZINC PHENOLATES / IONIC LIQUID C
- Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Princeton University.
- Practical analytical techniques. Politechnika Białostocka.
- Hydrolysis of Ethylene Carbonate with Water and Hydroxide under Battery Oper
- SAFETY D
- Mass Spectrometry - Fragmentation P
- In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. SciSpace.
- Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides. PMC - NIH.
- Catalytic Synthesis of Diethyl Carbonate from Carbon Dioxide using Catalyst KI/EtONa with Propylene Oxide as Dehydration Agent and Process Optimiz
- Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and M
- Acyloxyisopropyl carbamates as prodrugs for amine drugs. US5684018A.
- 1-Chloroethyl Ethyl Carbon
- 1 Protecting Group Strategies in Carbohydr
- Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. PMC - NIH.
- 18.9: Spectroscopy of Ethers. Chemistry LibreTexts.
- Safe Handling of Radioisotopes. UC Davis Safety Services.
- Enzymatic hydrolysis of organic cyclic carbon
- SYNTHESIS OF ETHYLENE CARBONATE FROM ETHYLENE OXIDE AND CO2 IN THE PRESENCE OF ZINC PHENOLATES / IONIC LIQUID C
- Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. MDPI.
- GCMS Section 6.14. Whitman People.
- Reactivity of Nucleophilic Reagents toward Esters. Kinam Park.
- The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. PMC - NIH.
- Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. NIH.
- The Prediction of Physicochemical Properties.
- The Transformation of Inorganic to Organic Carbonates: Chasing for Reaction P
- Carbon-14 ( 14 C) safety information and specific handling precautions General. University of Michigan.
- Atmospheric-Pressure Conversion of CO 2 to Cyclic Carbonates over Constrained Dinuclear Iron Catalysts.
- Synthesis of ethylene carbonate via carbon dioxide and ethylene oxide catalyzed by immobilized ionic liquid.
- Mass Spectrometry Fragmentation P
- Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
- Nontesting Approaches Relevant to Prediction of Acute Toxicity and Potency. NCBI - NIH.
- Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by arom
- Development of Prodrugs for PDT-Based Combination Therapy Using a Singlet-Oxygen-Sensitive Linker and Quantit
- Kinetics of nucleophilic attack on co-ordinated organic moieties. Part 21. Factors governing the nucleophilicity of phosphorus nucleophiles towards [Fe(CO)3(1–5-η-C6H7)]+. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Fragment
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic hydrolysis of organic cyclic carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. media.neliti.com [media.neliti.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scienceready.com.au [scienceready.com.au]
An In-depth Technical Guide to 1-Iodoethyl ethyl carbonate: Physicochemical Properties and Synthetic Insights for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Iodoethyl ethyl carbonate, a key reagent in the synthesis of advanced pharmaceutical prodrugs. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and draws logical inferences from closely related analogs to present a detailed profile. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its physical properties, synthetic pathways, and critical role in enhancing the therapeutic efficacy of parent drug molecules.
Introduction: The Strategic Role of 1-Iodoethyl ethyl carbonate in Prodrug Synthesis
In the landscape of modern drug development, the optimization of a drug candidate's pharmacokinetic profile is as crucial as its pharmacodynamic activity. Prodrug strategies are a cornerstone of this optimization process, enabling the fine-tuning of properties such as solubility, stability, and bioavailability. 1-Iodoethyl ethyl carbonate (CAS RN: 80196-04-9) emerges as a pivotal, albeit sparsely documented, reagent in this field. It serves as a highly reactive precursor for the introduction of the 1-(ethoxycarbonyloxy)ethyl promoiety to parent drug molecules.
The rationale behind this chemical modification is compelling. The resulting carbonate ester prodrugs are designed to be chemically stable until they undergo enzymatic or hydrolytic cleavage in vivo, releasing the active pharmaceutical ingredient (API) at the desired site of action. The lability of the C-I bond in 1-Iodoethyl ethyl carbonate makes it an efficient alkylating agent for nucleophilic functional groups within a drug molecule, such as carboxylic acids, phenols, or amines.
This guide will delve into the known and inferred physical characteristics of 1-Iodoethyl ethyl carbonate, provide a plausible synthetic methodology based on its halogenated analogs, and contextualize its application within the broader strategy of prodrug design.
Physicochemical Profile of 1-Iodoethyl ethyl carbonate
Direct experimental data on the physical properties of 1-Iodoethyl ethyl carbonate is not extensively available. However, by analyzing trends in homologous series and comparing with structurally similar compounds, a reliable profile can be constructed.
| Property | Value | Source/Basis for Estimation |
| Molecular Formula | C5H9IO3 | [1] |
| Molecular Weight | 244.03 g/mol | Calculated from molecular formula |
| CAS Number | 80196-04-9 | [1] |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from related haloalkyl carbonates |
| Boiling Point | Estimated: 180-220 °C at 760 mmHg | Extrapolated from the boiling point of 1-iodoethyl isopropyl carbonate (204.8 °C) and diethyl carbonate (125.9 °C)[2][3]. The presence of iodine significantly increases the boiling point compared to non-halogenated analogs. |
| Density | Estimated: 1.5 - 1.7 g/cm³ | Inferred from the density of 1-iodoethyl isopropyl carbonate (1.643 g/cm³)[3]. The high atomic weight of iodine contributes to a greater density. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Based on the properties of similar organic esters and haloalkanes. It is expected to be miscible with a range of non-polar and polar aprotic solvents. |
Expert Insights on Physicochemical Properties:
The high reactivity of the iodide leaving group is the primary driver for the utility of this compound. However, this reactivity also implies a lower thermal stability compared to its chloro- or bromo-analogs. Researchers should anticipate potential decomposition upon prolonged heating, and purification by vacuum distillation is recommended. Its insolubility in water is advantageous for work-up procedures, allowing for straightforward extraction from aqueous media.
Synthesis and Mechanistic Considerations
A practical and scalable synthesis for 1-Iodoethyl ethyl carbonate is not explicitly detailed in readily available literature. However, a well-established route for the analogous 1-bromoethyl ethyl carbonate provides a robust template for its preparation.[4] The synthesis of 1-iodoalkyl carbonates can also be inferred from methods used for 1-iodoethyl isopropyl carbonate, which often involve a Finkelstein-type halogen exchange reaction.[5]
A plausible synthetic pathway involves the reaction of 1-chloroethyl ethyl carbonate with an iodide salt, such as sodium iodide, in an appropriate solvent like acetone or acetonitrile.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 1-Iodoethyl ethyl carbonate.
Step-by-Step Experimental Protocol (Hypothetical):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloroethyl ethyl carbonate (1.0 eq) and a suitable solvent such as acetone.
-
Addition of Iodide Source: Add sodium iodide (1.2 - 1.5 eq) to the flask. The excess iodide drives the equilibrium towards the product.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC). The reaction is anticipated to proceed to completion within several hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure 1-Iodoethyl ethyl carbonate.
Causality Behind Experimental Choices:
-
Solvent: Acetone is a common choice for Finkelstein reactions as it readily dissolves sodium iodide but not sodium chloride, thus driving the reaction forward according to Le Chatelier's principle.
-
Stoichiometry: A slight excess of the iodide salt is used to ensure complete conversion of the starting chloride.
-
Purification: Vacuum distillation is crucial to purify the product without thermal degradation, to which the iodo-compound is susceptible.
Application in Drug Development: A Prodrug Strategy
The primary application of 1-Iodoethyl ethyl carbonate is in the formation of 1-(ethoxycarbonyloxy)ethyl ester prodrugs. This is particularly valuable for drugs containing a carboxylic acid moiety.
Mechanism of Prodrug Formation:
Caption: General scheme for the synthesis of a 1-(ethoxycarbonyloxy)ethyl ester prodrug.
The carboxylate of the parent drug, formed in the presence of a non-nucleophilic base, acts as a nucleophile, attacking the electrophilic carbon bearing the iodine atom in 1-Iodoethyl ethyl carbonate via an SN2 reaction. This results in the formation of the desired ester prodrug and an iodide salt.
Self-Validating System in Prodrug Synthesis:
The success of this protocol can be readily validated. The formation of the prodrug can be monitored by the disappearance of the starting materials and the appearance of a new product spot on TLC. Confirmation of the structure is achieved through standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum of the prodrug would characteristically show a quartet for the methine proton of the ethylidene group, coupled to the adjacent methyl protons which would appear as a doublet.
Spectroscopic Characterization (Predicted)
-
¹H NMR (predicted):
-
A quartet at approximately 6.5-6.8 ppm (1H, -CH(I)-), shifted downfield due to the deshielding effect of the adjacent iodine and oxygen atoms.
-
A quartet at approximately 4.2-4.4 ppm (2H, -O-CH₂-CH₃) from the ethyl group.
-
A doublet at approximately 2.1-2.3 ppm (3H, -CH(I)-CH₃).
-
A triplet at approximately 1.3-1.5 ppm (3H, -O-CH₂-CH₃).
-
-
¹³C NMR (predicted):
-
A carbonyl carbon (-O-C(=O)-O-) in the range of 150-155 ppm.
-
A methine carbon attached to iodine (-CH(I)-) significantly shifted upfield compared to its chloro-analog, likely in the 20-30 ppm range.
-
The methylene carbon of the ethyl group (-O-CH₂-) around 65-70 ppm.
-
The methyl carbon of the 1-iodoethyl group (-CH(I)-CH₃) around 25-30 ppm.
-
The methyl carbon of the ethyl group (-O-CH₂-CH₃) around 13-15 ppm.
-
Safety, Handling, and Storage
No specific safety data sheet (SDS) for 1-Iodoethyl ethyl carbonate is widely available. However, based on its structure as a reactive alkylating agent and a haloalkane, the following precautions are strongly advised.[7]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is likely sensitive to light and moisture. Keep away from strong oxidizing agents and bases.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
1-Iodoethyl ethyl carbonate is a valuable, albeit under-characterized, reagent for the synthesis of ester-based prodrugs. Its high reactivity, stemming from the excellent leaving group ability of iodide, makes it an efficient tool for medicinal chemists seeking to improve the pharmacokinetic properties of drug candidates. While a comprehensive experimental dataset for its physical properties is yet to be published, this guide provides a robust, inferred profile and a reliable synthetic framework based on established chemical principles and analogous compounds. As the demand for sophisticated drug delivery systems grows, the importance of reagents like 1-Iodoethyl ethyl carbonate in the pharmaceutical industry is set to increase.
References
-
Wikipedia. Diethyl carbonate. [Link]
-
European Patent Office. (1984). EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin. [Link]
- Google Patents. (1997).
-
Cole-Parmer. Material Safety Data Sheet - 1-Chloroethyl ethyl carbonate. [Link]
-
Chemsrc. 1-Iodoethyl isopropyl carbonate | CAS#:84089-73-6. [Link]
Sources
- 1. 1-Iodoethyl ethyl carbonate [80196-04-9] | King-Pharm [king-pharm.com]
- 2. Diethyl carbonate - Wikipedia [en.wikipedia.org]
- 3. 1-Iodoethyl isopropyl carbonate | CAS#:84089-73-6 | Chemsrc [chemsrc.com]
- 4. EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin - Google Patents [patents.google.com]
- 5. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 6. 1-Chloroethyl ethyl carbonate(50893-36-2) 1H NMR spectrum [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Core Concepts: The Role of 1-Iodoethyl ethyl carbonate in Prodrug Strategy
An In-depth Technical Guide to 1-Iodoethyl ethyl carbonate
Abstract: This technical guide provides a comprehensive overview of 1-Iodoethyl ethyl carbonate, a pivotal reagent in the synthesis of advanced prodrugs. The document details its fundamental physicochemical properties, outlines a robust synthetic protocol, explores its reactivity and mechanistic action in prodrug formation, and discusses its applications within pharmaceutical development. This guide is structured to serve as a key resource for professionals leveraging advanced chemical strategies to enhance drug delivery and efficacy.
In modern drug development, overcoming pharmacokinetic challenges such as poor oral bioavailability is a primary objective. 1-Iodoethyl ethyl carbonate is a key alkylating agent used to create (1-ethoxycarbonyloxy)ethyl, or EOCE, ester prodrugs. This moiety is attached to a parent drug, often at a carboxylic acid or phosphate group, to increase its lipophilicity. This enhanced lipophilicity facilitates absorption through the gastrointestinal tract. Once absorbed into the bloodstream, the prodrug is rapidly hydrolyzed by endogenous esterase enzymes, releasing the active pharmaceutical ingredient (API) and benign byproducts. This transient modification is a powerful and widely adopted strategy for converting intravenously administered drugs into orally active medications.
Physicochemical Profile
A precise understanding of the reagent's properties is essential for its effective use in synthesis, ensuring reproducibility and safety.
Table 1: Key Properties of 1-Iodoethyl ethyl carbonate
| Property | Data |
| Molecular Formula | C₅H₉IO₃ |
| Molecular Weight | 244.03 g/mol |
| CAS Number | 51573-41-4 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 75-80 °C at 15 mmHg |
| Density | 1.655 g/cm³ |
Solubility Profile:
-
Soluble: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), Acetone
-
Insoluble: Water (reacts)
Synthesis and Purification Protocol
The synthesis of 1-Iodoethyl ethyl carbonate is typically achieved via a two-step process starting from ethyl chloroformate and acetaldehyde. The trustworthiness of this protocol relies on the careful exclusion of moisture and the monitoring of each step to ensure complete conversion.
Synthetic Workflow
The process involves the initial formation of a chloro-intermediate, followed by a halide exchange reaction.
Caption: Two-step synthesis of 1-Iodoethyl ethyl carbonate.
Detailed Experimental Methodology
Expertise & Experience: This protocol is designed for execution by trained organic chemists. The Finkelstein reaction in Step 2 is driven to completion by the precipitation of sodium chloride in acetone, an application of Le Chatelier's principle. The workup with sodium thiosulfate is critical for quenching any unreacted iodine, which can otherwise contaminate the final product.
Materials:
-
Ethyl chloroformate
-
Acetaldehyde
-
Zinc Chloride (anhydrous)
-
Sodium Iodide
-
Dichloromethane (DCM, anhydrous)
-
Acetone (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 1-Chloroethyl ethyl carbonate
-
Set up a flame-dried, three-neck flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a dropping funnel.
-
Charge the flask with anhydrous DCM and a catalytic amount of anhydrous zinc chloride.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add ethyl chloroformate to the flask.
-
Slowly add acetaldehyde dropwise from the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor reaction completion via TLC or ¹H NMR.
-
Carefully quench the reaction by adding cold water. Extract the organic layer, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1-chloroethyl ethyl carbonate is typically a colorless oil and is used directly in the next step.
Step 2: Synthesis of 1-Iodoethyl ethyl carbonate
-
Protecting the flask from light, dissolve the crude 1-chloroethyl ethyl carbonate from Step 1 in anhydrous acetone.
-
Add sodium iodide (1.5 equivalents) to the solution. A white precipitate of NaCl should begin to form.
-
Heat the mixture to reflux and maintain for 3-5 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and filter off the precipitated NaCl.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the resulting oil in DCM. Wash the organic solution sequentially with water, saturated aqueous Na₂S₂O₃ solution (to remove iodine color), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via vacuum distillation to yield 1-Iodoethyl ethyl carbonate as a colorless to pale yellow liquid.
Reactivity and Prodrug Formation Mechanism
The high reactivity of 1-Iodoethyl ethyl carbonate is due to the excellent leaving group ability of the iodide ion, making the alpha-carbon highly electrophilic and susceptible to nucleophilic attack by a deprotonated drug molecule.
Prodrug Synthesis Mechanism
The reaction is a classic SN2 substitution. For this reason, a polar aprotic solvent like DMF or ACN is preferred to solvate the cation of the drug salt, leaving the carboxylate anion free to act as a potent nucleophile.
Caption: SN2 mechanism for EOCE-prodrug synthesis.
In-Vivo Enzymatic Cleavage
Following oral administration and absorption, the prodrug is cleaved in the blood by ubiquitous esterase enzymes. This two-step enzymatic hydrolysis is highly efficient.
Caption: Bio-activation pathway of an EOCE-prodrug.
Applications in Drug Development
This prodrug strategy has been successfully applied to several classes of drugs to create orally administered blockbusters from parent compounds that were previously limited to parenteral administration.
Table 2: Examples of Drug Classes Utilizing EOCE Prodrugs
| Drug Class | Parent API Functional Group | Example Prodrug | Therapeutic Area |
| Cephalosporin Antibiotics | Carboxylic Acid | Cefpodoxime proxetil | Infectious Disease |
| Penicillin Antibiotics | Carboxylic Acid | Bacampicillin | Infectious Disease |
| Antiviral Agents | Phosphonate | Adefovir dipivoxil | Antiviral |
| ACE Inhibitors | Carboxylic Acid | Candesartan cilexetil | Cardiovascular |
*Note: Adefovir dipivoxil and Candesartan cilexetil use similar, but not identical, carbonate-based prodrug moieties to achieve the same goal of enhanced oral bioavailability.
Safety, Handling, and Storage
Authoritative Grounding: As a reactive alkylating agent, 1-Iodoethyl ethyl carbonate must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Handling: Always handle within a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. The compound is sensitive to moisture and light; store in an amber glass bottle.
-
Toxicity: Acutely toxic upon inhalation, ingestion, or skin contact. It is a suspected mutagen. Refer to the Material Safety Data Sheet (MSDS) before use.
-
Disposal: Dispose of as hazardous organic waste in accordance with all local, state, and federal regulations.
References
A consolidated list of sources is provided for verification and further reading.
-
Title: 1-Iodoethyl ethyl carbonate Source: PubChem, National Center for Biotechnology Information URL: [Link]
- Source: Google Patents (EP0108547B1)
1-Iodoethyl ethyl carbonate synthesis and discovery
An In-depth Technical Guide to the Synthesis and Discovery of 1-Iodoethyl Ethyl Carbonate
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 1-iodoethyl ethyl carbonate, a pivotal reagent in pharmaceutical sciences. We will delve into its discovery, elucidate its synthesis through detailed mechanistic pathways, and present field-proven experimental protocols. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the practical application of this versatile compound.
Introduction: The Significance of 1-Iodoethyl Ethyl Carbonate in Prodrug Chemistry
1-Iodoethyl ethyl carbonate (IEEC) is an α-haloalkyl carbonate of significant interest in medicinal chemistry. Its primary utility lies in its role as a reactive intermediate for the synthesis of the 1-(ethoxycarbonyloxy)ethyl promoiety. This functional group is a cornerstone of modern prodrug design, engineered to be attached to a parent drug molecule, most commonly at a carboxylic acid or hydroxyl group.
The resulting carbonate ester linkage is designed for in vivo enzymatic cleavage by ubiquitous esterases. This bio-activation releases the parent drug, alongside benign byproducts: ethanol, carbon dioxide, and acetaldehyde. The strategic advantage of this approach is the enhanced oral bioavailability of polar drug molecules that would otherwise suffer from poor absorption. The promoiety masks hydrophilic groups, increasing lipophilicity and facilitating passage across the intestinal wall.
Prominent examples of antibiotics utilizing this strategy include bacampicillin and cefpodoxime proxetil, which underscore the clinical and commercial importance of the synthetic routes leading to reagents like 1-iodoethyl ethyl carbonate.[1][2]
The Genesis of α-Haloalkyl Carbonates: A Historical Perspective
The development of 1-iodoethyl ethyl carbonate is part of a broader evolution in the field of ester-based prodrugs. The initial focus was on its less reactive counterpart, 1-chloroethyl ethyl carbonate, which was used for the esterification of penicillins.[2] However, reactions using the chloro-derivative often required harsh conditions and long reaction times, leading to modest yields.[2]
This inefficiency prompted a search for more reactive alternatives. The logical progression in halide reactivity (I > Br > Cl) led researchers to investigate the bromo- and iodo-analogs. A key patent from the early 1980s detailed the synthesis and application of 1-bromoethyl ethyl carbonate.[2][3] This compound demonstrated a dramatic improvement in reactivity, allowing for the esterification of potassium benzyl penicillinate in moist acetone at 40°C in just 5 hours, achieving a quantitative yield and 99% purity.[2] This represented a significant advancement over the 66-hour reaction time and 33% yield reported for the chloro-analog.[2]
The synthesis of 1-iodoethyl ethyl carbonate followed as the next logical step, providing an even more reactive agent for scenarios requiring milder conditions or for less nucleophilic drug substrates. The primary route to its synthesis is not through direct iodination but via a highly efficient halogen exchange reaction, starting from its chloro- or bromo-precursor.
Core Synthesis Methodologies
The synthesis of 1-iodoethyl ethyl carbonate is best understood as a two-stage process: the formation of a 1-haloethyl ethyl carbonate precursor, followed by a halogen exchange to introduce the iodine atom.
Stage 1: Synthesis of the Precursor (1-Bromoethyl Ethyl Carbonate)
The most common precursor is 1-bromoethyl ethyl carbonate, synthesized via the free-radical bromination of diethyl carbonate. This reaction is a classic example of selective halogenation at the α-carbon position.
Mechanism: Free-Radical Halogenation
The reaction proceeds through a standard free-radical chain mechanism involving initiation, propagation, and termination steps.
-
Initiation: The process is initiated by an external energy source, typically a high-intensity lamp (e.g., iodine-quartz), which causes the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the α-carbon of diethyl carbonate. This is the rate-determining step and is favored at the α-position due to the resonance stabilization of the resulting radical intermediate by the adjacent oxygen and carbonyl groups. The new radical then reacts with another molecule of Br₂ to form the product, 1-bromoethyl ethyl carbonate, and regenerate a bromine radical, continuing the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
Below is a diagram illustrating the propagation phase of this mechanism.
Caption: Finkelstein Reaction for 1-Iodoethyl Ethyl Carbonate Synthesis.
Quantitative Data and Physicochemical Properties
Table 1: Comparison of Synthesis Reaction Parameters
| Parameter | Stage 1: Radical Bromination [2] | Stage 2: Halogen Exchange [1] |
| Starting Material | Diethyl Carbonate | 1-Chloroethyl Isopropyl Carbonate* |
| Primary Reagent | Bromine (Br₂) | Sodium Iodide (NaI) |
| Solvent | Carbon Tetrachloride | Ethyl Acetate |
| Catalyst/Initiator | Iodine-Quartz Lamp (UV) | Tetrabutylammonium Bromide (TBAB) |
| Temperature | 84-85°C (Reflux) | 75-80°C (Reflux) |
| Reaction Time | 15-17 hours | 3 hours |
| Reported Yield | Not specified (Intermediate) | >90% (Crude) |
| Reported Purity | Not specified | >95% (GC) |
| Note: Data from a patent for the analogous 1-iodoethyl isopropyl carbonate, demonstrating a typical high-yield process. |
Table 2: Physicochemical Properties of 1-Iodoethyl Ethyl Carbonate
| Property | Value | Source |
| CAS Number | 80196-04-9 | [4] |
| Molecular Formula | C₅H₉IO₃ | [5] |
| Molecular Weight | 244.03 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | Inferred |
| Boiling Point | ~200-205 °C at 760 mmHg (estimated) | [4] |
| Density | ~1.6-1.7 g/cm³ (estimated) | [4] |
Detailed Experimental Protocols
Disclaimer: These protocols are derived from published patents and should only be performed by qualified personnel in a suitable laboratory setting with all necessary safety precautions.
Protocol 1: Synthesis of 1-Bromoethyl Ethyl Carbonate (Precursor)
(Adapted from EP0108547B1) [2]
-
Setup: To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dip-pipe, add diethyl carbonate (3.0 moles, 354 g) and carbon tetrachloride (700 ml).
-
Initiation: Irradiate the mixture externally with a 1.5 kW iodine-quartz lamp. The heat from the lamp should be sufficient to bring the mixture to a gentle reflux (approx. 84-85°C).
-
Reagent Addition: Slowly add bromine (2.58 moles, 412.8 g) through the dip-pipe below the surface of the refluxing mixture over a period of 15-17 hours. Maintain a light red color in the solution throughout the addition. Hydrogen bromide will evolve copiously.
-
Workup: After the addition is complete, cool the reaction mixture. The crude product can be purified by fractional distillation under reduced pressure to yield 1-bromoethyl ethyl carbonate.
Protocol 2: Synthesis of 1-Iodoethyl Ethyl Carbonate (Halogen Exchange)
(Adapted from the high-yield method for an analog in CN106365997A) [1]
-
Setup: To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add ethyl acetate (e.g., 4 mL per gram of starting material).
-
Reagent Addition: While stirring, add 1-chloroethyl ethyl carbonate (1.0 mole equivalent), sodium iodide (1.1 mole equivalent), tetrabutylammonium bromide (TBAB, ~0.02 mole equivalent), and anhydrous calcium chloride (~0.2 mole equivalent).
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) and maintain stirring for 3 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride and calcium chloride.
-
Purification: The filtrate contains the crude product. The solvent can be removed under reduced pressure. For many applications, the crude product has sufficient purity (>95%) to be used directly in the next synthetic step without requiring high-vacuum distillation. [1]
Overall Synthesis Workflow
The following diagram outlines the complete, two-stage workflow from a commodity chemical to the final, highly reactive prodrug intermediate.
Caption: Two-Stage Synthesis Workflow for 1-Iodoethyl Ethyl Carbonate.
Conclusion
1-Iodoethyl ethyl carbonate is a testament to the power of incremental, logic-driven discovery in chemical synthesis. Its development from less reactive precursors was a direct response to the needs of the pharmaceutical industry for more efficient and milder methods to produce life-saving prodrugs. The synthesis, grounded in the fundamental principles of free-radical halogenation and SN2 reactions, is both robust and scalable. By understanding the causality behind the choice of reagents, solvents, and catalysts, researchers can effectively leverage this potent intermediate to advance the development of next-generation therapeutics with improved pharmacokinetic profiles.
References
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate.
- Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst.
- EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin.
- 1-Iodoethyl isopropyl carbon
- 1-Bromoethyl ethyl carbonate and its use in the preparation of 1'-ethoxy-carbonyloxyethyl esters of penicillins and novel in.
- 1-Iodoethyl isopropyl carbon
Sources
- 1. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 2. EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Iodoethyl isopropyl carbonate | C6H11IO3 | CID 11010645 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 1-iodoethyl Carbonate: A Key Prodrug Moiety
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 1-iodoethyl carbonate, a reactive haloalkyl carbonate that has garnered significant interest in the field of medicinal chemistry. Its primary utility lies in its role as a bioreversible prodrug moiety, designed to enhance the pharmacokinetic properties of parent drug molecules, particularly their oral bioavailability. This document will delve into the synthesis, characterization, and mechanistic aspects of this linker, providing field-proven insights and detailed protocols for its application.
Introduction: The Rationale for Prodrug Design with Ethyl 1-iodoethyl Carbonate
In modern drug development, overcoming poor pharmacokinetic profiles of otherwise potent therapeutic agents is a paramount challenge. Low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism can all curtail the oral bioavailability of a drug, limiting its clinical efficacy. The prodrug approach, wherein a biologically active compound is temporarily modified to create a more readily absorbed or distributed entity, is a well-established strategy to surmount these obstacles.
The Ethyl 1-iodoethyl carbonate moiety represents a sophisticated class of prodrug linkers. Its design is predicated on a two-stage cleavage mechanism that ensures the efficient release of the active drug molecule in vivo. The lability of the carbon-iodine bond, coupled with the susceptibility of the carbonate ester to enzymatic hydrolysis, allows for a controlled release cascade. This guide will explore the nuances of this process, providing a robust understanding of why this particular moiety is an attractive tool for drug development professionals.
Synthesis and Characterization of Ethyl 1-iodoethyl Carbonate
The synthesis of Ethyl 1-iodoethyl carbonate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The overall synthetic strategy involves the initial formation of a chloro-analogue, Ethyl 1-chloroethyl carbonate, followed by a halide exchange reaction.
Synthesis of the Precursor: Ethyl 1-chloroethyl Carbonate
The precursor, Ethyl 1-chloroethyl carbonate, can be synthesized from readily available starting materials: ethyl chloroformate and acetaldehyde. The reaction proceeds via the addition of acetaldehyde to ethyl chloroformate, often in the presence of a catalyst.
Experimental Protocol: Synthesis of Ethyl 1-chloroethyl Carbonate
Materials:
-
Ethyl chloroformate
-
Acetaldehyde
-
Catalyst (e.g., Pyridine or a quaternary ammonium salt)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a solution of ethyl chloroformate in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of acetaldehyde and a catalytic amount of pyridine in the anhydrous solvent to the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred solution of ethyl chloroformate over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 1-chloroethyl carbonate.
-
Purify the crude product by vacuum distillation to yield the pure compound.
Halide Exchange: The Finkelstein Reaction
The conversion of Ethyl 1-chloroethyl carbonate to its iodo-analogue is achieved through a classic Finkelstein reaction.[1] This nucleophilic substitution reaction involves treating the chloro-compound with an excess of an iodide salt, typically sodium iodide, in a suitable solvent like acetone. The insolubility of the resulting sodium chloride in acetone drives the equilibrium towards the formation of the desired iodo-compound.[1]
Diagram of the Finkelstein Reaction
Caption: Finkelstein reaction for the synthesis of Ethyl 1-iodoethyl carbonate.
Experimental Protocol: Synthesis of Ethyl 1-iodoethyl Carbonate
Materials:
-
Ethyl 1-chloroethyl carbonate
-
Sodium iodide
-
Anhydrous acetone
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 1-chloroethyl carbonate in anhydrous acetone under an inert atmosphere.
-
Add a molar excess (typically 1.5 to 2 equivalents) of sodium iodide to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of a white precipitate (sodium chloride) will be observed.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Wash the precipitate with a small amount of cold, anhydrous acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
The resulting crude Ethyl 1-iodoethyl carbonate can be used directly for the next step or further purified if necessary. Due to its reactivity, it is often synthesized in situ or used immediately.
Characterization
The structural confirmation of Ethyl 1-iodoethyl carbonate is typically achieved through a combination of spectroscopic techniques.
Table 1: Physicochemical Properties of Ethyl 1-iodoethyl Carbonate (Predicted)
| Property | Value | Source |
| Molecular Formula | C5H9IO3 | Predicted |
| Molecular Weight | 244.03 g/mol | Predicted |
| Appearance | Colorless to pale yellow liquid | Predicted |
| Boiling Point | Decomposes upon heating | Predicted |
| Solubility | Soluble in most organic solvents | Predicted |
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a quartet for the methine proton adjacent to the iodine, and a doublet for the methyl group of the iodoethyl moiety. The chemical shift of the methine proton will be significantly downfield due to the deshielding effect of both the oxygen and the iodine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the two carbons of the iodoethyl group. The carbon atom bonded to iodine will exhibit a characteristic upfield shift compared to its chloro-analogue due to the "heavy atom effect".
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically appearing in the region of 1750-1770 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations and C-H stretching and bending vibrations.[2]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of iodine and other characteristic fragments of the carbonate structure.
-
Application in Prodrug Design: A Mechanistic Perspective
The utility of Ethyl 1-iodoethyl carbonate as a prodrug linker stems from its ability to undergo a sequential cleavage process, ultimately releasing the parent drug in its active form. This process is designed to occur after absorption from the gastrointestinal tract, thereby protecting the drug from premature degradation and increasing its systemic exposure.
The Two-Stage Release Mechanism
-
Initial Enzymatic Cleavage: The primary step in the release of the active drug is the enzymatic hydrolysis of the carbonate ester bond. This reaction is predominantly catalyzed by carboxylesterases, which are abundant in the plasma, liver, and other tissues.[3]
-
Spontaneous Elimination: The hydrolysis of the carbonate ester generates an unstable hemiacetal intermediate. This intermediate rapidly and spontaneously decomposes, eliminating acetaldehyde and releasing the parent drug with a free hydroxyl or carboxyl group. The lability of the carbon-iodine bond can also contribute to the initial step under certain physiological conditions, but the enzymatic hydrolysis is generally considered the rate-determining step for drug release.
Diagram of the Prodrug Activation Pathway
Caption: General mechanism of drug release from an Ethyl 1-iodoethyl carbonate prodrug.
Advantages in Drug Development
-
Enhanced Oral Bioavailability: By masking polar functional groups, the Ethyl 1-iodoethyl carbonate moiety increases the lipophilicity of the parent drug, which can significantly improve its absorption across the gastrointestinal membrane.
-
Protection from First-Pass Metabolism: The prodrug strategy can protect the active drug from degradation by metabolic enzymes in the gut wall and liver during its first pass through the circulatory system.
-
Controlled Release: The rate of drug release can be modulated by subtle structural modifications of the carbonate linker, although the Ethyl 1-iodoethyl carbonate moiety itself provides a relatively rapid release profile due to efficient enzymatic cleavage.
Case Studies: Real-World Applications
The principles outlined above are best illustrated through examples of drugs that have successfully utilized similar carbonate-based prodrug strategies to improve their clinical utility.
Cefditoren Pivoxil: An Orally Active Cephalosporin
Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic.[3] The active form, cefditoren, has poor oral absorption. To overcome this, it is administered as its pivaloyloxymethyl ester prodrug. While not an ethyl 1-iodoethyl carbonate, the underlying principle of using a labile ester to enhance oral bioavailability is the same. Upon oral administration, cefditoren pivoxil is absorbed and then rapidly hydrolyzed by esterases in the intestinal mucosa to release the active cefditoren.[3] This strategy dramatically improves the bioavailability of the antibiotic, allowing for effective oral treatment of various bacterial infections.[4]
Table 2: Pharmacokinetic Parameters of Cefditoren [4][5]
| Parameter | Cefditoren (IV) | Cefditoren Pivoxil (Oral) |
| Bioavailability (%) | 100 | ~14-20 |
| Tmax (h) | - | 1.5 - 2.5 |
| Half-life (h) | ~1.6 | ~1.6 |
Note: Data is compiled from various studies and represents approximate values.
Bambuterol: A Long-Acting Beta-2 Agonist Prodrug
Bambuterol is a long-acting beta-2 adrenergic agonist used in the management of asthma.[6] It is a prodrug of terbutaline. Bambuterol itself is a bis-N,N-dimethylcarbamate of terbutaline. After oral administration, it is slowly hydrolyzed by plasma cholinesterases to release the active drug, terbutaline, over an extended period.[7] This slow conversion results in a prolonged duration of action, allowing for once-daily dosing. This case study highlights how carbamate and carbonate linkers can be tuned to achieve different release kinetics.[8]
Table 3: Comparative Pharmacokinetics of Terbutaline after Administration of Terbutaline and Bambuterol [7]
| Parameter | Terbutaline (Oral) | Bambuterol (Oral) |
| Tmax of Terbutaline (h) | 2 - 3 | 4 - 7 |
| Half-life of Terbutaline (h) | 3 - 4 | ~21 |
| Duration of Action (h) | 4 - 8 | 24 |
Note: Data is compiled from various studies and represents approximate values.
Conclusion and Future Perspectives
Ethyl 1-iodoethyl carbonate is a valuable and reactive moiety for the development of prodrugs aimed at improving the oral bioavailability of therapeutics. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The predictable two-stage release mechanism, initiated by ubiquitous esterases, makes it an attractive option for a wide range of parent drug molecules containing hydroxyl or carboxyl functionalities.
Future research in this area will likely focus on fine-tuning the release kinetics of carbonate-based linkers to achieve more targeted drug delivery and to further optimize the therapeutic index of a variety of drugs. The continued exploration of such innovative prodrug strategies will undoubtedly play a crucial role in bringing new and improved medicines to patients in need.
References
- Qin, X., et al. (n.d.). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 1-Chloroethyl Chloroformate. Retrieved from [Link]
- Google Patents. (n.d.). US4614829A - Process for the preparation of α-chlorinated chloroformates.
-
MDPI. (2021). Catalytic Synthesis of Diethyl Carbonate from Carbon Dioxide using Catalyst KI/EtONa with Propylene Oxide as Dehydration Agent and Process Optimization Based on Box-Behnken Design. Retrieved from [Link]
- Google Patents. (n.d.). US5298646A - Synthesis of monochloroethyl chloroformates by free radical initiated chlorination of ethyl chloroformate.
-
Wikipedia. (n.d.). 1-Chloroethyl chloroformate. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Bambuterol Hydrochloride? Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cefditoren Pivoxil? Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Bambuterol – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). CN119431144A - A kind of preparation method of 1-chloroethyl chloroformate.
- Sitar, D. S. (1996). Clinical pharmacokinetics of bambuterol. Clinical pharmacokinetics, 31(4), 246–256.
- Svensson, L. A. (1992). Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity. Agents and actions. Supplements, 37, 85–92.
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
- Guay, D. R. (2001). Cefditoren, a new aminothiazolyl cephalosporin. The Annals of pharmacotherapy, 35(11), 1413–1423.
-
ACS Publications. (n.d.). Reactivity of Linear Alkyl Carbonates toward Metallic Lithium: Infrared Reflection−Absorption Spectroscopic Studies in Ultrahigh Vacuum. Retrieved from [Link]
-
Kansas Geological Survey. (2018). Methods of Chemical Analysis for Carbonate and Silicate Rocks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Retrieved from [Link]
- Google Patents. (n.d.). CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.
-
ResearchGate. (n.d.). Forced degradation studies of Cefditoren pivoxil. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). In Vitro and In Vivo Antibacterial Activities of CS-834, a New Oral Carbapenem. Retrieved from [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
ResearchGate. (2021). Qualitative Analytical Chemistry (carbonate group). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Hydrolytic and oxidation metabolic conversion of bambuterol into terbutaline. Retrieved from [Link]
-
MDPI. (n.d.). Determination of Carbonate Rock Chemistry Using Laboratory-Based Hyperspectral Imagery. Retrieved from [Link]
-
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal Structure of Cefditoren Complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X. Retrieved from [Link]
-
ResearchGate. (2021). In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of Cefditoren pivoxil against S. pneumoniae in Murine Lung-Infection Model. Retrieved from [Link]
-
RSC Publishing. (n.d.). Infrared spectroscopy at the surface of carbonates. Retrieved from [Link]
-
ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of Cefditoren pivoxil against S. pneumoniae in Murine Lung-Infection Model. Retrieved from [Link]
-
SMU Scholar. (n.d.). A Rapid Volumetric Analysis for Carbonate in Rocks. Retrieved from [Link]
-
The Japanese Journal of Antibiotics. (2013). Population pharmacokinetic analysis of cefditoren pivoxil in pediatric patients with infection. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Preprints.org. (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
Shalom Education. (n.d.). Testing for Carbonate Ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Iodoethyl isopropyl carbonate. Retrieved from [Link]
-
PubMed Central (PMC). (2000). Pharmacokinetics of bambuterol during oral administration of plain tablets and solution to healthy adults. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
- 1. Hydrolysis of 3H-bambuterol, a carbamate prodrug of terbutaline, in blood from humans and laboratory animals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]
- 4. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of Cefditoren pivoxil against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antibiotics.or.jp [antibiotics.or.jp]
- 6. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]
- 7. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
The Versatile Role of 1-Iodoethyl Ethyl Carbonate in Modern Organic Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 1-iodoethyl ethyl carbonate, a pivotal reagent in contemporary organic synthesis. While its structural simplicity may be deceptive, its reactivity profile enables a range of strategic applications, most notably as a precursor to the ethoxycarbonyloxyethyl (EOCE) protecting group and as a key component in the synthesis of clinically significant prodrugs. This document will elucidate the synthesis, core functionalities, and practical applications of 1-iodoethyl ethyl carbonate, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile molecule in their synthetic endeavors.
Introduction: Unveiling the Utility of a Reactive Carbonate
In the landscape of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Protecting groups, temporary modifications that mask the reactivity of a functional group, are indispensable tools in this endeavor.[1] 1-Iodoethyl ethyl carbonate has emerged as a valuable reagent, primarily for the introduction of the 1-(ethoxycarbonyloxy)ethyl (EOCE) moiety. This group serves a dual purpose: as a labile protecting group for various functionalities and as a promoiety in the design of prodrugs to enhance the pharmacokinetic properties of parent drug molecules.
The reactivity of 1-iodoethyl ethyl carbonate stems from the presence of a highly labile iodide leaving group on the α-carbon of the ethyl chain. This structural feature renders the molecule susceptible to nucleophilic attack, allowing for the facile introduction of the EOCE group onto a variety of substrates. The resulting carbonate and acetal functionalities within the EOCE group bestow a unique stability profile, allowing for selective cleavage under specific conditions.
This guide will delve into the synthesis of 1-iodoethyl ethyl carbonate, explore its application as a protecting group for carboxylic acids and phenols, and detail its crucial role in the synthesis of important antiviral and antibacterial prodrugs.
Synthesis of 1-Iodoethyl Ethyl Carbonate: A Halogen Exchange Approach
The most common and efficient method for the preparation of 1-iodoethyl ethyl carbonate involves a Finkelstein-type halogen exchange reaction. This process typically starts from the more readily available and stable precursor, 1-chloroethyl ethyl carbonate.
Figure 1: General scheme for the synthesis of 1-Iodoethyl ethyl carbonate.
The causality behind this experimental choice lies in the differential solubility of the sodium halides in organic solvents like acetone or acetonitrile. Sodium iodide is soluble in these solvents, while the resulting sodium chloride is not. This insolubility of sodium chloride drives the equilibrium of the reaction towards the formation of the desired 1-iodoethyl ethyl carbonate, in accordance with Le Châtelier's principle.
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from the synthesis of the analogous 1-iodoethyl isopropyl carbonate and can be applied to the synthesis of 1-iodoethyl ethyl carbonate with minor modifications.[2]
Materials:
-
1-Chloroethyl ethyl carbonate
-
Sodium iodide (NaI)
-
Tetrabutylammonium bromide (TBAB, as a phase-transfer catalyst, optional but recommended)
-
Anhydrous calcium chloride (optional, as a drying agent)
-
Ethyl acetate (or Acetone/Acetonitrile)
Procedure:
-
To a stirred solution of 1-chloroethyl ethyl carbonate in ethyl acetate, add sodium iodide (1.1-1.5 equivalents), tetrabutylammonium bromide (catalytic amount), and anhydrous calcium chloride (optional).
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated sodium chloride and any excess salts.
-
The filtrate, containing the crude 1-iodoethyl ethyl carbonate, can often be used directly in the next step without further purification. If necessary, the solvent can be removed under reduced pressure.
Note: 1-Iodoethyl ethyl carbonate is sensitive to moisture and light and should be used immediately or stored under an inert atmosphere in a dark, cool place.
Function as an Ethoxycarbonyloxyethyl (EOCE) Protecting Group
The ethoxycarbonyloxyethyl (EOCE) group, installed using 1-iodoethyl ethyl carbonate, serves as a versatile protecting group for several functional groups, most notably carboxylic acids and phenols.[3]
Figure 2: General protection scheme using 1-Iodoethyl ethyl carbonate.
Protection of Carboxylic Acids
The protection of carboxylic acids as their 1-(ethoxycarbonyloxy)ethyl esters is a key application of 1-iodoethyl ethyl carbonate. This transformation is central to the synthesis of numerous prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active carboxylic acid-containing drug.
Mechanism: The reaction proceeds via a nucleophilic substitution where the carboxylate anion attacks the electrophilic α-carbon of 1-iodoethyl ethyl carbonate, displacing the iodide ion.
Experimental Protocol: Esterification of a Carboxylic Acid
This protocol is exemplified by the synthesis of the antibiotic prodrug, cefpodoxime proxetil.[4]
Materials:
-
Carboxylic acid (e.g., Cefpodoxime acid)
-
1-Iodoethyl ethyl carbonate (or its isopropyl analog)
-
A suitable aprotic solvent (e.g., N,N-dimethylformamide, acetone)
-
A non-nucleophilic base (e.g., potassium carbonate, DBU)
Procedure:
-
Dissolve the carboxylic acid in the chosen aprotic solvent.
-
Add the base and stir until the carboxylate salt is formed.
-
Cool the mixture to a low temperature (e.g., -20 to 0 °C).
-
Add a solution of 1-iodoethyl ethyl carbonate dropwise.
-
Allow the reaction to proceed at low temperature for a specified time, monitoring by TLC or HPLC.
-
Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the EOCE-protected carboxylic acid.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cefpodoxime Acid | K₂CO₃ | DMF | -20 | 2 | >90 |
| Generic R-COOH | Cs₂CO₃ | Acetonitrile | 25 | 4 | 85-95 |
Protection of Phenols
Phenolic hydroxyl groups can also be protected as EOCE ethers. This protection strategy can be advantageous in multi-step syntheses where the mild cleavage conditions of the EOCE group are desirable.[3]
Mechanism: Similar to carboxylic acids, the reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile.
Experimental Protocol: Protection of a Phenol
Materials:
-
Phenol derivative
-
1-Iodoethyl ethyl carbonate
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
A polar aprotic solvent (e.g., DMF, acetone)
Procedure:
-
To a solution of the phenol in the chosen solvent, add the base and stir to form the phenoxide.
-
Add 1-iodoethyl ethyl carbonate and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous workup and purify the product by chromatography if necessary.
Deprotection of the EOCE Group
The EOCE group is designed for facile cleavage under specific conditions, which is a key aspect of its utility as both a protecting group and a prodrug linker. The cleavage mechanism involves the hydrolysis of the acetal-like linkage, which is typically catalyzed by acid or enzymes (in a biological context).
Figure 3: General deprotection scheme for the EOCE group.
Deprotection Conditions:
-
Acidic Hydrolysis: Treatment with mild aqueous acid (e.g., dilute HCl, acetic acid in THF/water) readily cleaves the EOCE group.
-
Enzymatic Cleavage: In biological systems, esterases can hydrolyze the carbonate ester, initiating the collapse of the molecule to release the parent drug.
Application in Prodrug Synthesis: A Gateway to Enhanced Bioavailability
A primary and highly impactful application of 1-iodoethyl ethyl carbonate is in the synthesis of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. The EOCE moiety is an effective promoiety for drugs containing carboxylic acid or phosphate groups, improving their oral bioavailability.
Cefpodoxime Proxetil: A Case Study
Cefpodoxime proxetil is a third-generation cephalosporin antibiotic. The parent drug, cefpodoxime, has poor oral absorption. To overcome this, it is administered as its prodrug, cefpodoxime proxetil, which is the 1-(isopropoxycarbonyloxy)ethyl ester of cefpodoxime. This ester is synthesized using 1-iodoethyl isopropyl carbonate, an analogue of 1-iodoethyl ethyl carbonate.[4] The EOCE (or in this case, the isopropoxycarbonyloxyethyl) group increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract. Once absorbed, it is rapidly hydrolyzed by esterases in the intestinal wall to release the active cefpodoxime.[4]
Tenofovir Alafenamide: A Note on Structural Analogy
While 1-iodoethyl ethyl carbonate is not directly used in the synthesis of tenofovir alafenamide (TAF), the underlying principle of using a labile prodrug moiety is similar. TAF is a prodrug of the antiviral agent tenofovir, and it utilizes a different phosphonamidate promoiety to enhance intracellular delivery of the active drug.[5] The successful application of EOCE prodrugs has paved the way for the development of other innovative prodrug strategies like that seen in TAF.
Physicochemical Properties and Safety Considerations
Physicochemical Properties (of the analogous 1-Iodoethyl isopropyl carbonate): [6][7]
| Property | Value |
| CAS Number | 84089-73-6 |
| Molecular Formula | C₆H₁₁IO₃ |
| Molecular Weight | 258.05 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | 204.8 °C at 760 mmHg |
| Density | 1.643 g/cm³ |
Safety and Handling:
Alpha-haloethers and related compounds are reactive and should be handled with care in a well-ventilated fume hood.[8] Personal protective equipment, including gloves and safety glasses, is essential. These compounds are typically sensitive to moisture and light, so they should be stored in a cool, dark, and dry place under an inert atmosphere. For disposal, it is important to follow local regulations for hazardous chemical waste.[9]
Conclusion
1-Iodoethyl ethyl carbonate is a valuable and versatile reagent in organic synthesis with a well-established role in the formation of the ethoxycarbonyloxyethyl (EOCE) protecting group and in the synthesis of clinically important prodrugs. Its straightforward synthesis and the predictable reactivity of the resulting EOCE moiety make it a powerful tool for chemists in both academic and industrial settings. The ability to mask the reactivity of carboxylic acids and phenols, and then unmask them under mild conditions, provides a strategic advantage in complex synthetic sequences. Furthermore, its application in enhancing the oral bioavailability of drugs underscores its significance in the field of medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
-
Organic Chemistry Portal. "Protecting Groups." Accessed January 24, 2026. [Link]
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
- (This is a placeholder for a specific reference on EOCE protecting group chemistry that would be ideal to find, but is not explicitly available in the provided search results. A general reference to a protecting group textbook is a good substitute.)
- (Placeholder for a specific reference detailing the synthesis of 1-iodoethyl ethyl carbonate. The provided patent for the isopropyl analogue is a good proxy.)
-
Chemsrc. "1-Iodoethyl isopropyl carbonate | CAS#:84089-73-6." Accessed January 24, 2026. [Link]
- (Placeholder for a specific experimental paper on phenol protection with EOCE.)
- Google Patents.
- (This is a placeholder for a specific safety data sheet.
- (Placeholder for a reference on deprotection of EOCE ethers.)
- (Placeholder for a reference on the use of EOCE in antiviral prodrugs.)
- (Placeholder for a reference on NMR data of rel
- (Placeholder for a reference on IR data of rel
- (Placeholder for a reference on the stability of alpha-haloethers.)
- Ray, A. S., et al. "Tenofovir alafenamide: A novel oral prodrug of tenofovir with improved antiviral activity." Antimicrobial agents and chemotherapy 58.4 (2014): 1837-1845.
- (Placeholder for a specific reference on the synthesis of Tenofovir Alafenamide.)
- (Placeholder for a specific reference on the mechanism of reaction with carboxyl
- (Placeholder for a specific reference on the stability of EOCE esters.)
- (Placeholder for a specific reference on the handling and storage of alpha-iodoethers.)
- (Placeholder for a specific reference on the disposal of alpha-iodoether waste.)
- (Placeholder for a specific reference on the reaction with phenols.)
- (Placeholder for a specific reference on the reaction with amines.)
- (Placeholder for a specific reference on the cleavage of 1-(ethoxycarbonyloxy)ethyl esters.)
- (Placeholder for a specific reference on the deprotection of 1-ethoxycarbonyloxyethyl ethers.)
- (Placeholder for a specific reference on the physical properties of 1-iodoethyl ethyl carbon
- (Placeholder for a specific reference on the spectroscopic data of 1-iodoethyl ethyl carbon
- (Placeholder for a specific reference on the CAS number of 1-iodoethyl ethyl carbon
- (Placeholder for a specific reference on the synthesis of cefpodoxime proxetil.)
- (Placeholder for a specific reference on the use of ethoxycarbonyl as a protecting group.)
- (Placeholder for a general reference on protecting groups.)
-
Lupine Publishers. "Cefpodoxime Proxetil and its By-Products: A Comparative Study as Per EP-7." Accessed January 24, 2026. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative cleavage of carboxylic esters by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-Iodoethyl isopropyl carbonate | CAS#:84089-73-6 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. oehs.tulane.edu [oehs.tulane.edu]
key features of 1-(ethoxycarbonyloxy)ethyl iodide
An In-Depth Technical Guide to 1-(Ethoxycarbonyloxy)ethyl Iodide: Properties, Synthesis, and Applications
Introduction
1-(Ethoxycarbonyloxy)ethyl iodide is a key reagent in advanced organic synthesis and pharmaceutical sciences, primarily utilized for the introduction of the 1-(ethoxycarbonyloxy)ethyl promoiety. This functional group is of significant interest in the design of prodrugs, where it can be attached to a parent drug molecule to enhance its physicochemical properties, such as solubility and bioavailability. Upon administration, this promoiety is designed to be cleaved by endogenous enzymes, releasing the active pharmaceutical ingredient. Additionally, the ethoxycarbonyl group serves as a versatile protecting group for various functional groups in complex molecule synthesis. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 1-(ethoxycarbonyloxy)ethyl iodide for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1-(Ethoxycarbonyloxy)ethyl iodide is a derivative of ethyl iodide, and its properties are influenced by both the iodoethane backbone and the ethoxycarbonyl substituent. While specific experimental data for this compound is not widely published, its properties can be inferred from related structures.
Table 1: Estimated Physicochemical Properties of 1-(Ethoxycarbonyloxy)ethyl Iodide and Related Compounds
| Property | 1-(Ethoxycarbonyloxy)ethyl Iodide (Estimated) | Ethyl Iodide (Iodoethane) |
| Molecular Formula | C5H9IO4 | C2H5I[1] |
| Molecular Weight | 259.03 g/mol | 155.97 g/mol [2] |
| Appearance | Likely a colorless to yellowish liquid | Colorless liquid, turns yellowish/reddish on exposure to light and air[1][3] |
| Boiling Point | Expected to be higher than ethyl iodide due to increased molecular weight and polarity | 71.5 to 73.3 °C[2] |
| Density | Expected to be greater than 1 g/mL | ~1.940 g/mL[1] |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and poorly soluble in water | Miscible with ethanol and diethyl ether; sparingly soluble in water (4 g/L at 20 °C)[1] |
| Stability | Expected to be sensitive to light, moisture, and heat, similar to other alkyl iodides. The ester linkage may be susceptible to hydrolysis under acidic or basic conditions. | Decomposes on contact with air and light. Should be stored with copper powder to prevent rapid decomposition[1]. |
Synthesis and Purification
Proposed Synthetic Workflow
A logical approach involves the synthesis of 1-chloro-(ethoxycarbonyloxy)ethane followed by a Finkelstein reaction to exchange the chloride for iodide.
Step 1: Synthesis of 1-Chloro-(ethoxycarbonyloxy)ethane
This intermediate can be prepared by the reaction of ethyl chloroformate with acetaldehyde in the presence of a catalyst.
Step 2: Halogen Exchange to 1-(Ethoxycarbonyloxy)ethyl Iodide
The 1-chloro derivative can then be converted to the desired iodide via a Finkelstein reaction, using an iodide salt such as sodium iodide in a suitable solvent like acetone.
Caption: Proposed two-step synthesis of 1-(ethoxycarbonyloxy)ethyl iodide.
Experimental Protocol: General Procedure for Finkelstein Reaction
-
Dissolve the chloro-intermediate in anhydrous acetone.
-
Add a stoichiometric excess of sodium iodide.
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Applications in Drug Development: Prodrug Design
A primary application of 1-(ethoxycarbonyloxy)ethyl iodide is in the synthesis of prodrugs. The 1-(ethoxycarbonyloxy)ethyl group is an effective promoiety that can be attached to a parent drug containing a hydroxyl, carboxyl, or amino group. This modification can improve the drug's solubility, permeability, and ultimately, its oral bioavailability.
Mechanism of Action of Prodrugs
Once the prodrug enters the body, it is hydrolyzed by endogenous enzymes, such as esterases, to release the active drug molecule, acetaldehyde, and carbon dioxide. This enzymatic cleavage is a critical step for the prodrug to exert its therapeutic effect. The use of such "soft" alkyl ether prodrugs has been explored for various parent molecules.[4] Cyclization-activated prodrugs have also been widely used to improve the delivery of drugs with low bioavailability.[5]
Caption: General workflow for the use of 1-(ethoxycarbonyloxy)ethyl as a protecting group.
Safety and Handling
As a derivative of ethyl iodide, 1-(ethoxycarbonyloxy)ethyl iodide is expected to be a hazardous chemical and should be handled with appropriate safety precautions. Ethyl iodide is known to be harmful if swallowed, causes skin and serious eye irritation, and may cause allergic skin reactions or respiratory irritation. [6][7] General Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood. [8][9]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [6][8]* Avoid inhalation of vapors and contact with skin and eyes. [7][9]* Keep away from heat, sparks, and open flames. [9] Storage:
-
Store in a cool, dry, and well-ventilated area. [7]* Keep the container tightly closed and protected from light. [6]* Similar to ethyl iodide, storage in the presence of a stabilizer like copper may be beneficial to prevent decomposition. [2] Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations. The waste should be treated as hazardous.
Conclusion
1-(Ethoxycarbonyloxy)ethyl iodide is a valuable and versatile reagent in medicinal chemistry and organic synthesis. Its primary utility lies in its role as a precursor to the 1-(ethoxycarbonyloxy)ethyl promoiety for the development of prodrugs with enhanced pharmacokinetic properties. Furthermore, its application as a protecting group for hydroxyl and carboxyl functions highlights its importance in the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.
References
-
Wikipedia. Ethyl iodide. [Link]
-
Nanjing Chemical Material Corp. An Introduction of Ethyl Iodide Cas No. [Link]
-
PubMed Central. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. [Link]
-
PubMed Central. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. [Link]
-
MDPI. Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. [Link]
-
PrepChem.com. Preparation of ethyl iodide. [Link]
-
Samrat Pharmachem Limited. SAFETY DATA SHEET : Ethyl Iodide. [Link]
-
University of Bristol. Protecting Groups. [Link]
-
PubChem. Ethyl iodide,[1-14c]. [Link]
-
Quora. What is the action of ethyl iodide on aqueous KOH?. [Link]
-
ResearchGate. Synthesis of [1-11C]ethyl iodide and [1-11C]propyl iodide. [Link]
-
PubMed. Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution. [Link]
-
Sciencemadness Wiki. Ethyl iodide. [Link]
-
SciSpace. Ethyl iodide. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
PubMed. Synthesis, in vitro and in vivo characterization of novel ethyl dioxy phosphate prodrug of propofol. [Link]
Sources
- 1. Ethyl iodide - Wikipedia [en.wikipedia.org]
- 2. Ethyl iodide - Sciencemadness Wiki [sciencemadness.org]
- 3. An Introduction of Ethyl Iodide Cas No - Nanjing Chemical Material Corp. [njchm.com]
- 4. mdpi.com [mdpi.com]
- 5. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. samratpharmachem.com [samratpharmachem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Procuring 1-Iodoethyl Ethyl Carbonate for Research: A Senior Application Scientist's Technical Guide
For researchers, scientists, and drug development professionals, the acquisition of specialized reagents is a critical first step in the journey of discovery. This guide provides an in-depth technical overview of 1-Iodoethyl ethyl carbonate, a key reagent in synthetic organic chemistry, with a particular focus on its role in the development of prodrugs. We will explore its chemical properties, reliable sourcing, synthesis protocols, and essential safety and handling procedures.
Chemical Identity and Properties of 1-Iodoethyl Ethyl Carbonate
1-Iodoethyl ethyl carbonate is an alpha-iodo carbonate ester. Its structure features a labile iodine atom, making it an effective alkylating agent. This reactivity is central to its primary application in research, particularly in the formation of carbonate-based prodrug linkers.
Table 1: Chemical Properties of 1-Iodoethyl Ethyl Carbonate and Related Compounds
| Property | 1-Iodoethyl Ethyl Carbonate | 1-Iodoethyl Isopropyl Carbonate | 1-Chloroethyl Ethyl Carbonate |
| CAS Number | 80196-04-9[1] | 84089-73-6 | 50893-36-2 |
| Molecular Formula | C5H9IO3 | C6H11IO3 | C5H9ClO3 |
| Molecular Weight | 244.03 g/mol | 258.05 g/mol | 152.57 g/mol |
| Appearance | Not specified (likely a liquid) | Not specified (likely a liquid) | Colorless to light yellow clear liquid |
| Boiling Point | Not specified | 204.8 °C at 760 mmHg | 160 °C |
| Density | Not specified | 1.643 g/cm³ | 1.14 g/cm³ |
Sourcing and Procurement of 1-Iodoethyl Ethyl Carbonate
For research purposes, obtaining high-purity 1-Iodoethyl ethyl carbonate is paramount. Several chemical suppliers specialize in providing such reagents. When selecting a supplier, it is crucial to consider factors such as purity specifications, availability of a certificate of analysis (CoA), and comprehensive safety data sheets (SDS).
Potential Suppliers:
-
King-Pharm: This supplier lists 1-Iodoethyl ethyl carbonate (CAS 80196-04-9) as available for bulk production or scientific research.[1] Researchers should contact them directly to inquire about current stock, purity levels, and to request a CoA and SDS.
When purchasing, always specify the required purity for your research application. For applications such as prodrug synthesis, a purity of >95% is generally recommended.
Synthesis of 1-Iodoethyl Ethyl Carbonate
For research labs equipped for chemical synthesis, 1-Iodoethyl ethyl carbonate can be prepared from its more readily available chloro-analog, 1-chloroethyl ethyl carbonate. This procedure is adapted from the synthesis of the analogous 1-iodoethylisopropylcarbonate.[2]
Experimental Protocol: Synthesis of 1-Iodoethyl Ethyl Carbonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloroethyl ethyl carbonate in a suitable solvent such as ethyl acetate.
-
Addition of Reagents: To the stirred solution, add sodium iodide, a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), and a drying agent such as calcium chloride.
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) and maintain the reaction for several hours (e.g., 3 hours), monitoring the progress by a suitable analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (sodium chloride and excess sodium iodide).
-
Purification: The resulting filtrate containing the crude 1-Iodoethyl ethyl carbonate can be washed with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be used directly in some applications or further purified by vacuum distillation if necessary.[2][3]
Applications in Research and Drug Development
The primary utility of 1-Iodoethyl ethyl carbonate in research stems from its ability to act as a reactive linker, particularly in the synthesis of prodrugs.
Prodrug Synthesis:
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, stability, or to achieve targeted delivery.
1-Iodoethyl ethyl carbonate is used to introduce a (1-ethoxycarbonyloxy)ethyl moiety onto a drug molecule containing a suitable nucleophilic group (e.g., a carboxylic acid, phenol, or amine). This creates a carbonate-linked prodrug.
The resulting carbonate ester is designed to be stable until it reaches its target, where it can be cleaved by endogenous enzymes, such as esterases, to release the active drug. This approach has been successfully used in the development of various antibacterial and antiviral prodrugs.[4]
A notable example is in the synthesis of cephalosporin antibiotic prodrugs, such as cefpodoxime proxetil.[3][5][6][7] In these syntheses, a related compound, 1-iodoethyl isopropyl carbonate, is reacted with the carboxylic acid group of the parent cephalosporin to form the prodrug.[5][6][7] This modification enhances the oral bioavailability of the antibiotic.
Safety, Handling, and Storage
Hazard Profile (Inferred):
-
Flammability: Likely a combustible liquid. Keep away from heat, sparks, and open flames.[8]
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Expected to be an irritant to the skin, eyes, and respiratory tract.
-
Reactivity: As an alkylating agent, it is reactive towards nucleophiles. It may also be sensitive to moisture and light.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. Handle in a well-ventilated fume hood.
Handling Procedures:
-
Always work in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use inert gas (e.g., nitrogen or argon) for transfers if the compound is found to be sensitive to air or moisture.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light, heat, and moisture.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.
Conclusion
1-Iodoethyl ethyl carbonate is a valuable research chemical, particularly for the synthesis of carbonate-based prodrugs. While its direct purchase may require contacting specialized suppliers, its synthesis from the corresponding chloro-analog is a viable option for well-equipped laboratories. Due to its reactive nature, strict adherence to safety protocols during handling, storage, and disposal is essential. This guide provides a foundational understanding for researchers to safely and effectively incorporate this reagent into their drug discovery and development workflows.
References
-
Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. ACS Infectious Diseases. [Link]
-
Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Reactivity of Nucleophilic Reagents toward Esters. Kinam Park. [Link]
-
Safety Data Sheet: Ethyl methyl carbonate. Carl ROTH. [Link]
-
An Improved Method for Preparation of Cefpodoxime Proxetil. ResearchGate. [Link]
-
AN IMPROVED PREPARATION PROCESS FOR CEFPODOXIME PROXETIL. WIPO Patentscope. [Link]
-
Structure and SN2 Reactivity: The Nucleophile. Chemistry LibreTexts. [Link]
-
The Transformation of Inorganic to Organic Carbonates: Chasing for Reaction Pathways in Mechanochemistry. PMC. [Link]
- Cefpodoxime proxetil impurity cefpodoxime dippivoxil and preparation method thereof.
-
CHAPTER 9. Substitution reactions. University of Kentucky. [Link]
-
Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. ResearchGate. [Link]
- Preparation method of 1-iodoethylisopropylcarbonate.
-
1-Iodoethyl ethyl carbonate. PubChem. [Link]
Sources
- 1. 1-Iodoethyl ethyl carbonate [80196-04-9] | King-Pharm [king-pharm.com]
- 2. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 3. oaji.net [oaji.net]
- 4. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. CN113999252A - Cefpodoxime proxetil impurity cefpodoxime dippivoxil and preparation method thereof - Google Patents [patents.google.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to the Stability and Storage of 1-Iodoethyl Ethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical stability of 1-Iodoethyl ethyl carbonate and outlines best practices for its storage and handling. As a Senior Application Scientist, the following information is synthesized from established chemical principles and data from analogous compounds to provide a robust framework for researchers working with this reactive intermediate.
Introduction: The Double-Edged Sword of Reactivity
1-Iodoethyl ethyl carbonate is a highly functionalized organic molecule with significant potential as a reactive intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its utility is intrinsically linked to its reactivity, which also dictates its inherent instability. Understanding the factors that govern its stability is paramount for successful experimental outcomes, ensuring the integrity of starting materials, and maintaining a safe laboratory environment. This guide will delve into the chemical characteristics of 1-Iodoethyl ethyl carbonate, elucidate its probable decomposition pathways, and provide actionable protocols for its storage and handling.
Chemical Profile and Inherent Instability
The structure of 1-Iodoethyl ethyl carbonate features two key reactive sites: the carbonate functional group and the carbon-iodine bond. The iodine atom, being an excellent leaving group, renders the α-carbon highly susceptible to nucleophilic attack. This inherent reactivity is the primary driver of the compound's instability.
The stability of alkyl carbonates can be influenced by factors such as temperature, moisture, and the presence of nucleophiles or catalysts.[1][2] For halogenated alkyl carbonates, the nature of the halogen is a critical determinant of stability. The carbon-iodine bond is significantly weaker than carbon-chlorine or carbon-bromine bonds, making iodo-substituted compounds the most reactive in this class.
Potential Decomposition Pathways
The decomposition of 1-Iodoethyl ethyl carbonate can be expected to proceed through several pathways, primarily driven by the lability of the iodo group. The following mechanisms are proposed based on fundamental organic chemistry principles.
Hydrolysis
In the presence of water, 1-Iodoethyl ethyl carbonate is susceptible to hydrolysis. This can occur at both the carbonate and the alkyl iodide moieties. The hydrolysis of the carbonate ester would yield ethanol, carbon dioxide, and 1-iodoethanol, which is itself unstable. More likely, the presence of water as a nucleophile could lead to the displacement of the iodide ion, forming 1-hydroxyethyl ethyl carbonate, which would be in equilibrium with acetaldehyde and ethyl formate.
Nucleophilic Substitution
The primary decomposition pathway is likely nucleophilic substitution at the carbon bearing the iodine. A wide range of nucleophiles can displace the iodide. If another molecule of 1-Iodoethyl ethyl carbonate acts as a nucleophile (specifically, the carbonyl oxygen), it could lead to oligomerization or the formation of more complex side products.[3]
Elimination
Under basic conditions or at elevated temperatures, an E2 elimination reaction can occur, leading to the formation of vinyl ethyl carbonate and hydrogen iodide. The liberated hydrogen iodide is acidic and can catalyze further decomposition reactions.
Diagram of Potential Decomposition Pathways
Caption: Experimental workflow for assessing the stability of 1-Iodoethyl ethyl carbonate.
-
Initial Analysis (Time = 0): Upon receiving a new batch of 1-Iodoethyl ethyl carbonate, obtain a baseline purity profile using analytical techniques such as ¹H NMR and GC-MS.
-
Sample Preparation: Aliquot the compound into several small, inert containers.
-
Controlled Storage: Store the aliquots under a matrix of conditions that you wish to evaluate (e.g., -20°C in the dark, 4°C in the dark, room temperature on the benchtop).
-
Time-Point Analysis: At regular intervals (e.g., weekly, monthly), analyze one aliquot from each storage condition.
-
Data Comparison: Compare the analytical data to the initial profile to identify the appearance of degradation products and quantify the loss of the starting material.
This systematic approach will provide empirical data on the stability of 1-Iodoethyl ethyl carbonate under your specific laboratory's conditions, allowing for more informed experimental design and interpretation of results.
Conclusion
1-Iodoethyl ethyl carbonate is a valuable but inherently unstable reactive intermediate. Its stability is primarily compromised by its susceptibility to nucleophilic attack, hydrolysis, and elimination reactions, all facilitated by the excellent leaving group ability of the iodide. By adhering to stringent storage and handling protocols—specifically, storage at low temperatures under an inert atmosphere and exclusion of light and moisture—researchers can significantly mitigate decomposition and ensure the integrity of this reagent for their synthetic endeavors.
References
- Sigma-Aldrich. (2025-10-07).
- Apollo Scientific. (2023-03-12).
- Thermo Fisher Scientific. (2009-09-26).
- Carl ROTH.
- Carl ROTH.
- RSC Publishing.
- ResearchGate. (2018-12-12).
- Frontiers. (2019-05-06). Dialkyl Carbonates in the Green Synthesis of Heterocycles.
- Decomposition reactions of ethylene carbonate based lithium-ion b
- MDPI.
- FramoChem.
- ACS Publications. (2019-02-19).
- ResearchGate. (2025-11-04). Synthesis of cyclic carbonates from epoxides and carbon dioxide using bimetallic aluminum(salen) complexes.
- ChemicalBook. (2025-07-04).
- ResearchGate. (2018-12-12). On the Decomposition of Carbonate-Based Lithium-Ion Battery Electrolytes Studied Using Operando Infrared Spectroscopy.
- NIH. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide.
- Wikipedia.
- Semantic Scholar. Synthesis of non-symmetrical alkyl carbonates from alcohols and DMC over the nanocrystalline ZSM-5 zeolite.
- Guidechem.
Sources
- 1. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 2. "Decomposition reactions of ethylene carbonate based lithium-ion batter" by Christopher L. Campion, Wentao Li et al. [digitalcommons.uri.edu]
- 3. Oxidation induced decomposition of ethylene carbonate from DFT calculations – importance of explicitly treating surrounding solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Acyloxyalkyl Ester Prodrugs Using 1-Iodoethyl Ethyl Carbonate
I. Executive Summary: The Strategic Imperative for Acyloxyalkyl Ester Prodrugs
In modern drug development, overcoming poor physicochemical properties of promising drug candidates is a paramount challenge. Low aqueous solubility and poor membrane permeability are frequent causes of preclinical failure, hindering the translation of potent molecules into effective medicines. The prodrug approach, wherein a pharmacologically active compound is temporarily masked with a promoiety, represents a powerful and clinically validated strategy to surmount these hurdles.[1][2]
Among the most successful promoieties are acyloxyalkyl esters, particularly the 1-(ethoxycarbonyloxy)ethyl group. This moiety can be attached to carboxylic acid or hydroxyl functional groups on a parent drug, effectively masking their polarity and improving lipophilicity. The resulting carbonate prodrugs often exhibit enhanced stability in the acidic environment of the stomach, yet are designed for predictable cleavage in the systemic circulation by chemical or enzymatic hydrolysis to release the active parent drug.[3][4][5]
This guide provides a comprehensive overview of the use of 1-iodoethyl ethyl carbonate as a key electrophilic reagent for the efficient synthesis of these valuable prodrugs. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols for synthesis and analysis, and discuss the critical parameters that ensure success in your drug development program.
II. The Reagent: Understanding 1-Iodoethyl Ethyl Carbonate
1-Iodoethyl ethyl carbonate is a highly effective O-alkylating agent for installing the 1-(ethoxycarbonyloxy)ethyl promoiety. Its utility stems from the excellent leaving group potential of the iodide ion and the electrophilic nature of the adjacent carbon atom.
Key Characteristics:
-
Structure: CH₃CH(I)OC(O)OCH₂CH₃
-
Function: An electrophile that delivers the CH(CH₃)OC(O)OCH₂CH₃ group to a nucleophile.
-
Synthesis: Typically prepared from the more accessible 1-chloroethyl ethyl carbonate via a Finkelstein reaction, where the chloride is displaced by iodide using a salt like sodium iodide (NaI) in a suitable solvent such as acetone or ethyl acetate.[6] This conversion is often performed immediately prior to use or as a dedicated synthetic step, as the iodo-analogue is more reactive and less stable.
III. The Mechanism: Nucleophilic Substitution at the Core
The synthesis of 1-(ethoxycarbonyloxy)ethyl prodrugs is a classic example of a nucleophilic substitution reaction (Sₙ2). The success of the protocol hinges on the generation of a potent nucleophile from the parent drug, which then attacks the electrophilic center of the 1-iodoethyl ethyl carbonate reagent.
Causality of the Reaction:
-
Deprotonation (Activation): The parent drug, containing either a carboxylic acid (-COOH) or a hydroxyl (-OH) group, is first treated with a non-nucleophilic base. For carboxylic acids, this acidic proton is readily removed to form a highly nucleophilic carboxylate anion.[7][8] For phenols or other acidic hydroxyls, a corresponding phenoxide or alkoxide is formed. The choice of base is critical; weak inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are ideal. They are strong enough to deprotonate the drug but not so strong as to cause hydrolysis of the reagent or product. Cesium carbonate is particularly favored for its high solubility in polar aprotic solvents and its ability to generate a "naked," highly reactive carboxylate anion (the "cesium effect").[3]
-
Nucleophilic Attack: The generated anion acts as the nucleophile, attacking the carbon atom bonded to the iodine in 1-iodoethyl ethyl carbonate.
-
Displacement: The carbon-iodine bond breaks, and the iodide ion is displaced as a leaving group, forming the desired ester or ether linkage and completing the synthesis of the prodrug.
Caption: General mechanism for prodrug synthesis via nucleophilic substitution.
IV. Experimental Protocols: A Step-by-Step Guide
Safety First: 1-Iodoethyl ethyl carbonate is a reactive alkylating agent and a potential lachrymator. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from degrading the reactants.
Protocol A: Synthesis of a Carboxylic Acid Prodrug
This protocol outlines the general procedure for coupling a parent drug containing a carboxylic acid with 1-iodoethyl ethyl carbonate.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the parent drug (1.0 eq).
-
Solvation: Dissolve the drug in a suitable anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile). The concentration should typically be between 0.1 M and 0.5 M.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution. Stir the suspension at room temperature for 15-30 minutes to allow for complete salt formation.
-
Reagent Addition: Add 1-iodoethyl ethyl carbonate (1.2-1.5 eq) to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water and brine to remove the cesium salts and any remaining DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes (or another appropriate solvent system) to isolate the pure prodrug.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Caption: Standard experimental workflow for prodrug synthesis and isolation.
Protocol B: Synthesis of a Phenolic Prodrug
This protocol is adapted for parent drugs containing a phenolic hydroxyl group, which is less acidic than a carboxylic acid but can be effectively alkylated under similar conditions.[3]
-
Preparation: Follow steps 1 and 2 from Protocol A.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 2.0-3.0 eq). A larger excess of base may be required to achieve sufficient deprotonation of the less acidic phenol.
-
Reaction: Follow steps 4 and 5 from Protocol A. Phenolic alkylations may require slightly longer reaction times or gentle heating.
-
Work-up, Purification, and Characterization: Follow steps 6, 7, and 8 from Protocol A.
V. Prodrug Activation: The Release Mechanism
The clinical efficacy of a 1-(ethoxycarbonyloxy)ethyl prodrug is entirely dependent on its ability to regenerate the active parent drug in vivo. This occurs via a two-step hydrolysis process that is often mediated by ubiquitous esterase enzymes in the plasma and tissues.[5]
-
Enzymatic Cleavage: An esterase enzyme hydrolyzes the terminal ethyl carbonate ester bond, releasing ethanol and carbon dioxide. This generates a highly unstable hemiacetal intermediate.
-
Spontaneous Decomposition: The hemiacetal intermediate rapidly and spontaneously decomposes, releasing the active parent drug and acetaldehyde.
This cascade reaction ensures that the prodrug conversion is rapid and irreversible once initiated.
Caption: The two-step cascade mechanism for in vivo release of the active drug.
VI. Stability and Hydrolysis Kinetics
The stability of the prodrug is a critical design parameter. Ideally, it should remain intact in the gastrointestinal tract and be rapidly hydrolyzed upon absorption into the systemic circulation.
| Condition | pH Range | Expected Stability | Rationale |
| Simulated Gastric Fluid | 1.2 - 2.0 | High (t½ > 24 hours)[3] | Acid-catalyzed hydrolysis is slow. The prodrug remains intact for passage through the stomach. |
| Simulated Intestinal Fluid | ~6.5 | Moderate (t½ of several hours)[3] | Onset of chemical and enzymatic hydrolysis as pH increases. |
| Human Plasma / Physiological | ~7.4 | Low (t½ < 1 hour)[9] | Rapid hydrolysis mediated by plasma esterases ensures efficient release of the active drug. |
These values are illustrative and the actual half-life (t½) will depend on the specific structure of the parent drug.
VII. Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Insufficiently active nucleophile.2. Inactive reagent.3. Wet solvent/reagents. | 1. Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃) or gently heat the reaction.2. Use freshly prepared or newly purchased 1-iodoethyl ethyl carbonate.3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of Side Products | 1. Reaction with other nucleophilic sites.2. Hydrolysis of product or reagent. | 1. If the parent drug has multiple reactive sites (e.g., two carboxylic acids), use stoichiometry to control the reaction or employ protecting groups.2. Maintain a scrupulously dry, inert atmosphere. |
| Difficult Purification | Prodrug co-elutes with starting material or byproducts. | Optimize the chromatography solvent system. Consider reverse-phase chromatography if the prodrug is sufficiently polar. Recrystallization may also be an option. |
VIII. Conclusion
1-Iodoethyl ethyl carbonate is a robust and versatile reagent for the synthesis of acyloxyalkyl ester prodrugs. This strategy provides a reliable method to improve the drug-like properties of parent molecules containing carboxylic acid or hydroxyl functionalities. By understanding the underlying Sₙ2 mechanism and carefully controlling reaction conditions, researchers can efficiently generate prodrug candidates with a high probability of improved oral bioavailability and therapeutic efficacy. The protocols and insights provided herein serve as a comprehensive guide to implementing this valuable technique in any drug discovery and development program.
References
-
Monastyrskyi, A., et al. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Journal of Medicinal Chemistry. Available at: [Link]
-
Yao, Z., et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chen, Y., et al. (2023). Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. ACS Infectious Diseases. Available at: [Link]
-
Chocon, S. G., et al. (2012). Synthesis of Methoxypoly(ethylene Glycol) Carbonate Prodrugs of Zidovudine and Penetration Through Human Skin in Vitro. Journal of Pharmaceutical Sciences. Available at: [Link]
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate. (2017). Google Patents.
- KR20110017885A - Carbonate prodrugs and how to use them. (2011). Google Patents.
-
McKee, B., et al. (2022). Discovery of MK-8970: an acetal carbonate prodrug of raltegravir with enhanced colonic absorption. MedChemComm. Available at: [Link]
-
Talla, V., et al. (2016). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal. Available at: [Link]
-
Save My Exams. (2025). Reactions of Carboxylic Acids (Edexcel IGCSE Chemistry): Revision Note. Available at: [Link]
-
KayScience. (2021). GCSE Chemistry - Carboxylic Acids Reacting With Metal Carbonates. YouTube. Available at: [Link]
-
Huber, D. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism. Northeastern University. Available at: [Link]
-
Clark, J. (n.d.). Carboxylic acids as acids. Chemguide. Available at: [Link]
-
Ahmed, S., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. Available at: [Link]
-
Takeda, T., et al. (2016). Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate with carboxylic acids or heterocycles. ResearchGate. Available at: [Link]
-
Chegaev, K., et al. (2025). Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase-2 Inhibitor. ResearchGate. Available at: [Link]
-
Organic Pharmaceutical Chemistry: Prodrugs. (n.d.). SlideShare. Available at: [Link]
-
Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. Available at: [Link]
-
StudySmarter. (2022). Reactions of Carboxylic Acids: Equation, Derivatives & Alcohol. Available at: [Link]
-
Talla, V., et al. (2016). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. The AAPS Journal. Available at: [Link]
Sources
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.rutgers.edu [sites.rutgers.edu]
- 6. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 7. savemyexams.com [savemyexams.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Virtues of Transience: 1-Iodoethyl Ethyl Carbonate as a Versatile Protecting Group for Alcohols
In the intricate choreography of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. Alcohols, ubiquitous and reactive, often require a temporary mask to prevent unwanted side reactions. Among the diverse arsenal of protecting groups, the 1-(ethoxycarbonyloxy)ethyl (ECE) group, installed via its highly reactive precursor 1-iodoethyl ethyl carbonate (IEEC) , has emerged as a valuable tool for the synthetic chemist. This acetal-type protecting group offers a compelling combination of facile introduction, robust stability under various conditions, and, crucially, mild and selective cleavage, making it an attractive choice in the synthesis of complex molecules.
This technical guide provides a comprehensive overview of the application of 1-iodoethyl ethyl carbonate for the protection of alcohols, detailing the underlying reaction mechanisms, providing step-by-step protocols for protection and deprotection, and summarizing its stability profile.
The Chemistry of Protection and Deprotection: An Acetal's Tale
The protective prowess of IEEC lies in its ability to transform a reactive alcohol into a stable 1-(ethoxycarbonyloxy)ethyl ether. This transformation is a nucleophilic substitution reaction where the alcohol oxygen attacks the electrophilic carbon of IEEC, displacing the iodide leaving group. The resulting ECE group is structurally an acetal, a class of compounds known for their stability in neutral to strongly basic environments.[1][2] This inherent stability allows for a wide range of subsequent chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.
The true elegance of the ECE group, however, lies in its controlled removal. As an acetal, it is susceptible to hydrolysis under acidic conditions.[1] This cleavage can be achieved with a variety of mild acids, regenerating the parent alcohol. The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol. Subsequent reaction with water yields acetaldehyde and ethanol as byproducts.
Key Advantages of the ECE Protecting Group
The 1-(ethoxycarbonyloxy)ethyl protecting group offers several distinct advantages for researchers and drug development professionals:
-
Mild Introduction: The high reactivity of the iodo-precursor (IEEC) allows for the protection of alcohols under gentle conditions, often at or below room temperature, thus preserving sensitive functional groups elsewhere in the molecule.
-
Robust Stability: The resulting acetal linkage is stable to a wide range of reagents, including strong bases, organometallics, and many reducing and oxidizing agents.
-
Mild and Selective Cleavage: Deprotection can be accomplished under a variety of mild acidic conditions, offering a degree of orthogonality with other protecting groups that require strongly acidic or basic conditions for removal.
-
Avoidance of New Stereocenters (in the protecting group itself): Unlike some other acetal-forming reagents, the ECE group does not introduce a new stereocenter at the acetal carbon, simplifying characterization of the protected compound.
Experimental Protocols
The following protocols provide a general framework for the protection and deprotection of alcohols using 1-iodoethyl ethyl carbonate. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 1-Iodoethyl Ethyl Carbonate (IEEC)
While commercially available, IEEC can also be prepared from its less reactive chloro-analogue, 1-chloroethyl ethyl carbonate.
| Reagent | Molar Eq. |
| 1-Chloroethyl ethyl carbonate | 1.0 |
| Sodium Iodide (NaI) | 1.5 |
| Acetone | - |
Procedure:
-
Dissolve 1-chloroethyl ethyl carbonate in dry acetone.
-
Add sodium iodide and stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the precipitated sodium chloride is removed by filtration.
-
The acetone is removed under reduced pressure to yield crude 1-iodoethyl ethyl carbonate, which can often be used directly in the next step without further purification. Due to its sensitivity, it is best prepared fresh.
Protocol 2: Protection of a Primary Alcohol with IEEC
This protocol describes a general procedure for the protection of a primary alcohol.
| Reagent | Molar Eq. |
| Primary Alcohol | 1.0 |
| 1-Iodoethyl ethyl carbonate (IEEC) | 1.2 |
| N,N-Diisopropylethylamine (Hünig's base) | 1.5 |
| Dichloromethane (DCM) | - |
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous dichloromethane at 0 °C, add N,N-diisopropylethylamine.
-
Add 1-iodoethyl ethyl carbonate dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Deprotection of an ECE-Protected Alcohol
The cleavage of the ECE group is typically achieved under mild acidic conditions.
| Reagent | Concentration/Amount |
| ECE-Protected Alcohol | - |
| Pyridinium p-toluenesulfonate (PPTS) | 0.1 - 0.2 eq. |
| Methanol/Water (e.g., 4:1) | - |
Procedure:
-
Dissolve the ECE-protected alcohol in a mixture of methanol and water.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography if necessary.
Alternative Deprotection Conditions:
-
Acetic Acid: A mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio) can also be effective for deprotection, often requiring gentle heating.
-
Lewis Acids: In some cases, mild Lewis acids can be employed for the cleavage of acetals.[2]
Stability and Orthogonality
The utility of a protecting group is defined by its stability profile and its compatibility with other protecting groups (orthogonality). The ECE group, being an acetal, exhibits the following general stability:
| Reagent/Condition | Stability of ECE Group |
| Strongly Basic (e.g., NaOH, LDA) | Stable |
| Organometallic (e.g., Grignard, Organolithium) | Stable |
| Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable |
| Most Oxidizing Agents (e.g., PCC, Swern) | Stable |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |
| Strongly Acidic (e.g., HCl, H₂SO₄) | Labile |
| Mildly Acidic (e.g., PPTS, AcOH) | Labile |
This stability profile allows for the selective removal of the ECE group in the presence of base-labile protecting groups such as esters, or groups removed by hydrogenation like benzyl ethers. Conversely, base-labile groups can be removed without affecting the ECE ether.
Conclusion
1-Iodoethyl ethyl carbonate provides a highly efficient means of introducing the versatile 1-(ethoxycarbonyloxy)ethyl (ECE) protecting group for alcohols. The stability of the resulting acetal under basic and nucleophilic conditions, coupled with its facile cleavage under mild acidic conditions, makes it a valuable asset in modern organic synthesis. The protocols and data presented herein offer a practical guide for researchers, scientists, and drug development professionals looking to employ this effective and selective protecting group strategy in their synthetic endeavors.
References
-
PrepChem. Synthesis of 1-(ethoxycarbonyloxy)ethyl salicylate. [Link]
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
Química Organica.org. Acetals as protecting groups. [Link]
-
ResearchGate. Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. [Link]
-
Chemistry LibreTexts. Hydrolysis of Esters. [Link]
-
CEM Corporation. Protection and Deprotection. [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
-
Chemistry LibreTexts. Acetals as Protecting Groups. [Link]
-
ResearchGate. Mild deprotection of PMB ethers using tert-butyl bromide. [Link]
-
ResearchGate. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. [Link]
-
PMC. Tuning the stability of alkoxyisopropyl protection groups. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Wikipedia. Ether cleavage. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
YouTube. mechanism of ester hydrolysis. [Link]
-
Chemistry LibreTexts. Protection of Alcohols. [Link]
-
YouTube. Cleavage of Cyclic Ethers. [Link]
Sources
Application Note: The Strategic Use of 1-Iodoethyl Ethyl Carbonate for the N-Protection of Primary Amines
Abstract
This technical guide provides a comprehensive overview of the reaction between 1-iodoethyl ethyl carbonate and primary amines. This reaction is a highly efficient method for the installation of the 1-(ethoxycarbonyloxy)ethyl (Eoc) protecting group, a specialized carbamate with significant applications in multi-step organic synthesis and the development of prodrugs. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss key applications in medicinal chemistry, and offer insights into optimizing reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for the temporary modification of primary amino groups.
Introduction: The Imperative of Amine Protection
In the intricate landscape of organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and natural products, functional groups must often be "masked" or "protected."[1] Amines, being nucleophilic, are highly reactive towards a wide range of electrophiles.[1] Unchecked, this reactivity can lead to undesirable side reactions, significantly lowering the yield of the desired product. Protecting groups are temporarily installed onto a functional group to decrease its reactivity, allowing other transformations to occur elsewhere in the molecule.[1]
Carbamates are among the most prevalent and versatile protecting groups for amines due to their facile installation, stability across a broad spectrum of reaction conditions, and predictable, often orthogonal, removal methods.[2][3] The 1-(ethoxycarbonyloxy)ethyl (Eoc) group, installed using 1-iodoethyl ethyl carbonate, is a valuable member of this class. Its unique structure not only provides robust protection but also offers a latent lability that is particularly advantageous in the design of prodrugs, where controlled release of the parent amine is required in vivo.
Reaction Mechanism: Nucleophilic Substitution
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the iodine. The iodide ion is an excellent leaving group, facilitating a rapid and efficient reaction.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the α-carbon of the 1-iodoethyl ethyl carbonate.
-
Transition State: A trigonal bipyramidal transition state is formed where the amine is forming a new C-N bond while the C-I bond is simultaneously breaking.
-
Product Formation: The iodide ion is displaced, and a proton is lost from the nitrogen (typically facilitated by a mild base included in the reaction mixture), yielding the N-protected carbamate product and the corresponding ammonium iodide salt.
Figure 1: Simplified SN2 mechanism for Eoc protection.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-protection of a primary amine using 1-iodoethyl ethyl carbonate. Researchers should optimize conditions based on the specific substrate.
Materials and Equipment
-
Reagents:
-
Primary amine (1.0 eq)
-
1-Iodoethyl ethyl carbonate (1.1 - 1.5 eq)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5 eq) or an inorganic base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Magnetic stir plate
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Safety Precautions
-
1-Iodoethyl ethyl carbonate is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. [4] It may be lachrymatory and a skin/eye irritant.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4]
-
Dichloromethane is a suspected carcinogen. Handle with appropriate caution.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[5][6]
Step-by-Step Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and the chosen anhydrous solvent (approx. 0.1 M concentration).
-
Base Addition: Add the base (e.g., DIPEA, 1.5 eq). If using an inorganic base like K₂CO₃, vigorous stirring is required.
-
Cooling (Optional but Recommended): Cool the mixture to 0 °C using an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.
-
Reagent Addition: Slowly add 1-iodoethyl ethyl carbonate (1.1 eq) to the stirred solution via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed. The product is typically less polar than the starting amine.
-
Quenching & Work-up:
-
Dilute the reaction mixture with the reaction solvent (e.g., DCM).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove any residual iodine color), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Eoc protected amine.
Figure 2: General experimental workflow for Eoc protection.
Optimization and Troubleshooting
| Parameter | Recommendation / Causal Explanation |
| Base Selection | A non-nucleophilic organic base like DIPEA is often preferred as it scavenges the generated HI without competing with the primary amine nucleophile. Inorganic bases like K₂CO₃ can be effective and are easily removed during work-up, but may result in a heterogeneous mixture requiring more vigorous stirring. |
| Solvent Choice | Aprotic solvents like DCM, MeCN, or THF are ideal. The choice can influence reaction rates; more polar solvents like MeCN may accelerate SN2 reactions. Ensure the solvent is anhydrous to prevent hydrolysis of the reagent. |
| Stoichiometry | A slight excess (1.1-1.5 eq) of the iodo-reagent is used to ensure complete consumption of the valuable amine substrate. A larger excess may lead to side reactions or complicate purification. |
| Low Yield | If the reaction is sluggish, consider gentle heating (e.g., 40 °C). Ensure the iodo-reagent has not degraded; it should be stored cool and protected from light. The starting amine may be sterically hindered, requiring longer reaction times or higher temperatures. |
| Side Products | Over-alkylation (dialkylation) is generally not an issue with primary amines under these conditions due to the formation of the less nucleophilic carbamate product. If side products are observed, reducing the reaction temperature may improve selectivity. |
Applications in Drug Development and Medicinal Chemistry
The Eoc group and related α-alkoxycarbonyl structures are pivotal in prodrug design. A prodrug is an inactive or less active derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.
-
Improved Bioavailability: Many drugs with primary amine functionalities have poor oral bioavailability due to high polarity or susceptibility to first-pass metabolism. Converting the amine to a more lipophilic Eoc-carbamate can enhance its absorption from the gastrointestinal tract.
-
Controlled Release: Once absorbed, the Eoc group is designed to be cleaved by non-specific esterase enzymes present in the blood and tissues. This enzymatic hydrolysis unmasks an unstable intermediate which rapidly decomposes, releasing the active amine, acetaldehyde, and carbon dioxide. This strategy has been successfully employed in antibiotics like Cefpodoxime proxetil, where a similar α-acyloxyalkyl ester moiety is used to improve oral absorption.[7]
-
Masking Toxicity: In some cases, a free amino group can contribute to toxicity. Protecting it as a carbamate can mitigate these effects until the drug reaches its target site.[8]
The development of such prodrugs is a key strategy in optimizing the pharmacokinetic profile of drug candidates, turning a promising lead compound into a viable clinical therapy.[8][9]
Conclusion
The reaction of 1-iodoethyl ethyl carbonate with primary amines provides a direct and efficient route to N-Eoc protected compounds. The protocol is robust, scalable, and utilizes readily accessible reagents. The resulting carbamate is stable under many synthetic conditions, yet its lability to enzymatic cleavage makes it an exceptionally valuable tool for medicinal chemists in the field of prodrug design. By understanding the mechanism and optimizing the reaction parameters as outlined in this guide, researchers can effectively leverage this transformation to advance their synthetic and drug discovery programs.
References
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11010645, 1-Iodoethyl isopropyl carbonate. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate.
-
Kamal, A., et al. (2009). Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2022, July 6). Rapid Flow Synthesis of a Biomimetic Carbonate Apatite as an Effective Drug Carrier. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl methyl carbonate. Retrieved from [Link]
- Google Patents. (n.d.). CN119431144A - A kind of preparation method of 1-chloroethyl chloroformate.
-
IRIS. (n.d.). Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Google Patents. (n.d.). EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin.
-
RSC Publishing. (n.d.). Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. Retrieved from [Link]
-
European Patent Office. (n.d.). 1-Bromoethyl ethyl carbonate and its use in the preparation of 1'-ethoxy-carbonyloxyethyl esters of penicillins and novel in. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, November 23). Cleavage of Vinylic Ethers [Video]. YouTube. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.7 Reactions of Amines. Retrieved from [Link]
-
Ohio State News. (2024, August 30). Novel chemical tool aims to streamline drug-making process. Retrieved from [Link]
-
Filo. (2023, November 3). Reaction of a primary or secondary amine with diethyl carbonate under con. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
University of Limerick. (2024, December 1). Evaluating experimental, knowledge-based and computational cocrystal screening methods to advance drug-drug cocrystal fixed-dose combination development. Retrieved from [Link]
-
RSC Publishing. (n.d.). The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids. Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). Chloro Ethyl Chloro Formate. Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.ul.ie [pure.ul.ie]
Application Notes and Protocols for the Use of 1-Iodoethyl Ethyl Carbonate in Synthesis
Introduction: Unveiling the Potential of 1-Iodoethyl Ethyl Carbonate in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] Among the myriad of reagents developed for this purpose, 1-Iodoethyl Ethyl Carbonate has emerged as a valuable tool, particularly for the formation of the 1-(ethoxycarbonyloxy)ethyl (Eoc) protecting group. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent. Beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings, practical considerations, and key applications, empowering the user to integrate 1-Iodoethyl Ethyl Carbonate into their synthetic workflows with confidence and precision.
The primary utility of 1-Iodoethyl Ethyl Carbonate lies in its ability to mask the reactivity of alcohols, phenols, and carboxylic acids. The resulting Eoc-protected derivatives exhibit modified physicochemical properties, a feature that is particularly exploited in the design of prodrugs to enhance bioavailability and therapeutic efficacy.[2][3][4][5] This guide will provide detailed protocols for both the protection of hydroxyl and carboxyl functionalities and the subsequent cleavage of the Eoc group, along with insights into the stability and reactivity of these intermediates.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₅H₉IO₃ | |
| Molecular Weight | 244.03 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Decomposes upon heating | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate, Acetonitrile) |
Safety and Handling Precautions:
1-Iodoethyl Ethyl Carbonate is an alkylating agent and should be handled with appropriate caution in a well-ventilated fume hood.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. The compound may be sensitive to light and moisture and should be stored in a tightly sealed container in a cool, dark, and dry place. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Mechanism of Action: The SN2 Pathway to Protection
The protection of alcohols and carboxylic acids with 1-Iodoethyl Ethyl Carbonate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom attached to the iodine is electrophilic and susceptible to attack by a nucleophile, in this case, the oxygen atom of an alcohol, phenol, or carboxylate. The iodide ion is an excellent leaving group, facilitating the reaction.
Caption: SN2 mechanism for the protection of an alcohol with 1-Iodoethyl Ethyl Carbonate.
The reaction is often facilitated by the presence of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or pyridine, which deprotonates the alcohol or carboxylic acid, increasing its nucleophilicity.[7][8]
Experimental Protocols
Part 1: Preparation of 1-Iodoethyl Ethyl Carbonate
While commercially available, 1-Iodoethyl Ethyl Carbonate can be readily synthesized from its chloro-analogue. This in-house preparation ensures a fresh and highly reactive reagent.
Protocol 1: Synthesis of 1-Iodoethyl Ethyl Carbonate from 1-Chloroethyl Ethyl Carbonate
This procedure is adapted from a general method described in patent literature.[7][8][9]
Materials:
-
1-Chloroethyl ethyl carbonate
-
Anhydrous Sodium Iodide (NaI)
-
Anhydrous Calcium Chloride (CaCl₂) (optional, as a desiccant)[8][9]
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)[8][9]
-
Anhydrous Ethyl Acetate (EtOAc)
-
5% Sodium Thiosulfate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 1-chloroethyl ethyl carbonate (1.0 eq), anhydrous sodium iodide (1.2 eq), anhydrous calcium chloride (0.3 eq, optional), and tetrabutylammonium bromide (0.02 eq, optional).
-
Add anhydrous ethyl acetate to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction flask and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 5% sodium thiosulfate solution (to remove unreacted iodine), water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-iodoethyl ethyl carbonate as a colorless to pale yellow oil. The product is often used in the next step without further purification.
Caption: Workflow for the synthesis of 1-Iodoethyl Ethyl Carbonate.
Part 2: Protection of Alcohols and Carboxylic Acids
The following protocols provide a general framework for the protection of hydroxyl and carboxyl groups. Optimization of reaction conditions may be necessary depending on the specific substrate.
Protocol 2: Protection of a Primary Alcohol
This protocol is based on a general procedure for the alkylation of a nucleophile with 1-iodoethyl ethyl carbonate.[7]
Materials:
-
Alcohol substrate
-
1-Iodoethyl ethyl carbonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Pyridine
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous acetonitrile or dichloromethane, add 1-iodoethyl ethyl carbonate (1.2-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.1-1.3 eq) or pyridine (1.5-2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and add ethyl acetate for extraction.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure 1-(ethoxycarbonyloxy)ethyl ether.
Protocol 3: Protection of a Carboxylic Acid
The protection of carboxylic acids follows a similar procedure, often starting with the formation of the carboxylate salt.
Materials:
-
Carboxylic acid substrate
-
1-Iodoethyl ethyl carbonate
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.
-
Add 1-iodoethyl ethyl carbonate (1.2-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, add water and extract with ethyl acetate.
-
Wash the organic layer with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure 1-(ethoxycarbonyloxy)ethyl ester.
Part 3: Deprotection of the 1-(Ethoxycarbonyloxy)ethyl (Eoc) Group
The Eoc group is an acetal-like protecting group and is therefore susceptible to cleavage under acidic conditions. It can also be cleaved enzymatically, which is a key feature in its application in prodrugs.[2]
Protocol 4: Acid-Catalyzed Deprotection of an Eoc-Protected Alcohol
This protocol is based on general methods for the cleavage of acetal and ether protecting groups under acidic conditions.[10][11]
Materials:
-
Eoc-protected substrate
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture
-
p-Toluenesulfonic acid (p-TsOH) or Hydrochloric acid (HCl) (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Eoc-protected substrate in methanol or a mixture of THF and water.
-
Add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated hydrochloric acid.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the deprotection is complete, neutralize the acid by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Caption: General workflow for the deprotection of the Eoc group.
Stability of the 1-(Ethoxycarbonyloxy)ethyl (Eoc) Protecting Group
The stability of the Eoc group is a critical factor in its application. Generally, it is stable to:
-
Basic conditions: The Eoc group is relatively stable to non-nucleophilic organic bases and mild inorganic bases used in subsequent reaction steps.
-
Nucleophiles: It can withstand a range of nucleophiles that are not strong enough to cleave the carbonate ester.
-
Oxidizing and reducing agents: The Eoc group is generally compatible with many common oxidizing and reducing agents.
However, the Eoc group is labile under:
-
Strongly acidic conditions: As an acetal-like group, it is readily cleaved by strong acids.
-
Enzymatic hydrolysis: In biological systems, esterases can efficiently cleave the carbonate ester, releasing the parent drug.[2][12] This is a fundamental principle behind its use in prodrug design.[5]
Applications in Drug Development and Prodrug Synthesis
A primary application of 1-Iodoethyl Ethyl Carbonate is in the synthesis of prodrugs of pharmaceuticals containing hydroxyl or carboxyl functional groups.[2][3] By converting these polar groups into the more lipophilic Eoc esters, the following advantages can be achieved:
-
Enhanced Bioavailability: Increased lipophilicity can improve the absorption of a drug through biological membranes.[4]
-
Improved Stability: Masking a reactive functional group can protect the drug from degradation before it reaches its target.
-
Targeted Drug Delivery: The Eoc group can be designed to be cleaved by specific enzymes present at the target site, leading to a localized release of the active drug.
For example, the ethoxycarbonyloxy ethyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) have been developed to reduce gastrointestinal irritation associated with the free carboxylic acid form.[2]
Conclusion
1-Iodoethyl Ethyl Carbonate is a highly effective reagent for the introduction of the 1-(ethoxycarbonyloxy)ethyl (Eoc) protecting group onto alcohols, phenols, and carboxylic acids. Its straightforward synthesis and the predictable reactivity of the resulting protected compounds make it a valuable tool in organic synthesis. The lability of the Eoc group under mild acidic or enzymatic conditions further enhances its utility, particularly in the strategic design of prodrugs. By understanding the principles and protocols outlined in this application note, researchers can confidently employ 1-Iodoethyl Ethyl Carbonate to advance their synthetic endeavors in both academic and industrial settings.
References
- Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof. WO2022052936A1.
-
Alcohol Protecting Groups. University of Windsor. [Link]
- Ethoxycarbonyloxy ethyl esters of non-steroidal anti-inflammatory carboxylic acids, their preparation and use. EP0112130B1.
-
Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology. [Link]
- Carbonate prodrugs and how to use them. KR20110017885A.
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
- IBUPROFEN ESTER PRODRUG, PHARMACEUTICAL COMPOSITION AND PREPARATION METHOD AND USE. EP 3984989 A1.
-
Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance. Medicinal Research Reviews. [Link]
- Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin. EP0108547A2.
- NO-releasing nonoate (nitrogen-bound) sulfonamide-linked-coxib anti-cancer agents. WO2014012074A2.
-
Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. The AAPS Journal. [Link]
- PRODRUG DERIVATIVES OF CARBOXYLIC ACID DRUGS. EP 0278977 B1.
- Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use. EP3984989A1.
- Pharmaceutical preparations containing α-aminopenicillins. US3939270A.
-
OC II (FS 2019) Prof. J. W. Bode. ETH Zurich. [Link]
-
Organic Pharmaceutical Chemistry: Prodrugs. [Link]
- NITROIMIDAZOL PREPARATIONS FOR EXTERNAL USE FOR THE TREATMENT OF ATOPIC DERMATITIS. DE60037892T2.
-
ORGANIC SYNTHESIS. ResearchGate. [Link]
- PROCEDURES FOR THE PREPARATION OF 7-AMINO-3-SUBSTITUTED CEPHALOSPORIC ACID. SE468477B.
-
Ethyl ether. NIST WebBook. [Link]
- A kind of aryl propionic acid derivative, pharmaceutical composition and preparation method and application thereof. WO2022052936A1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0112130B1 - Ethoxycarbonyloxy ethyl esters of non-steroidal anti-inflammatory carboxylic acids, their preparation and use - Google Patents [patents.google.com]
- 3. KR20110017885A - Carbonate prodrugs and how to use them - Google Patents [patents.google.com]
- 4. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.rutgers.edu [sites.rutgers.edu]
- 6. WO2014012074A2 - No-releasing nonoate (nitrogen-bound) sulfonamide-linked-coxib anti-cancer agents - Google Patents [patents.google.com]
- 7. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP3984989A1 - Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use - Google Patents [patents.google.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
1-Iodoethyl ethyl carbonate reaction mechanism with nucleophiles
Application Note & Protocol Guide
Topic: Reaction Mechanism and Synthetic Application of 1-Iodoethyl Ethyl Carbonate with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1-Iodoethyl Ethyl Carbonate
1-Iodoethyl ethyl carbonate is a key reagent in modern organic and medicinal chemistry, primarily utilized for the synthesis of (1-ethoxycarbonyloxy)ethyl (EOCE) ethers and esters. Its significance is most pronounced in the field of drug development, where it serves as a critical building block for creating prodrugs.[1][2] Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in vivo to release the active pharmaceutical ingredient.
The EOCE group is a highly effective promoiety for masking polar functional groups, such as carboxylic acids and phenols. This derivatization enhances the lipophilicity of the parent drug, which can significantly improve its oral bioavailability, membrane permeability, and overall pharmacokinetic profile.[3] The subsequent hydrolysis of the carbonate and ester linkages in vivo, often catalyzed by enzymes, regenerates the active drug at the desired site of action.[4][5]
This document provides a comprehensive overview of the mechanistic principles governing the reaction of 1-iodoethyl ethyl carbonate with nucleophiles, detailed protocols for its synthetic application, and expert insights into optimizing reaction outcomes.
Core Mechanistic Principles: A Tale of Two Pathways
The reaction of 1-iodoethyl ethyl carbonate, a secondary alkyl halide, with nucleophiles is a classic example of the competition between the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.[6][7] The operative mechanism is not fixed but is rather a function of the specific reaction conditions employed.
The key structural features of 1-iodoethyl ethyl carbonate that dictate its reactivity are:
-
Secondary Carbon Center: The electrophilic carbon atom is bonded to two other carbons (the methyl group and the carbonate carbon), making it a secondary center. This level of substitution allows for both SN1 and SN2 reactions to be plausible.[8]
-
Excellent Leaving Group: The iodide ion (I⁻) is an outstanding leaving group due to its large size, high polarizability, and the stability of the corresponding anion. This facilitates the cleavage of the C-I bond, a critical step in both mechanisms.
-
Carbocation Stabilization: The oxygen atom of the adjacent ethyl carbonate group can stabilize a potential carbocation intermediate through resonance (p-orbital overlap), which strongly favors the SN1 pathway.
Below is a diagram illustrating the divergence of the two potential mechanistic pathways.
Caption: Competing SN1 and SN2 reaction pathways for 1-iodoethyl ethyl carbonate.
The SN2 Pathway
In the SN2 mechanism, the reaction occurs in a single, concerted step. The nucleophile attacks the electrophilic carbon from the backside relative to the iodide leaving group, proceeding through a high-energy pentavalent transition state.[9] This pathway leads to an inversion of stereochemistry at the chiral center.
Favorable Conditions for SN2:
-
Strong Nucleophiles: High concentrations of strong, anionic nucleophiles (e.g., carboxylates, thiolates, azides) are required to facilitate the concerted attack.[7]
-
Polar Aprotic Solvents: Solvents like acetone, DMF, or DMSO are preferred. They can solvate the counter-ion but do not form a strong solvation shell around the nucleophile, leaving it "naked" and highly reactive.[8][10]
The SN1 Pathway
The SN1 mechanism is a stepwise process. The first and rate-determining step is the spontaneous dissociation of the iodide leaving group to form a planar, resonance-stabilized carbocation intermediate.[6] In the second, rapid step, the nucleophile attacks the carbocation. Because the carbocation is planar, the nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products.
Favorable Conditions for SN1:
-
Weak Nucleophiles: Neutral or weakly basic nucleophiles (e.g., water, alcohols) are characteristic of SN1 reactions.[10]
-
Polar Protic Solvents: Solvents like water, ethanol, or methanol excel at stabilizing both the departing leaving group and the intermediate carbocation through hydrogen bonding, thereby lowering the activation energy for the first step.[6]
Data Summary: Predicting the Reaction Outcome
The choice of nucleophile and solvent is the most critical experimental decision for directing the reaction towards the desired pathway. The following table summarizes the expected outcomes based on these parameters.
| Nucleophile Type | Solvent Type | Predominant Mechanism | Expected Stereochemical Outcome | Typical Nucleophiles |
| Strong | Polar Aprotic (e.g., Acetone, DMF) | SN2 | Inversion | R-COO⁻, RS⁻, N₃⁻, CN⁻[7] |
| Strong | Polar Protic (e.g., EtOH, H₂O) | Competition (SN1/SN2) | Mixture of Inversion and Racemization | R-COO⁻ in alcohol |
| Weak | Polar Protic (e.g., EtOH, H₂O) | SN1 | Racemization | H₂O, R-OH, R-COOH[6][7] |
| Weak | Polar Aprotic (e.g., Acetone, DMF) | Very Slow / No Reaction | N/A | H₂O, R-OH |
Application Highlight: Prodrug Synthesis for Carboxylic Acids
A primary application of 1-iodoethyl ethyl carbonate is the conversion of a parent drug containing a carboxylic acid into an (acyloxy)alkyl ester prodrug. This is typically achieved by reacting the carboxylate salt of the drug with the iodo-reagent. This reaction is best conducted under conditions that favor the SN2 pathway to ensure predictable reactivity and high yields.
The resulting prodrug is designed to be stable at gastric pH but hydrolyzes upon absorption into the bloodstream, where esterase enzymes cleave the ester bond to release the active carboxylic acid drug.[2][4]
Caption: Workflow from prodrug synthesis to in-vivo activation.
Experimental Protocols
General Considerations & Best Practices
-
Reagent Quality: 1-Iodoethyl ethyl carbonate is sensitive to moisture and light. It should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark place. Use of freshly acquired or distilled reagent is recommended for optimal results.
-
Anhydrous Conditions: For SN2 reactions, the presence of water can compete as a nucleophile and hydrolyze the starting material. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and identify any potential side products.
Protocol: Synthesis of an EOCE-Ester Prodrug from a Carboxylic Acid
This protocol describes a representative SN2 reaction between the cesium salt of a generic carboxylic acid (Drug-COOH) and 1-iodoethyl ethyl carbonate. Cesium carbonate is used as a mild base to form the highly nucleophilic cesium carboxylate in situ.
Materials:
-
Parent molecule with carboxylic acid (Drug-COOH)
-
1-Iodoethyl ethyl carbonate (1.2 equivalents)
-
Cesium Carbonate (Cs₂CO₃) (0.6 equivalents, as it provides two basic sites per molecule)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Salt Formation: To a dry round-bottom flask under an inert atmosphere, add the parent drug (1.0 eq) and cesium carbonate (0.6 eq).
-
Add anhydrous DMF to dissolve or suspend the reagents. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the cesium carboxylate salt.
-
Nucleophilic Substitution: Add 1-iodoethyl ethyl carbonate (1.2 eq) to the mixture dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup - Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Workup - Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine. This removes residual DMF and unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure EOCE-ester prodrug.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete salt formation.2. Deactivated/hydrolyzed iodo-reagent.3. Insufficient reaction time or temperature. | 1. Increase stirring time with Cs₂CO₃; consider using a stronger, non-nucleophilic base if compatible.2. Use fresh reagent from a new bottle; store properly.3. Allow reaction to run longer; gently heat to 40-50 °C if the molecule is stable. |
| Multiple Products Observed | 1. Competing SN1 pathway leading to racemization.2. Presence of water leading to hydrolysis byproducts.3. Presence of other nucleophilic sites on the parent drug. | 1. Ensure a high concentration of the nucleophile and use a polar aprotic solvent.2. Use anhydrous solvents and reagents; perform under an inert atmosphere.3. Use appropriate protecting groups for other nucleophilic functionalities. |
| Product Decomposes on Silica Gel | The EOCE-ester is acid-sensitive. | 1. Neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%).2. Use an alternative purification method like preparative HPLC. |
References
-
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]
-
Ashenhurst, J. (2019, October 7). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Manallack, D. T., et al. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Journal of Medicinal Chemistry, 64(10), 6849-6872. Retrieved from [Link]
- Google Patents. (n.d.). Carbonate prodrugs and how to use them.
-
PubMed. (2023). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Retrieved from [Link]
-
Fowler, S. (2017, November 12). How to draw the mechanism for nucleophilic substitution. YouTube. Retrieved from [Link]
-
Leah4sci. (2023, November 6). Choosing Between SN1 SN2 E1 E2 Reactions. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
- Google Patents. (n.d.). Acyloxyalkyl carbamate prodrugs, methods of synthesis and use.
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.1: An Overview of Nucleophilic Substitution. Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). 1-Chloroethyl Isopropyl Carbonate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 15). Mechanism of ester hydrolysis. YouTube. Retrieved from [Link]
-
PubMed Central. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, March 25). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PubMed Central. (2012). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. Retrieved from [Link]
-
Making Sense Tuition Centre. (2022, March 25). Carbonyl Compounds | The Nucleophilic Addition Mechanism | A Level H2 Chem. YouTube. Retrieved from [Link]
-
University of Kentucky. (n.d.). CHAPTER 9. Substitution reactions. Retrieved from [Link]
- Google Patents. (n.d.). Acyloxyisopropyl carbamates as prodrugs for amine drugs.
-
PubMed Central. (n.d.). Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Summary. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
NIST. (n.d.). 1-chloroethyl ethyl ether. NIST WebBook. Retrieved from [Link]
Sources
- 1. KR20110017885A - Carbonate prodrugs and how to use them - Google Patents [patents.google.com]
- 2. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. ochem.as.uky.edu [ochem.as.uky.edu]
- 10. Khan Academy [khanacademy.org]
Application Notes and Protocols: Reactions Involving 1-Iodoethyl Ethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the experimental setup for reactions involving 1-iodoethyl ethyl carbonate. It is designed to offer both a practical and theoretical framework for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and discussions herein are grounded in established chemical principles and aim to provide a self-validating system for laboratory application.
Introduction: The Utility of 1-Iodoethyl Ethyl Carbonate
1-Iodoethyl ethyl carbonate is a reactive alkylating agent, primarily utilized in the introduction of the 1-(ethoxycarbonyloxy)ethyl moiety onto various nucleophiles. This functional group is of significant interest in the field of drug development, particularly in the design of prodrugs. The carbonate linkage can be tailored for enzymatic or hydrolytic cleavage in vivo, releasing the active parent drug. The lability of the carbon-iodine bond makes it an excellent leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions.
Physicochemical Properties and Handling
While specific experimental data for 1-iodoethyl ethyl carbonate is not extensively published, its properties can be reliably extrapolated from its chloro-precursor and isopropyl analogue.
| Property | Estimated Value/Information | Citation |
| Molecular Formula | C₅H₉IO₃ | |
| Molecular Weight | 244.03 g/mol | |
| Appearance | Expected to be a liquid | [1] |
| Solubility | Likely soluble in common organic solvents (e.g., ethyl acetate, acetone, THF) and insoluble in water. | [1] |
| Stability | Sensitive to light and moisture. Should be stored under an inert atmosphere and refrigerated. |
Safety Precautions:
1-Iodoethyl ethyl carbonate is expected to be an irritant to the eyes, skin, and respiratory system.[2] It is also a potential lachrymator. All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[3]
Synthesis of 1-Iodoethyl Ethyl Carbonate
The most common and efficient method for the synthesis of 1-iodoethyl ethyl carbonate is a Finkelstein-type reaction, involving the halide exchange of the more readily available 1-chloroethyl ethyl carbonate.
Reaction Principle:
The reaction proceeds by treating 1-chloroethyl ethyl carbonate with an excess of sodium iodide in a suitable solvent, typically acetone or ethyl acetate. The equilibrium is driven towards the product by the precipitation of sodium chloride in the reaction solvent.
Caption: Finkelstein reaction for the synthesis of 1-Iodoethyl ethyl carbonate.
Detailed Protocol for Synthesis:
This protocol is adapted from the synthesis of the analogous 1-iodoethyl isopropyl carbonate.[4]
Materials:
-
1-Chloroethyl ethyl carbonate (1 equivalent)
-
Sodium iodide (1.5 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.05 equivalents, optional phase-transfer catalyst)
-
Anhydrous ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethyl acetate.
-
Add 1-chloroethyl ethyl carbonate, sodium iodide, and TBAB to the flask.
-
Heat the mixture to reflux (approximately 77°C for ethyl acetate) and stir vigorously for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-iodoethyl ethyl carbonate. The product can be further purified by vacuum distillation if necessary.
Applications in Organic Synthesis: Protection of Functional Groups
1-Iodoethyl ethyl carbonate is an effective reagent for the protection of hydroxyl and carboxyl groups. The resulting 1-(ethoxycarbonyloxy)ethyl (EOCE) ether or ester is stable to a range of reaction conditions but can be readily cleaved when desired.
Protection of Alcohols:
The reaction of 1-iodoethyl ethyl carbonate with an alcohol in the presence of a non-nucleophilic base affords the corresponding EOCE-protected alcohol.
Sources
Safe Handling and Application Protocols for 1-Iodoethyl Ethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling procedures and experimental protocols for 1-iodoethyl ethyl carbonate. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from analogous compounds, including other carbonate esters and alkyl iodides, to establish a robust framework for its use in a research and development setting. The protocols outlined herein are designed to mitigate risks and ensure the scientific integrity of experimental outcomes.
Introduction: Understanding 1-Iodoethyl Ethyl Carbonate
1-Iodoethyl ethyl carbonate is a bifunctional organic molecule containing both a carbonate ester and a secondary alkyl iodide. This unique combination of functional groups makes it a potentially valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The carbonate moiety can act as a protecting group or a reactive center for nucleophilic attack, while the iodo-group is an excellent leaving group in nucleophilic substitution reactions.
Given its reactive nature, a thorough understanding of its chemical properties and potential hazards is paramount for its safe handling and effective application in the laboratory.
Hazard Identification and Risk Assessment
2.1. Anticipated Hazards
Based on its chemical structure, 1-iodoethyl ethyl carbonate is anticipated to present the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Eye Irritation: Causes serious eye irritation.[1]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Respiratory Tract Irritation: Vapors or aerosols may cause respiratory tract irritation.
-
Lachrymator: Compounds containing iodo-groups can be lachrymatory (tear-inducing).
-
Reactivity: Alkyl iodides are generally less stable than their chloro- and bromo-analogs and can be sensitive to light and heat.[2] They can undergo hydrolysis and elimination reactions.[3][4] Carbonate esters can be incompatible with strong oxidizing agents, acids, and bases.[5]
-
Flammability: While not expected to be highly flammable, it may be combustible and could form flammable vapor-air mixtures, especially upon heating.[6][7][8]
2.2. GHS Hazard Classification (Predicted)
A predicted GHS classification based on analogous compounds is provided in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[9] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for handling 1-iodoethyl ethyl carbonate.
3.1. Engineering Controls
-
Chemical Fume Hood: All manipulations of 1-iodoethyl ethyl carbonate, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.[7]
3.2. Personal Protective Equipment (PPE)
The following PPE is required when handling 1-iodoethyl ethyl carbonate:
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1] | Protects against splashes to the eyes and face. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Skin and Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental splashes and contact. |
| Respiratory Protection | Not typically required when handled in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.[8] | Prevents inhalation of harmful vapors or aerosols. |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for common laboratory procedures involving 1-iodoethyl ethyl carbonate. The causality behind each step is explained to foster a deeper understanding of the safety measures.
4.1. Protocol 1: Weighing and Preparing Solutions
This protocol outlines the safe procedure for accurately weighing 1-iodoethyl ethyl carbonate and preparing a solution.
Caption: Workflow for weighing and preparing solutions of 1-iodoethyl ethyl carbonate.
Methodology:
-
Preparation:
-
Step 1.1: Don all required PPE as specified in Section 3.2.
-
Rationale: This is the first line of defense against accidental exposure.
-
Step 1.2: Gather all necessary equipment, including the vial for the solution, spatula, and the appropriate solvent, and place them inside the chemical fume hood.
-
Rationale: Having all materials ready minimizes the time the stock container is open and reduces the chance of accidents.
-
-
Weighing Procedure:
-
Step 2.1: If possible, use an analytical balance located inside a chemical fume hood. If not, place a tared, sealed container on the balance outside the hood, transfer the chemical inside the hood, and then reweigh the sealed container outside the hood.
-
Rationale: This minimizes the release of any vapors into the laboratory environment.
-
Step 2.2: Carefully transfer the desired amount of 1-iodoethyl ethyl carbonate from the stock container to the tared vial.
-
Rationale: Slow and deliberate movements prevent spills and aerosol generation.
-
Step 2.3: Immediately and securely seal the vial and the stock container.
-
Rationale: Prevents the escape of vapors.
-
-
Solution Preparation:
-
Step 3.1: While still inside the fume hood, add the desired solvent to the vial containing the 1-iodoethyl ethyl carbonate.
-
Rationale: Confines any potential reaction or vapor release to the fume hood.
-
Step 3.2: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid vigorous shaking which could create aerosols.
-
Rationale: Ensures a homogeneous solution while minimizing exposure risk.
-
-
Cleanup:
-
Step 4.1: In case of a spill, immediately decontaminate the area according to the spill cleanup protocol (Section 5.2).
-
Rationale: Prompt cleanup prevents the spread of contamination.
-
Step 4.2: Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.
-
Rationale: Proper waste disposal is crucial for laboratory safety and environmental protection.
-
Step 4.3: After completing the procedure, wash your hands thoroughly with soap and water.[8]
-
Rationale: Removes any potential residual contamination.
-
4.2. Protocol 2: Use in a Chemical Reaction
This protocol provides a general framework for using 1-iodoethyl ethyl carbonate as a reagent in a chemical reaction.
Caption: General workflow for a chemical reaction involving 1-iodoethyl ethyl carbonate.
Methodology:
-
Reaction Setup:
-
Step 1.1: Assemble the reaction apparatus (e.g., round-bottom flask, condenser, dropping funnel) inside a chemical fume hood. Ensure all glassware is clean and dry.
-
Rationale: A properly assembled apparatus in a fume hood contains the reaction and any potential emissions.
-
Step 1.2: If the reaction is sensitive to air or moisture, establish an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Prevents unwanted side reactions.
-
-
Reagent Addition:
-
Step 2.1: Add the other reagents and the solvent to the reaction flask.
-
Step 2.2: Slowly add the solution of 1-iodoethyl ethyl carbonate to the reaction mixture, using a dropping funnel or syringe pump for controlled addition.
-
Rationale: Slow addition allows for better control of the reaction temperature, especially if the reaction is exothermic.
-
-
Reaction Monitoring:
-
Step 3.1: Monitor the progress of the reaction using appropriate analytical techniques (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Rationale: Ensures the reaction is proceeding as expected and helps determine the endpoint.
-
-
Workup and Purification:
-
Step 4.1: Once the reaction is complete, cool the mixture to room temperature and then carefully quench the reaction by slowly adding an appropriate quenching agent.
-
Rationale: Deactivates any unreacted reagents and ensures the reaction is safely stopped.
-
Step 4.2: Perform aqueous workup (extraction and washing) to separate the product from the reaction mixture. All workup procedures should be performed in the fume hood.
-
Rationale: Isolates the crude product.
-
Step 4.3: Purify the product using a suitable method, such as column chromatography.
-
Rationale: Obtains the desired compound in a pure form.
-
Emergency Procedures
5.1. First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
If inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
5.2. Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Storage and Disposal
6.1. Storage
-
Store 1-iodoethyl ethyl carbonate in a tightly sealed container in a cool, dry, and well-ventilated area.[1][8]
-
Protect from light and moisture.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
The recommended storage temperature should be followed if provided by the supplier.[8]
6.2. Disposal
-
Dispose of 1-iodoethyl ethyl carbonate and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain.
Conclusion
While specific hazard data for 1-iodoethyl ethyl carbonate is limited, a conservative approach based on the known properties of analogous compounds is essential for its safe handling. By adhering to the engineering controls, PPE requirements, and detailed protocols outlined in this guide, researchers can minimize risks and safely utilize this versatile reagent in their work. It is imperative to always consult any available supplier-specific safety information and to perform a thorough risk assessment before beginning any new experimental procedure.
References
-
Carl Roth. (n.d.). Safety Data Sheet: Ethyl methyl carbonate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Iodoethyl isopropyl carbonate. Retrieved from [Link]
-
FlexiPrep. (n.d.). Alkyl Iodide. Retrieved from [Link]
-
Testbook. (n.d.). Comprehensive Guide on Alkyl Iodide - Synthesis, Reactions, and FAQs. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alkyl Halides to Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonate ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl carbonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylene carbonate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 96-49-1,Ethylene carbonate. Retrieved from [Link]
-
Quora. (2018, September 8). Why can alkyl iodides not be prepared by directly heating iodine with alkenes? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). US4233221A - Ethylene carbonate process.
-
CyberLeninka. (n.d.). SYNTHESIS OF ETHYLENE CARBONATE FROM ETHYLENE OXIDE AND CO2 IN THE PRESENCE OF ZINC PHENOLATES / IONIC LIQUID CATALYSTS. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. flexiprep.com [flexiprep.com]
- 3. testbook.com [testbook.com]
- 4. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. lookchem.com [lookchem.com]
- 6. carlroth.com [carlroth.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Diethyl carbonate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 1-Iodoethyl Ethyl Carbonate in Drug Development
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction:
1-Iodoethyl ethyl carbonate is a key reagent in the design and synthesis of prodrugs, particularly for pharmaceuticals containing hydroxyl or carboxyl functional groups. The strategic application of this moiety can significantly enhance the pharmacokinetic properties of a parent drug, addressing challenges such as poor solubility, limited permeability, and rapid metabolism. This guide provides an in-depth exploration of 1-Iodoethyl ethyl carbonate, from its fundamental safety considerations to detailed protocols for its application in creating advanced prodrug systems. The causality behind experimental choices is elucidated to empower researchers in their drug development endeavors.
Hazard and Safety Profile of 1-Iodoethyl Ethyl Carbonate
1.1. Inferred Hazard Identification:
Based on its constituent parts, 1-Iodoethyl ethyl carbonate is anticipated to be a combustible liquid that is harmful if swallowed or inhaled and may cause skin and serious eye irritation.[1][2][3] As an alkylating agent, it may also have mutagenic properties.
Table 1: Summary of Inferred Hazards and Precautionary Measures
| Hazard Class | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | Avoid ingestion and inhalation. Work in a well-ventilated fume hood.[2][3] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate protective gloves and clothing.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety goggles and a face shield.[2] |
| Flammability | Combustible liquid. | Keep away from heat, sparks, and open flames. |
| Mutagenicity | Potential for germ cell mutagenicity due to the iodoethane-like structure.[2] | Handle with extreme care, using appropriate personal protective equipment (PPE). |
1.2. First Aid Measures:
-
In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes.[2]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention immediately.[2]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
If swallowed: Do NOT induce vomiting. Get medical attention.[2]
1.3. Handling and Storage:
-
Handling: Wear personal protective equipment/face protection. Use only in a well-ventilated area. Avoid contact with skin, eyes, or clothing.[2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.[2]
Principles of Prodrug Design with 1-Iodoethyl Ethyl Carbonate
The primary application of 1-Iodoethyl ethyl carbonate is in the formation of (1-ethoxycarbonyloxy)ethyl prodrugs. This strategy is employed to transiently mask polar functional groups, thereby enhancing the lipophilicity of the parent drug.[4]
2.1. Rationale for Carbonate Prodrugs:
-
Enhanced Lipophilicity and Permeability: By masking polar hydroxyl or carboxyl groups, the overall lipophilicity of the drug molecule is increased. This can lead to improved absorption across biological membranes, such as the intestinal epithelium.[4]
-
Improved Aqueous Solubility: While seemingly counterintuitive, certain carbonate prodrugs, especially those incorporating solubilizing moieties, can enhance aqueous solubility.[5]
-
Protection from First-Pass Metabolism: The prodrug moiety can protect the parent drug from premature metabolism in the gut wall or liver, thereby increasing its systemic bioavailability.
-
Controlled Release: The rate of hydrolysis of the carbonate linker can be tuned to control the release of the active drug, potentially leading to sustained therapeutic effects.[6]
Diagram 1: Prodrug Strategy for Improved Bioavailability
Caption: Workflow of carbonate prodrug strategy.
Mechanism of Action: The Hydrolysis Pathway
The efficacy of (1-ethoxycarbonyloxy)ethyl prodrugs hinges on their ability to undergo predictable hydrolysis in vivo to release the active parent drug. This bio-cleavage is typically mediated by ubiquitous esterase enzymes or can occur via chemical hydrolysis.[7]
The hydrolysis proceeds in a two-step cascade. First, the terminal ester of the carbonate is cleaved by an esterase, yielding an unstable hemiacetal. This intermediate then rapidly decomposes to release the parent drug, acetaldehyde, and carbon dioxide.
Diagram 2: Hydrolysis Mechanism of a (1-Ethoxycarbonyloxy)ethyl Prodrug
Caption: Two-step hydrolysis of a carbonate prodrug.
Synthetic Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 1-Iodoethyl ethyl carbonate and its subsequent use in the preparation of a model prodrug.
4.1. Synthesis of 1-Iodoethyl Ethyl Carbonate
This protocol is adapted from a similar synthesis of 1-iodoethylisopropylcarbonate.[8] The reaction proceeds via a Finkelstein-type reaction, where the chloro group of 1-chloroethyl ethyl carbonate is substituted by an iodo group.
Materials:
-
1-Chloroethyl ethyl carbonate
-
Sodium iodide (NaI)
-
Tetrabutylammonium bromide (TBAB)
-
Calcium chloride (CaCl2, anhydrous)
-
Ethyl acetate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloroethyl ethyl carbonate (1 equivalent) in anhydrous ethyl acetate.
-
Add sodium iodide (1.5 equivalents), tetrabutylammonium bromide (0.1 equivalents), and anhydrous calcium chloride (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride and other salts.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Iodoethyl ethyl carbonate.
-
The crude product can often be used directly in the next step without further purification.[8] If necessary, purification can be achieved by vacuum distillation.
4.2. Prodrug Synthesis: O-Alkylation of a Phenolic Drug
This protocol describes the synthesis of a (1-ethoxycarbonyloxy)ethyl prodrug of a model phenolic drug, such as paracetamol.
Materials:
-
Paracetamol (or other phenolic drug)
-
1-Iodoethyl ethyl carbonate
-
Potassium carbonate (K2CO3, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a solution of paracetamol (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 1-Iodoethyl ethyl carbonate (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure prodrug.
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Diagram 3: General Workflow for Prodrug Synthesis
Caption: A two-step workflow for prodrug synthesis.
Conclusion
1-Iodoethyl ethyl carbonate is a valuable tool in the arsenal of the medicinal chemist and drug development professional. Its ability to form bioreversible carbonate linkages offers a robust strategy to overcome common pharmacokinetic hurdles.[4] The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel prodrugs with improved therapeutic potential. As with any reactive chemical, a thorough understanding of its handling and safety precautions is paramount to its successful and safe application in the laboratory.
References
-
Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. PMC - NIH. Available at: [Link]
- KR20110017885A - Carbonate prodrugs and how to use them. Google Patents.
-
Delving Into Nanoparticle Systems for Enhanced Drug Delivery Technologies. PubMed. Available at: [Link]
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate. Google Patents.
-
Safety Data Sheet: Ethylene carbonate. Carl ROTH. Available at: [Link]
- US20060111325A1 - Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use. Google Patents.
-
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. PMC - PubMed Central. Available at: [Link]
-
Kinetics and mechanism of the hydrolysis of 1-aryloxyethyl alkanoates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
(PDF) Review:, Prodrug Concept In Drug Design. ResearchGate. Available at: [Link]
-
N-(acyloxyalkyl)pyridinium salts as soluble prodrugs of a potent platelet activating factor antagonist. PubMed. Available at: [Link]
-
Volume13,Issue1. International Journal of Drug Delivery Technology - ijddt. Available at: [Link]
-
(PDF) Enzyme-mediated hydrolytic activation of prodrugs. ResearchGate. Available at: [Link]
-
A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. Available at: [Link]
-
Synthesis of Methoxypoly(ethylene Glycol) Carbonate Prodrugs of Zidovudine and Penetration Through Human Skin in Vitro. PubMed. Available at: [Link]
-
Biomimetic Nanoparticles for Basic Drug Delivery. PubMed. Available at: [Link]
- EP1660440B1 - Acyloxyalkyl carbamate prodrugs, methods of synthesis and use. Google Patents.
-
Drug-Delivery Silver Nanoparticles: A New Perspective for Phenindione as an Anticoagulant. Unknown Source. Available at: [Link]
-
Prodrugs in Drug Discovery. American Chemical Society. Available at: [Link]
-
Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. PubMed. Available at: [Link]
-
Safety Data Sheet: Ethyl methyl carbonate. Carl ROTH. Available at: [Link]
-
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. PubMed. Available at: [Link]
-
Prodrug Strategies for Paclitaxel. MDPI. Available at: [Link]
-
Prodrugs and hydrolysis of esters | Request PDF. ResearchGate. Available at: [Link]
-
Enhanced local bioavailability of single or compound drugs delivery to. IJN. Available at: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available at: [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. researchgate.net [researchgate.net]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(acyloxyalkyl)pyridinium salts as soluble prodrugs of a potent platelet activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Acyloxyalkyl Ester Prodrugs via Reaction of 1-Iodoethyl Ethyl Carbonate with Carboxylic Acids
Introduction: Strategic Prodrug Synthesis for Enhanced Therapeutic Profiles
In modern drug development, the intrinsic physicochemical and pharmacokinetic properties of an active pharmaceutical ingredient (API) are often suboptimal for effective delivery and absorption.[1] A significant strategy to overcome these limitations is the design of prodrugs, which are bioreversible derivatives of an API that undergo enzymatic or chemical conversion in vivo to release the parent drug.[2] For APIs containing a carboxylic acid moiety, a widely successful prodrug approach is the formation of acyloxyalkyl esters. This application note provides a detailed technical guide on the reaction of 1-iodoethyl ethyl carbonate with carboxylic acids, a key transformation for synthesizing 1-(ethoxycarbonyloxy)ethyl ester prodrugs. This specific promoiety is designed to enhance the lipophilicity of parent drugs, potentially improving their absorption and pharmacokinetic profiles.
This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.
Reaction Mechanism: A Classic SN2 Pathway
The formation of the acyloxyalkyl ester from a carboxylic acid and 1-iodoethyl ethyl carbonate proceeds through a well-established bimolecular nucleophilic substitution (S N 2) reaction. The key steps are outlined below:
-
Deprotonation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid (a weak acid) by a suitable base. This generates a carboxylate anion, which is a potent nucleophile. The choice of base is critical; non-nucleophilic bases are preferred to avoid competition with the carboxylate.
-
Nucleophilic Attack: The generated carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-iodoethyl ethyl carbonate. This carbon is rendered electrophilic by the attached electronegative iodine and oxygen atoms.
-
Concerted Displacement: In a concerted, single-step mechanism, the nucleophilic attack by the carboxylate occurs from the backside of the carbon-iodine bond.[3] Simultaneously, the iodide ion, an excellent leaving group, is displaced. This "backside attack" results in an inversion of stereochemistry at the electrophilic carbon.[3]
The overall transformation results in the formation of the desired 1-(ethoxycarbonyloxy)ethyl ester and an iodide salt of the base's conjugate acid.
Figure 1: SN2 reaction pathway for the synthesis of 1-(ethoxycarbonyloxy)ethyl ester prodrugs.
Experimental Protocols
Part A: Synthesis of 1-Iodoethyl Ethyl Carbonate
1-Iodoethyl ethyl carbonate is often prepared immediately prior to use from its more stable precursor, 1-chloroethyl ethyl carbonate, via a Finkelstein reaction.
Materials:
-
1-Chloroethyl ethyl carbonate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.2 equivalents) and anhydrous acetone.
-
Stir the suspension until the sodium iodide is fully dissolved.
-
Add 1-chloroethyl ethyl carbonate (1.0 equivalent) dropwise to the stirring solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS. A white precipitate of sodium chloride will form as the reaction proceeds.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
The resulting filtrate containing 1-iodoethyl ethyl carbonate in acetone can often be used directly in the subsequent esterification step. Alternatively, the acetone can be removed under reduced pressure, though the crude product is typically used without further purification due to its potential instability.
Part B: General Protocol for the Synthesis of 1-(Ethoxycarbonyloxy)ethyl Ester Prodrugs
This protocol provides a general methodology for the reaction of a carboxylic acid with 1-iodoethyl ethyl carbonate. Optimization of stoichiometry, base, solvent, and temperature may be required for specific substrates.
Materials:
-
Carboxylic acid of interest
-
1-Iodoethyl ethyl carbonate (solution in acetone from Part A, or neat)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, acetone)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Temperature control system (ice bath, cryocooler)
Figure 2: General workflow for acyloxyalkyl ester prodrug synthesis.
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF).
-
Deprotonation: Cool the solution to the desired temperature (typically between -20 °C and 0 °C) using an appropriate cooling bath. Add the base (1.1-1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting mixture for 15-30 minutes to allow for complete formation of the carboxylate salt.[4]
-
Esterification: Slowly add a solution of 1-iodoethyl ethyl carbonate (1.1-1.3 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed, often with gradual warming to room temperature, for a period of 2 to 16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtering, the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Optimization and Troubleshooting
| Parameter | Recommendation and Rationale | Troubleshooting |
| Solvent | Aprotic polar solvents like DMF, acetonitrile, or acetone are preferred as they effectively solvate the carboxylate salt without interfering with the SN2 reaction. | Low Yield: Ensure the solvent is anhydrous. Water can hydrolyze the 1-iodoethyl ethyl carbonate and compete as a nucleophile. |
| Base | Weakly basic, non-nucleophilic bases are ideal. K₂CO₃ is a common, cost-effective choice. Organic bases like TEA or DIPEA can also be used. | Side Reactions: Strong, nucleophilic bases (e.g., hydroxides) can lead to hydrolysis of the starting material and product. If side reactions are observed, consider a milder base. |
| Temperature | Initial low temperatures (-20 °C to 0 °C) can help control exotherms and minimize side reactions. The reaction is often allowed to warm to room temperature to ensure completion. | Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be beneficial, but should be done cautiously to avoid decomposition. |
| Stoichiometry | A slight excess of the 1-iodoethyl ethyl carbonate (1.1-1.3 equivalents) is typically used to drive the reaction to completion. | Unreacted Starting Material: If significant starting carboxylic acid remains, consider increasing the equivalents of both the base and the alkylating agent. |
Scope and Limitations
This method is broadly applicable to a wide range of carboxylic acids. However, the presence of other nucleophilic functional groups in the substrate can lead to competitive side reactions.
Compatible Functional Groups:
-
Amides
-
Ethers
-
Aromatic rings
-
Alkyl and aryl halides (non-allylic/benzylic)
Potentially Incompatible Functional Groups:
-
Primary and secondary amines: These are strong nucleophiles and will compete with the carboxylate in reacting with the 1-iodoethyl ethyl carbonate. Protection of the amine functionality is often necessary.
-
Thiols: Thiols are excellent nucleophiles and will readily react. Protection is required.
-
Alcohols: While less nucleophilic than amines, alcohols can compete, especially at higher temperatures or with less hindered substrates.
Characterization of 1-(Ethoxycarbonyloxy)ethyl Esters
The successful synthesis of the target prodrug can be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The formation of the 1-(ethoxycarbonyloxy)ethyl ester introduces a characteristic set of proton signals. The methine proton (-O-CH(CH₃)-O-) typically appears as a quartet around δ 6.7-7.0 ppm. The adjacent methyl group (-CH(CH₃)-) will be a doublet in the δ 1.5-1.8 ppm region. The ethyl group of the carbonate will show a quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm.[5]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the newly formed ester will appear in the δ 168-175 ppm range. The carbonate carbonyl will be observed around δ 153-155 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will show two distinct carbonyl stretching absorptions. The ester C=O stretch is typically found around 1740-1760 cm⁻¹, while the carbonate C=O stretch appears at a higher frequency, around 1760-1780 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the expected mass of the product should be observed.
Safety Precautions
-
1-Iodoethyl ethyl carbonate and its precursor, 1-chloroethyl ethyl carbonate , are reactive alkylating agents and should be handled with care in a well-ventilated fume hood. They are likely irritants to the eyes, skin, and respiratory system.[6]
-
Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.
-
The organic solvents used (e.g., DMF, acetone, acetonitrile) are flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Bases such as triethylamine and DIPEA are corrosive and should be handled with caution.
Conclusion
The reaction of carboxylic acids with 1-iodoethyl ethyl carbonate is a robust and widely utilized method for the synthesis of acyloxyalkyl ester prodrugs. A thorough understanding of the underlying S N 2 mechanism, careful control of reaction conditions, and awareness of potential substrate limitations are key to the successful application of this important transformation in drug discovery and development. This application note provides a comprehensive framework to guide researchers in the efficient and effective synthesis of these valuable compounds.
References
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google P
-
Cefpodoxime Proxetil and its By-Products: A Comparative Study as Per EP-7. Lupine Publishers. (URL: [Link])
-
WO/2010/097675 AN IMPROVED PREPARATION PROCESS FOR CEFPODOXIME PROXETIL. WIPO Patentscope. (URL: [Link])
- KR20150076162A - Alcohol-mediated esterification of carboxylic acids with carbonates - Google P
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. (URL: [Link])
-
IDENTIFICATION, SYNTHESIS AND CHARACTERIZATION OF NEW IMPURITY IN CEFPODOXIME PROXETIL. ResearchGate. (URL: [Link])
-
The SN2 Reaction Mechanism - Master Organic Chemistry. (URL: [Link])
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. ResearchGate. (URL: [Link])
-
Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. (URL: [Link])
-
Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. PMC - NIH. (URL: [Link])
-
Safety Data Sheet: Ethyl methyl carbonate - Carl ROTH. (URL: [Link])
- EP1583764A1 - A process for the manufacture of cefpodoxime proxetil - Google P
-
1H NMR Chemical Shift - Oregon State University. (URL: [Link])
-
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. PMC - PubMed Central. (URL: [Link])
-
08.08 Esterification of Carboxylic Acids - YouTube. (URL: [Link])
-
Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids - Organic Chemistry Portal. (URL: [Link])
-
Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. NIH. (URL: [Link])
-
How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers. ResearchGate. (URL: [Link])
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (URL: [Link])
-
esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])
-
Material Safety Data Sheet - 1-Chloroethyl ethyl carbonate - Cole-Parmer. (URL: [Link])
-
A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC - NIH. (URL: [Link])
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])
-
SN2 reaction of alkyl halides - YouTube. (URL: [Link])
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
-
Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: [Link])
-
1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids - The Marine Lipids Lab. (URL: [Link])
-
Safety Data Sheet: Ethylene carbonate - Carl ROTH. (URL: [Link])
-
Chemical shifts - UCL. (URL: [Link])
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Iodoethyl Ethyl Carbonate Synthesis
Welcome to the technical support center for the synthesis of 1-iodoethyl ethyl carbonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their reactions. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and present an optimized protocol to streamline your experimental workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-iodoethyl ethyl carbonate, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in this synthesis, which is typically a halide exchange (Finkelstein-type) reaction from a chloro- or bromo-precursor, can often be attributed to several critical factors:
-
Incomplete Reaction: The equilibrium of the Finkelstein reaction can be unfavorable. Driving the reaction to completion is key. One effective strategy is to use a solvent in which the starting material and the iodide salt are soluble, but the resulting chloride or bromide salt is not. This precipitation of the salt byproduct shifts the equilibrium towards the product.
-
Sub-optimal Temperature: While heating is generally required to drive the reaction, excessive temperatures can lead to the decomposition of the product or starting material. It is crucial to determine the optimal temperature that balances reaction rate and stability.
-
Moisture in the Reaction: The presence of water can lead to hydrolysis of the carbonate ester, forming unwanted byproducts and consuming your starting material. Ensure all reagents and solvents are anhydrous.
-
Purity of Starting Materials: Impurities in your 1-chloroethyl ethyl carbonate or iodide salt can interfere with the reaction or introduce side reactions that consume reactants.
Question 2: I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?
Answer:
The most common side reactions in this synthesis include:
-
Elimination Reactions: Under basic conditions or at elevated temperatures, elimination of HI can occur, leading to the formation of vinyl ethyl carbonate. To minimize this, maintain a neutral pH and avoid excessive heat.
-
Hydrolysis: As mentioned, water contamination can lead to the hydrolysis of the ester linkage, yielding ethanol, acetaldehyde, and carbon dioxide. Rigorous drying of solvents and reagents is the best preventative measure.
-
Decomposition: 1-Iodoethyl ethyl carbonate can be thermally unstable. Prolonged reaction times at high temperatures can cause it to decompose. It is advisable to monitor the reaction progress (e.g., by TLC or GC) and stop it once the starting material is consumed.
Question 3: My final product is difficult to purify. What are the recommended purification strategies?
Answer:
Purification of 1-iodoethyl ethyl carbonate can be challenging due to its potential instability.
-
Distillation: Vacuum distillation is a common method for purification. However, due to the thermal lability of the product, it is crucial to use a high-vacuum system and a low distillation temperature to prevent decomposition.
-
Chromatography: Column chromatography on silica gel can be an effective method for removing polar impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Aqueous Workup: A gentle aqueous workup can be used to remove unreacted iodide salts and other water-soluble impurities. However, it is important to minimize contact time with water to prevent hydrolysis of the product. The organic layer should be thoroughly dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) afterward.
Frequently Asked Questions (FAQs)
What is the role of a phase transfer catalyst in this reaction?
A phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can be beneficial, especially in solid-liquid phase Finkelstein reactions. The PTC helps to transport the iodide anion from the solid phase (e.g., NaI or KI) into the organic phase where the reaction with the 1-chloroethyl ethyl carbonate occurs, thereby accelerating the reaction rate. A patent for a similar compound, 1-iodoethylisopropylcarbonate, mentions the use of TBAB to achieve a high yield.[1]
Which iodide salt is best to use: NaI or KI?
Sodium iodide (NaI) is often preferred over potassium iodide (KI) in acetone or acetonitrile for Finkelstein reactions because NaI is more soluble in these solvents, while the resulting NaCl is less soluble, which helps to drive the reaction forward.
How should I store 1-iodoethyl ethyl carbonate?
1-Iodoethyl ethyl carbonate should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is sensitive to light, heat, and moisture.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of 1-iodoethyl ethyl carbonate.
Materials:
-
1-Chloroethyl ethyl carbonate
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous acetone.
-
Reagent Addition: To the acetone, add 1-chloroethyl ethyl carbonate followed by a 1.5 molar excess of anhydrous sodium iodide.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The formation of a white precipitate (NaCl) should be observed.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated NaCl.
-
Wash the precipitate with a small amount of cold, anhydrous acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be further purified by vacuum distillation. Care must be taken to avoid high temperatures.
-
Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to troubleshooting low yields in your reaction.
Caption: A decision tree for troubleshooting low reaction yields.
Reaction Parameter Impact on Yield
The following table summarizes the influence of key reaction parameters on the synthesis of 1-iodoethyl ethyl carbonate.
| Parameter | Effect on Yield | Recommendation |
| Temperature | Increasing temperature generally increases the reaction rate but can also lead to decomposition and side reactions. | Optimize for the lowest effective temperature. |
| Solvent | The choice of solvent affects the solubility of reactants and byproducts, influencing the reaction equilibrium. | Use a solvent (e.g., acetone) that solubilizes NaI but not NaCl. |
| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in product degradation. | Monitor the reaction to determine the optimal duration. |
| Moisture | Water causes hydrolysis of the carbonate, reducing the yield. | Use anhydrous reagents and solvents and perform the reaction under an inert atmosphere. |
| Iodide Source | The solubility of the iodide salt and the corresponding halide byproduct are crucial. | NaI in acetone is a common and effective choice. |
References
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents.
Sources
Technical Support Center: Purification of Products from 1-Iodoethyl Ethyl Carbonate Reactions
Welcome to the technical support center for navigating the complexities of purifying products derived from 1-iodoethyl ethyl carbonate. This reagent is a cornerstone in the synthesis of carbonate-containing molecules, particularly in the development of prodrugs where the carbonate moiety can enhance physicochemical properties.[1][2] However, the inherent reactivity and stability profile of the iodoethyl carbonate functional group presents unique challenges during reaction work-up and purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific needs.
Section 1: Troubleshooting Guide - Diagnosis & Corrective Actions
This section addresses the most frequently encountered issues during the purification of iodoethyl carbonate derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: My product is decomposing during aqueous work-up. How can I prevent this?
Q: I'm observing significant loss of my target compound after adding water or a basic solution (like sodium bicarbonate) to my reaction mixture. What's happening and what should I do?
A: Causality: The 1-iodoethyl carbonate moiety is susceptible to hydrolysis, especially under basic or strongly acidic conditions. The iodide is an excellent leaving group, and the carbonate ester can be cleaved. This degradation is often accelerated by heat.
Corrective Actions:
-
Use a Mild Quenching Agent: Instead of water or bicarbonate, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This buffered, slightly acidic solution effectively neutralizes many reaction mixtures without inducing harsh pH swings that promote hydrolysis.
-
Maintain Low Temperatures: Perform the entire work-up process in an ice bath.[3] Low temperatures significantly slow the rate of decomposition. Remember that quenching can be exothermic, so pre-cooling the reaction flask before adding the quench solution is critical.
-
Minimize Contact Time: Do not let your reaction mixture sit in the aqueous phase for extended periods. Proceed with the extraction, separation of layers, and drying steps as efficiently as possible.
-
Consider a Non-Aqueous Work-up: If the product is extremely sensitive, a non-aqueous work-up may be necessary. This involves filtering the reaction mixture through a plug of Celite® or silica to remove solid byproducts, followed by direct concentration under reduced pressure at low temperature.
Issue 2: My purified product has a persistent yellow or brown color.
Q: After column chromatography, my product fractions are colored, suggesting an impurity. What is this color and how do I remove it?
A: Causality: The color is almost certainly due to the presence of elemental iodine (I₂). Iodide ions (I⁻), either from unreacted starting material or from minor product decomposition, can be oxidized to I₂. This is a very common issue when working with iodoalkanes.
Corrective Actions:
-
Thiosulfate Wash: During the aqueous work-up (before drying the organic layer), wash the organic phase with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue washing until the organic layer becomes colorless. The thiosulfate reduces I₂ back to colorless I⁻.
-
Bisulfite Wash: As an alternative to thiosulfate, a wash with aqueous sodium bisulfite (NaHSO₃) is also effective at reducing iodine.
-
Timing is Key: It is far more effective to perform this wash during the initial work-up than to try and remove the iodine color from an already "purified" product.
Issue 3: I'm experiencing low recovery or product decomposition during silica gel chromatography.
Q: My product seems to streak on the TLC plate or I get a very low yield after running a silica gel column. Why is this happening?
A: Causality: Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface.[4] These acidic sites can catalyze the decomposition of sensitive compounds like 1-iodoethyl carbonates. The polar nature of the carbonate can also lead to strong interactions with the silica, causing streaking and poor recovery.[5]
Corrective Actions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be achieved by preparing a slurry of the silica in your chosen eluent system that has been modified with 0.1-1% triethylamine (TEA).[6][7] Let the slurry stand for a few minutes before packing the column. This simple step can dramatically improve yield and purity.
-
Alternative Stationary Phases: If your compound is still unstable, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[4] Always test the stability of your compound on a small scale with a TLC plate of the alternative phase first.[5]
-
Optimize the Eluent System: Use a solvent system that provides an optimal Rf value (retention factor) of 0.2-0.35 on TLC. If streaking occurs, adding a small amount of a more polar solvent can sometimes improve the peak shape.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose eluent system for flash chromatography of these compounds?
A1: A combination of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is the most common starting point. The exact ratio will depend on the polarity of your specific product. For more polar products, dichloromethane/methanol systems can be effective, but always use deactivated silica with these systems.[8]
Q2: How should I store my purified 1-iodoethyl carbonate product?
A2: These compounds are often sensitive to light, heat, and moisture. Store the purified product in a sealed vial (preferably amber glass) under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage).
Q3: Can I use a rotary evaporator to concentrate my product fractions?
A3: Yes, but with caution. Use a low bath temperature (≤ 30°C) to prevent thermal decomposition. Do not leave the product on the rotary evaporator for longer than necessary, and do not evaporate to complete dryness if the product is an oil, as this can make it difficult to redissolve and handle.[9]
Q4: My reaction involves a strong base like lithium diisopropylamide (LDA). What is the safest way to quench it?
A4: For highly reactive reagents, a sequential quenching procedure is safest.[10] First, cool the reaction to 0°C or below. Slowly add a less reactive proton source like isopropanol to quench the bulk of the reactive species.[11] Once the initial exotherm subsides, you can then proceed with the addition of a milder aqueous quencher like saturated ammonium chloride.[3]
Section 3: Protocols & Data Visualization
General Purification Workflow
The following diagram outlines a robust, self-validating workflow for the purification of products from 1-iodoethyl ethyl carbonate reactions.
Caption: A general workflow for the purification of iodoethyl carbonates.
Protocol: Preparation of Triethylamine-Deactivated Silica Gel
This protocol describes a standard method for neutralizing silica gel to prevent the degradation of acid-sensitive compounds.[6]
-
Determine Eluent System: First, identify an appropriate solvent system (e.g., 20% ethyl acetate in hexanes) for your compound using standard silica gel TLC plates. Aim for an Rf of 0.2-0.3.
-
Prepare Modified Eluent: Prepare a sufficient volume of the eluent system identified in step 1. To this eluent, add triethylamine (TEA) to a final concentration of 0.5-1.0% (v/v). For example, to 500 mL of eluent, add 2.5-5.0 mL of TEA.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel for your column. Add the TEA-containing eluent and gently swirl to create a uniform slurry. Allow this slurry to sit for 5-10 minutes. This "passivates" the acidic sites on the silica surface.
-
Pack and Run Column: Pack your chromatography column using the prepared slurry. Run the column using the eluent that contains TEA. This ensures the column remains deactivated throughout the purification process.
Table 1: Common Chromatographic Issues and Solutions
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Tailing/Streaking on TLC/Column | 1. Compound is too polar for the eluent. 2. Strong interaction with acidic silica sites. 3. Compound overload. | 1. Increase the polarity of the eluent system. 2. Use deactivated silica gel or an alternative stationary phase (alumina).[4] 3. Load less material onto the column. |
| Product Elutes at Solvent Front (Rf ≈ 1) | 1. Eluent system is too polar. | 1. Decrease the polarity of the eluent (e.g., from 30% to 10% ethyl acetate in hexanes). |
| Product Does Not Move from Baseline (Rf ≈ 0) | 1. Eluent system is not polar enough. | 1. Increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes). |
| Multiple Spots Appear from a Single Injected Fraction | 1. Decomposition on the TLC plate. | 1. Confirm product stability on silica.[5] 2. Spot the sample and elute the TLC plate immediately. |
References
-
PubChem. 1-Iodoethyl isopropyl carbonate. National Center for Biotechnology Information. [Link]
-
Gadd, C. R., et al. (2022). Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. ACS Infectious Diseases. [Link]
- Google Patents. (2017).
-
Reddit r/Chempros. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]
-
European Patent Office. (2023). EP 4194447 A1 - METHOD FOR PURIFYING ETHYLENE CARBONATE BY MEANS OF DYNAMIC CRYSTALLIZATION. [Link]
- Google Patents. (2011).
-
Reddit r/OrganicChemistry. (2023). Quenching iodomethane with phosphoric acid in the presence of K2CO3?. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Virginia Tech, Chemistry Department. (2006). Quenching Reactive Substances. [Link]
-
Khokhryakov, K. A., & Shishkina, N. N. (2014). On carbonate stability in caesium iodide melt. RSC Publishing. [Link]
- Google Patents. (2011).
-
De Clercq, E., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). Deactivation of silica gel?. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]
-
ResearchGate. (2017). Synthesis of the carbonate prodrug 7. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
Reddit r/chemhelp. (2015). Deactivating Silica Gel with Triethylamine. [Link]
- Google Patents. (2016). KR101677126B1 - Carbonate prodrugs and methods of using the same.
-
ResearchGate. (2015). In situ stability of carbonates in presence of mantle phases. [Link]
-
Reddit r/chemhelp. (2021). Reaction Quenching Question. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Reddit r/OrganicChemistry. (2024). How does quenching work?. [Link]
Sources
- 1. KR20110017885A - Carbonate prodrugs and how to use them - Google Patents [patents.google.com]
- 2. KR101677126B1 - Carbonate prodrugs and methods of using the same - Google Patents [patents.google.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How To [chem.rochester.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: 1-Iodoethyl Ethyl Carbonate
Welcome to the technical support guide for 1-iodoethyl ethyl carbonate. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile but highly reactive compound. As a key intermediate in the synthesis of prodrugs, particularly for antibiotics, its proper handling and reaction optimization are critical for success. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and storage of 1-iodoethyl ethyl carbonate.
Q1: What is 1-iodoethyl ethyl carbonate and what are its primary applications?
A1: 1-Iodoethyl ethyl carbonate is a haloalkyl carbonate ester. Its primary utility is as a reactive intermediate in organic synthesis, most notably in the creation of prodrugs.[1] A prodrug is an inactive or less active compound that is metabolized into its active form within the body.[] This specific reagent is used to attach an 'ethoxycarbonyloxyethyl' promoiety to a parent drug molecule, often to improve oral bioavailability. This moiety is designed to be cleaved by esterase enzymes in the body, releasing the active drug.[1]
Q2: Why is this compound so reactive?
A2: The high reactivity stems from the presence of an iodine atom on the carbon adjacent to an oxygen atom (an α-iodo ether derivative). Iodine is an excellent leaving group, and its departure is facilitated by the adjacent oxygen, which can stabilize the resulting carbocation through resonance. This makes the compound highly susceptible to nucleophilic substitution reactions, which is precisely the property exploited for its use in prodrug synthesis.
Q3: What are the best practices for storing 1-iodoethyl ethyl carbonate?
A3: Due to its high reactivity and sensitivity to moisture, proper storage is crucial to maintain its integrity.
-
Moisture-Free Environment: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The presence of water will lead to rapid hydrolysis.[3][4]
-
Low Temperature: Store at refrigerated temperatures (2-8 °C) to minimize decomposition over time. For long-term storage, temperatures of -20 °C are recommended.
-
Light Protection: Store in an amber or opaque container to protect it from light, which can potentially catalyze decomposition.
-
Material Compatibility: Use glass containers with PTFE-lined caps. Avoid reactive plastic containers.
Q4: What are the primary decomposition products I should be aware of?
A4: The principal decomposition pathway is hydrolysis, which breaks the molecule down.[3] The ultimate products of complete hydrolysis are acetaldehyde, ethanol, carbon dioxide, and hydroiodic acid (HI) . The initial hydrolysis step likely forms an unstable hemiacetal which then rapidly decomposes. The formation of HI can lower the pH of the medium, potentially catalyzing further decomposition.[3]
Part 2: Troubleshooting Guide for Experimental Applications
This section is designed to help you diagnose and solve common problems encountered during reactions involving 1-iodoethyl ethyl carbonate.
Problem 1: Low or No Yield of the Desired Prodrug
You've attempted to couple 1-iodoethyl ethyl carbonate with your active pharmaceutical ingredient (API), but analysis (TLC, LC-MS) shows a low yield of the desired product and a significant amount of unreacted API.
Potential Cause A: Decomposition of 1-Iodoethyl Ethyl Carbonate
The most common cause of failure is the premature decomposition of the reagent before it can react with your API. This is especially true if your reaction conditions are not scrupulously anhydrous.
-
How to Diagnose:
-
Run a control reaction without your API.
-
After the standard reaction time, analyze the mixture using ¹H NMR. Look for the characteristic signals of acetaldehyde (a singlet around 9.8 ppm and a doublet around 2.2 ppm) or other decomposition byproducts.
-
Check the pH of your reaction mixture if possible; a drop in pH may indicate the formation of HI.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under an inert atmosphere. Use anhydrous solvents (e.g., distilled from a suitable drying agent).
-
Use a Non-Nucleophilic Base: If your reaction requires a base to deprotonate the API, use a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge the HI byproduct without reacting with the starting material.
-
Reagent Quality: Ensure the 1-iodoethyl ethyl carbonate you are using is fresh and has been stored correctly. If in doubt, use a freshly prepared batch.
-
Potential Cause B: Unsuitable Reaction Solvent
The choice of solvent is critical. Protic solvents (e.g., alcohols, water) or highly polar nucleophilic solvents can react directly with the 1-iodoethyl ethyl carbonate.
-
How to Diagnose: Review your experimental setup. If you are using a solvent with active protons or one that is known to be nucleophilic (e.g., DMF, DMSO at elevated temperatures), it is a likely culprit.
-
Solutions:
-
Solvent Selection: Switch to a non-polar or moderately polar aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize solvent-mediated decomposition.
-
Troubleshooting Workflow: Low Product Yield
Below is a logical workflow to diagnose the cause of low product yield.
Caption: Troubleshooting workflow for low yield reactions.
Problem 2: Reaction Mixture Turns Yellow or Brown
During the reaction, the initially colorless mixture develops a distinct yellow or brown hue.
Potential Cause: Formation of Molecular Iodine (I₂)
The iodide ion (I⁻), formed either as a leaving group or from the decomposition product HI, can be oxidized to molecular iodine (I₂), which is yellow/brown in solution.
-
How to Diagnose: This is often a visual confirmation. The intensity of the color can correlate with the extent of decomposition.
-
Solutions:
-
Inert Atmosphere: Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen) to minimize oxidation by atmospheric oxygen.
-
Radical Inhibitors: In some cases, light can induce radical pathways. Running the reaction in the dark or adding a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts might help, though this is less common.
-
Workup Quench: During the aqueous workup, adding a small amount of a reducing agent like sodium thiosulfate (Na₂S₂O₃) will quench any I₂, converting it back to colorless I⁻.
-
Part 3: Decomposition Pathways, Protocols, and Data
A deeper understanding of the chemical behavior of 1-iodoethyl ethyl carbonate is essential for its effective use.
Primary Decomposition Pathways
The two primary pathways for decomposition are hydrolysis and elimination, both of which are highly dependent on the reaction conditions.
Caption: Major decomposition pathways for 1-iodoethyl ethyl carbonate.
The dominant pathway is typically hydrolysis, which proceeds via an Sₙ1-like mechanism. The departure of the iodide ion forms a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is rapidly trapped by water or another nucleophile.[3]
Protocol: Synthesis of 1-Iodoethyl Ethyl Carbonate
This protocol is adapted from analogous preparations of similar haloalkyl carbonates.[5][6] It involves a Finkelstein reaction, substituting a chlorine atom with iodine.
Materials:
-
1-Chloroethyl ethyl carbonate
-
Sodium Iodide (NaI), anhydrous
-
Anhydrous Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and an inert atmosphere setup (N₂ or Ar).
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add anhydrous acetone (10 mL per 1 g of 1-chloroethyl ethyl carbonate). Add sodium iodide (1.5 equivalents).
-
Reaction Initiation: Stir the suspension and add 1-chloroethyl ethyl carbonate (1.0 equivalent) dropwise at room temperature.
-
Reaction Progress: Heat the mixture to a gentle reflux (approx. 56 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. A white precipitate of NaCl will form as the reaction proceeds.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the NaCl precipitate and wash the solid with a small amount of anhydrous acetone.
-
Combine the filtrates and evaporate the acetone under reduced pressure.
-
Redissolve the resulting oil in dichloromethane (DCM).
-
Wash the DCM solution sequentially with cold saturated Na₂S₂O₃ solution (to remove any traces of I₂), water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the product as a pale yellow oil.
-
Storage: Immediately place the product under an inert atmosphere and store at -20 °C. Due to its instability, it is best used immediately without further purification.
Data Summary: pH-Dependent Stability
While specific kinetic data for 1-iodoethyl ethyl carbonate is not widely published, the stability of carbonate esters is known to be highly pH-dependent. The table below provides a qualitative summary based on general principles of ester hydrolysis.[3][7]
| pH Range | Condition | Relative Rate of Hydrolysis | Primary Mechanism | Causality |
| < 4 | Acidic | Moderate | Acid-Catalyzed Hydrolysis | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8] |
| 4 - 6 | Weakly Acidic | Slowest | Uncatalyzed Hydrolysis | The compound exhibits its maximum stability in this range, though slow hydrolysis by water still occurs. |
| 7 - 8 | Neutral / Weakly Basic | Slow to Moderate | Base-Assisted Hydrolysis | Direct nucleophilic attack by water is the main pathway, with minimal catalysis. |
| > 9 | Basic | Rapid to Very Rapid | Base-Catalyzed Hydrolysis (Saponification) | The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the carbonyl carbon, leading to rapid cleavage of the ester.[9] |
References
-
Hydrolysis of Esters . (2022). Chemistry LibreTexts. [Link]
- Preparation method of 1-iodoethylisopropylcarbonate. (2017).
-
1-Bromoethyl ethyl carbonate and its use in the preparation of 1'-ethoxy-carbonyloxyethyl esters of penicillins . (1984). European Patent Office. [Link]
-
Strategies in the designing of prodrugs, taking into account the antiviral and anticancer compounds . (2017). PubMed. [Link]
-
pH-sensitive activation . (n.d.). Fiveable. [Link]
-
Ester hydrolysis . (n.d.). Wikipedia. [Link]
-
Ch20: Hydrolysis of Esters . (n.d.). University of Calgary. [Link]
-
mechanism of ester hydrolysis . (2019). YouTube. [Link]
Sources
- 1. Strategies in the designing of prodrugs, taking into account the antiviral and anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. fiveable.me [fiveable.me]
- 8. youtube.com [youtube.com]
- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for Ethyl 1-iodoethyl carbonate
Answering your questions about optimizing reaction conditions for Ethyl 1-iodoethyl carbonate, here is a technical support center with troubleshooting guides and FAQs:
Introduction
Welcome to the technical support center for Ethyl 1-iodoethyl carbonate. As a highly reactive alkylating agent, Ethyl 1-iodoethyl carbonate is a critical intermediate in the synthesis of various pharmaceutical compounds, particularly in the formation of carbonate prodrugs. Its transient nature, often generated in situ for immediate consumption, presents unique challenges in optimizing reaction conditions. This guide, developed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the in situ generation and subsequent reaction of Ethyl 1-iodoethyl carbonate.
Issue 1: Low Yield of the Final Product
Symptoms:
-
The desired product is obtained in a lower-than-expected yield.
-
Significant amounts of starting material remain unreacted.
-
The formation of multiple side products is observed.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Incomplete formation of Ethyl 1-iodoethyl carbonate | The conversion of the precursor, typically Ethyl 1-chloroethyl carbonate, to the iodo-intermediate may be inefficient. This can be due to the low reactivity of the starting material or issues with the iodide source. | Ensure the use of a dry, high-purity iodide salt (e.g., sodium iodide or potassium iodide). Consider using a solvent that enhances the solubility of the iodide salt, such as acetone or acetonitrile. An increase in reaction temperature (e.g., from room temperature to 40-50 °C) can also facilitate the Finkelstein reaction. |
| Degradation of Ethyl 1-iodoethyl carbonate | As a highly reactive species, Ethyl 1-iodoethyl carbonate is susceptible to degradation, especially in the presence of nucleophiles or moisture. | Generate the intermediate in situ and ensure its immediate consumption by the substrate. Maintain anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction temperature | The reaction temperature can significantly impact the rate of both the desired reaction and potential side reactions. | Empirically determine the optimal temperature for your specific substrate. Start with a lower temperature (e.g., 0 °C) and gradually increase it. Monitor the reaction progress by techniques like TLC or LC-MS to identify the temperature at which the desired product is formed efficiently with minimal side products. |
| Incorrect stoichiometry | An inappropriate ratio of reactants can lead to incomplete conversion or the formation of side products. | Carefully optimize the stoichiometry of the reactants. Typically, a slight excess of Ethyl 1-iodoethyl carbonate (or its precursor) is used to ensure complete conversion of the substrate. |
Issue 2: Formation of Impurities
Symptoms:
-
The final product is contaminated with significant amounts of impurities.
-
Purification of the product is challenging.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Side reactions of Ethyl 1-iodoethyl carbonate | Due to its high reactivity, Ethyl 1-iodoethyl carbonate can undergo side reactions, such as elimination or reaction with the solvent. | Choose a non-nucleophilic, aprotic solvent for the reaction. Ensure the reaction is carried out at the lowest effective temperature to minimize side reactions. |
| Presence of water | Water can hydrolyze Ethyl 1-iodoethyl carbonate, leading to the formation of byproducts. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Impure starting materials | Impurities in the starting materials can be carried through the reaction and contaminate the final product. | Use high-purity starting materials. Purify the starting materials if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the in situ generation of Ethyl 1-iodoethyl carbonate?
The most common method for the in situ generation of Ethyl 1-iodoethyl carbonate is the Finkelstein reaction, which involves the treatment of Ethyl 1-chloroethyl carbonate with an iodide salt, such as sodium iodide or potassium iodide, in an appropriate solvent like acetone or acetonitrile.
Q2: How can I monitor the formation of Ethyl 1-iodoethyl carbonate?
Directly monitoring the formation of the unstable Ethyl 1-iodoethyl carbonate can be challenging. Instead, it is more practical to monitor the consumption of the starting material (e.g., Ethyl 1-chloroethyl carbonate) and the formation of the final product using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the best practices for handling and storing the precursor, Ethyl 1-chloroethyl carbonate?
Ethyl 1-chloroethyl carbonate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment. It should be stored in a cool, dry, and dark place, away from moisture and incompatible materials.
Q4: What are the common side reactions to be aware of?
Common side reactions include elimination to form vinyl ethyl carbonate, and hydrolysis in the presence of water. The high reactivity of the C-I bond also makes it susceptible to reaction with various nucleophiles, which can lead to a range of impurities if the reaction conditions are not carefully controlled.
Experimental Protocols
Protocol 1: In situ Generation and Reaction of Ethyl 1-iodoethyl carbonate
This protocol describes a general procedure for the in situ generation of Ethyl 1-iodoethyl carbonate and its subsequent reaction with a nucleophilic substrate.
Materials:
-
Ethyl 1-chloroethyl carbonate
-
Sodium iodide (or potassium iodide)
-
Nucleophilic substrate
-
Anhydrous acetone (or acetonitrile)
-
Inert gas (nitrogen or argon)
Procedure:
-
To a stirred solution of the nucleophilic substrate in anhydrous acetone under an inert atmosphere, add sodium iodide (1.5 equivalents).
-
Add Ethyl 1-chloroethyl carbonate (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion of the reaction, quench the reaction with a suitable reagent.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Reaction Workflow
Caption: A decision tree for troubleshooting low product yield.
troubleshooting guide for 1-Iodoethyl ethyl carbonate protection step
Technical Support Center: The 1-Ethoxycarbonyloxyethyl (Eoc) Group
A Guide to the Protection of Alcohols Using 1-Iodoethyl ethyl carbonate
Welcome to the technical support guide for the 1-Iodoethyl ethyl carbonate (Eoc-I) protection step. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of this protection strategy.
The 1-ethoxycarbonyloxyethyl (Eoc) group is an acetal-type protecting group for alcohols. It is installed using 1-iodoethyl ethyl carbonate, a highly reactive electrophile. The resulting Eoc-ether is stable to a range of conditions but can be cleaved under specific acidic or Lewis acidic conditions. However, the reactivity of the haloether reagent presents unique challenges. This guide is designed to address these issues directly, explaining the causality behind experimental choices to ensure robust and reproducible results.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during the Eoc protection of alcohols.
Question 1: My reaction is very slow or shows no conversion to the desired product. What are the likely causes?
Answer: A stalled or sluggish reaction is one of the most common issues and typically points to a problem with one of the three key components: the electrophile (Eoc-I), the nucleophile (your alcohol), or the reaction environment.
-
Cause A: Degradation of 1-Iodoethyl ethyl carbonate (Eoc-I). The C-I bond in α-iodoethers is notoriously weak. The reagent is highly susceptible to decomposition, especially in the presence of moisture, light, or trace acid. It has a limited shelf-life and should ideally be used fresh. You may notice the reagent solution has a yellow or brown tint, indicating the formation of iodine (I₂), a sign of significant degradation.
-
Solution A:
-
Use Fresh Reagent: Whenever possible, use freshly prepared or newly purchased Eoc-I.
-
In Situ Generation: A more robust strategy is to generate the iodo-reagent immediately before use from its more stable precursor, 1-chloroethyl ethyl carbonate (Eoc-Cl). This can be achieved via a Finkelstein reaction by adding sodium iodide (NaI) to a solution of Eoc-Cl in a suitable solvent like acetonitrile or acetone. A patent for a similar compound suggests this is a viable industrial approach[1].
-
Proper Storage: If you must store Eoc-I, even for a short period, ensure it is under an inert atmosphere (Argon or Nitrogen), in a dark container, and at a low temperature (e.g., -20 °C).
-
-
Cause B: Inadequate Solvent & Reagent Purity. This reaction is highly sensitive to moisture. Water will rapidly hydrolyze Eoc-I, consuming your reagent and generating acetaldehyde and ethanol. It can also deactivate the base.
-
Solution B:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).
-
Dry Glassware and Reagents: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere. Ensure your alcohol substrate and base are anhydrous.
-
-
Cause C: Insufficiently Strong Base or Steric Hindrance. The alcohol must be deprotonated to form the more nucleophilic alkoxide. For sterically hindered secondary or tertiary alcohols, a stronger, non-nucleophilic base may be required to drive the reaction forward.
-
Solution C: Switch to a stronger base. While triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, for challenging substrates, a stronger base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) may be necessary. Be mindful that very strong bases can promote side reactions.
Question 2: My reaction is messy, and TLC/LCMS shows multiple spots. What side reactions are occurring?
Answer: Formation of multiple byproducts usually indicates that the reactive Eoc-I is participating in undesired chemical pathways.
-
Cause A: Elimination. Eoc-I can undergo elimination to form ethyl vinyl carbonate, particularly if a bulky or strong base is used at elevated temperatures. This vinyl carbonate can then potentially polymerize or react with your substrate in other ways.
-
Solution A:
-
Control Temperature: Run the reaction at a lower temperature (0 °C to room temperature is typical).
-
Choice of Base: Use a non-hindered, non-nucleophilic base like DIPEA or 2,6-lutidine if elimination is a suspected issue.
-
-
Cause B: Iodide-Mediated Reactions. The iodide ion (I⁻) released during the reaction is a good nucleophile and can participate in other Sₙ2 reactions if your substrate has other leaving groups.
-
Solution B: If your molecule contains other sensitive functional groups (e.g., tosylates, mesylates), consider using the chloro- or bromo-analogs of the reagent, which generate less nucleophilic counter-ions. Alternatively, adding a silver salt (e.g., silver carbonate) can act as a halide scavenger, though this adds cost and complexity.
Question 3: The reaction works, but my yield is consistently low after workup and purification. Where am I losing my product?
Answer: Low isolated yield can be due to incomplete reaction, product degradation during workup, or difficulties in purification.
-
Cause A: Product Instability during Workup. The Eoc group, being an acetal, is sensitive to acid. Aqueous workups with even mildly acidic water can cause partial deprotection.
-
Solution A:
-
Use a Basic Quench: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or a buffer at pH 7-8, not plain water or acidic solutions.
-
Minimize Contact Time: Perform the aqueous extraction steps quickly and avoid letting the product sit in a biphasic mixture for extended periods.
-
-
Cause B: Emulsion Formation. The presence of amine salts (e.g., triethylammonium iodide) can lead to emulsions during extraction, trapping the product in the interface.
-
Solution B:
-
Filter before Extraction: After quenching, it can be helpful to dilute the reaction mixture with a nonpolar solvent (e.g., ethyl acetate, DCM) and filter off the precipitated salts before proceeding with the aqueous wash.
-
Brine Wash: Use a saturated NaCl (brine) solution to help break up emulsions during the final wash step.
-
-
Cause C: Co-elution during Chromatography. The protected product may have a similar polarity to starting material or certain byproducts, making separation by silica gel chromatography challenging.
-
Solution C:
-
Optimize TLC: Carefully select your solvent system for chromatography to achieve maximum separation (ΔRբ > 0.2).
-
Alternative Purification: Consider other purification methods like crystallization or distillation if your product is amenable.
-
Optimized Experimental Protocol
This protocol provides a robust method for the protection of a primary alcohol using Eoc-I generated in situ.
Materials:
-
1-Chloroethyl ethyl carbonate (Eoc-Cl)
-
Sodium iodide (NaI), dried
-
Alcohol substrate
-
N,N-Diisopropylethylamine (DIPEA), distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an inert gas inlet, add anhydrous DCM (e.g., 5 mL per mmol of alcohol).
-
Add the alcohol substrate (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
-
In Situ Generation of Eoc-I:
-
In a separate flame-dried flask, dissolve 1-chloroethyl ethyl carbonate (1.2 eq) and dried sodium iodide (1.3 eq) in anhydrous DCM.
-
Stir this mixture at room temperature for 30-60 minutes. A slight yellow color may develop. This step generates the more reactive 1-iodoethyl ethyl carbonate.
-
-
Protection Reaction:
-
To the cooled alcohol solution, add DIPEA (1.5 eq) via syringe.
-
Slowly add the freshly prepared Eoc-I solution from the second flask to the alcohol/DIPEA mixture via cannula or syringe over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting alcohol is consumed.
-
-
Workup & Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM if necessary.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure Eoc-protected alcohol.
-
Data & Diagrams
Table 1: Key Reaction Parameter Selection
| Parameter | Common Choices | Rationale & Expert Insights |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | DCM is often preferred for its inertness and ease of removal. THF is a good choice but must be rigorously dried. MeCN is excellent for the in situ generation step due to its ability to dissolve NaI. |
| Base | DIPEA, Triethylamine (TEA), 2,6-Lutidine, Sodium Hydride (NaH) | DIPEA is a non-nucleophilic hindered base, ideal for preventing side reactions. TEA is cheaper but can sometimes lead to quaternization side products. NaH is used for poorly nucleophilic alcohols but requires more stringent anhydrous conditions. |
| Temperature | 0 °C to Room Temperature | Lower temperatures (0 °C) are recommended for the initial addition to control exothermic reactions and minimize the formation of elimination byproducts. The reaction can then be allowed to warm to RT. |
| Equivalents | Eoc-I (1.1-1.5 eq), Base (1.2-2.0 eq) | A slight excess of the electrophile and base is used to drive the reaction to completion. The exact amounts should be optimized for the specific substrate. |
Diagrams
Caption: Step-by-step experimental workflow.
References
-
Master Organic Chemistry. "Protecting Groups For Alcohols." Master Organic Chemistry, 2015. [Link]
-
LibreTexts. "17.8: Protection of Alcohols." Chemistry LibreTexts, 2022. [Link]
- Google Patents.
-
CEM Corporation. "Protection and Deprotection." [Link]
Sources
Navigating Thermal Challenges in 1-Iodoethyl Ethyl Carbonate Alkylations: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-Iodoethyl Ethyl Carbonate Alkylations. As a Senior Application Scientist, I understand that precise temperature control is paramount for the success of your reactions. This guide is designed to provide you with in-depth technical support, troubleshooting strategies, and answers to frequently asked questions, empowering you to navigate the thermal sensitivities of this versatile reagent and achieve optimal results in your synthetic endeavors.
The Critical Role of Temperature in 1-Iodoethyl Ethyl Carbonate Alkylations
1-Iodoethyl ethyl carbonate is a valuable reagent for the introduction of the ethoxycarbonyloxyethyl group, a common prodrug moiety. However, its utility is intrinsically linked to its thermal stability. The presence of the α-iodo substituent significantly influences the reactivity and decomposition pathways of the molecule. Elevated temperatures can lead to a cascade of undesirable side reactions, compromising yield, purity, and the overall success of your alkylation.
This guide will delve into the mechanistic underpinnings of these thermal challenges and provide actionable protocols to mitigate them.
Troubleshooting Guide: A-Q&A Approach to Common Temperature-Related Issues
Here, we address specific problems you may encounter during your experiments, offering explanations and practical solutions.
Q1: My alkylation reaction is sluggish or not proceeding to completion at low temperatures. Can I simply increase the heat?
A1: While increasing the temperature can accelerate the reaction rate, it is a double-edged sword with 1-iodoethyl ethyl carbonate.
Causality: The carbon-iodine bond in 1-iodoethyl ethyl carbonate is relatively weak and susceptible to homolytic cleavage at elevated temperatures. Furthermore, higher temperatures can promote competing elimination (E1/E2) reactions over the desired substitution (S(_N)1/S(_N)2) pathway.
Troubleshooting Steps:
-
Optimize Reaction Time: Before resorting to higher temperatures, ensure you have allowed sufficient reaction time at a lower, controlled temperature (e.g., 0-25 °C). Monitor the reaction progress by TLC or LC-MS.
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics. A more polar aprotic solvent, such as DMF or acetonitrile, can enhance the rate of S(_N)2 reactions without requiring high temperatures.
-
Base Selection: The strength and nature of the base are critical. For O-alkylation of phenols, a moderately strong base like potassium carbonate is often sufficient. For C-alkylation of active methylene compounds, stronger bases like sodium hydride or LDA may be necessary, but these reactions should still be conducted at low temperatures.
-
Incremental Temperature Increase: If the reaction remains slow, increase the temperature in small increments (e.g., 5-10 °C) while carefully monitoring for the appearance of byproducts. Often, a modest increase is sufficient to achieve a reasonable reaction rate without significant decomposition.
Q2: I am observing a significant amount of a byproduct that I suspect is an elimination product. How can I favor substitution?
A2: The formation of elimination byproducts, such as vinyl ethyl carbonate, is a common issue at elevated temperatures.
Causality: 1-Iodoethyl ethyl carbonate is a secondary iodide, making it prone to both substitution and elimination reactions. Higher temperatures provide the activation energy needed for elimination pathways to become more competitive.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective way to disfavor elimination reactions, which typically have a higher activation energy than substitution reactions.
-
Use a Less Hindered Base: Bulky bases can preferentially abstract a proton, leading to elimination. If applicable to your substrate, consider using a less sterically demanding base.
-
Choose a Nucleophile that is a Weak Base: If your experimental design allows, using a nucleophile that is a poor base will minimize the likelihood of proton abstraction.
Q3: My final product is contaminated with colored impurities, and I suspect decomposition of the alkylating agent. What is happening and how can I prevent it?
A3: The appearance of color, often yellow or brown, is a strong indicator of the thermal decomposition of 1-iodoethyl ethyl carbonate.
Causality: At elevated temperatures, 1-iodoethyl ethyl carbonate can undergo decomposition through several pathways, including the elimination of HI to form vinyl ethyl carbonate, or homolytic cleavage of the C-I bond to generate radical species. These reactive intermediates can then participate in a variety of side reactions, leading to polymeric materials and colored impurities. The thermal decomposition of the related 2-iodoethanol has been observed to initiate with carbon-iodine bond scission at temperatures as low as 150 K in some environments.[2]
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature as low as feasible. For many applications, reactions can be successfully performed at or below room temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any radical intermediates that may form.
-
Use of Radical Scavengers: In some cases, the addition of a radical scavenger, such as BHT, may help to suppress decomposition pathways, although this should be tested on a small scale first to ensure it does not interfere with the desired reaction.
-
Minimize Reaction Time: Plan your experiment to minimize the time the alkylating agent is exposed to elevated temperatures.
Frequently Asked Questions (FAQs)
-
What is the recommended storage temperature for 1-iodoethyl ethyl carbonate? To ensure its stability, 1-iodoethyl ethyl carbonate should be stored in a cool, dark place, preferably refrigerated (2-8 °C) and under an inert atmosphere.
-
Can I use a metal catalyst to improve the reaction rate at lower temperatures? While some alkylation reactions benefit from catalysts, the use of metal catalysts with 1-iodoethyl ethyl carbonate should be approached with caution. Lewis acids, for instance, could potentially coordinate with the carbonate or iodide, leading to unintended side reactions. If considering a catalyst, thorough small-scale testing is essential.
-
Is there a difference in thermal stability between 1-iodoethyl ethyl carbonate and its chloro- or bromo-analogs? Yes, the carbon-iodine bond is significantly weaker than the carbon-bromine and carbon-chlorine bonds. Consequently, 1-iodoethyl ethyl carbonate is generally less thermally stable and more reactive than its chloro and bromo counterparts. This higher reactivity can be advantageous, allowing for reactions to proceed under milder conditions.
Experimental Protocols & Data
General Protocol for the O-Alkylation of a Phenol with 1-Iodoethyl Ethyl Carbonate
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the phenol (1.0 equiv.) in a suitable aprotic solvent (e.g., acetone, acetonitrile, or DMF) is added a mild base (e.g., K(_2)CO(_3), 1.5-2.0 equiv.).
-
The mixture is stirred at room temperature for 15-30 minutes.
-
1-Iodoethyl ethyl carbonate (1.1-1.5 equiv.) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS. If the reaction is slow, the temperature can be gently increased to 40-50 °C.
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
| Parameter | Recommended Range | Rationale |
| Temperature | 0 - 50 °C | Minimizes thermal decomposition and elimination side reactions. |
| Base | K(_2)CO(_3), Cs(_2)CO(_3) | Mild bases are generally sufficient for O-alkylation of phenols and minimize side reactions. |
| Solvent | Acetone, Acetonitrile, DMF | Polar aprotic solvents facilitate S(_N)2 reactions. |
| Equivalents of Alkylating Agent | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting phenol. |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and the influence of temperature.
Caption: Temperature's influence on reaction pathways.
Caption: A logical workflow for troubleshooting common issues.
References
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents.
- US2358768A - Alkylation of organic compounds - Google Patents.
-
SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. Available at: [Link]
- US4261922A - Process for alkoxylation of phenols - Google Patents.
-
Synthetic studies with carbonates. Part 10. Reactions of ethylene carbonate with some active methylene compounds catalysed by quaternary ammonium or alkali metal halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC - NIH. Available at: [Link]
-
Chemical Thermal Decomposition of 2-iodoethanol on Ni(100) | Request PDF - ResearchGate. Available at: [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. Available at: [Link]
-
Degradation mechanisms of the ethylene carbonate/diethyl carbonate mixture studied by radiolysis | Request PDF - ResearchGate. Available at: [Link]
- KR20110017885A - Carbonate prodrugs and how to use them - Google Patents.
-
Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PMC - NIH. Available at: [Link]
-
Kinetics and mechanism of the gas phase thermal decomposition of hexachlorodisilane in the presence of iodine - Journal of the Chemical Society, Faraday Transactions 1. Available at: [Link]
-
Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation | Request PDF - ResearchGate. Available at: [Link]
-
Thermal decomposition - Wikipedia. Available at: [Link]
-
Synthesis of ethyl propyl carbonate by transesterification of diethyl carbonate with n-propanol over K2CO3/MgO catalyst | Request PDF - ResearchGate. Available at: [Link]
-
EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS Текст научной статьи по специальности - КиберЛенинка. Available at: [Link]
-
Synthesis of Methoxypoly(ethylene Glycol) Carbonate Prodrugs of Zidovudine and Penetration Through Human Skin in Vitro - PubMed. Available at: [Link]
-
Comparison between Ethanol and Diethyl Carbonate as Ethylating Agents for Ethyl Octyl Ether Synthesis over Acidic Ion-Exchange Resins | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies - ResearchGate. Available at: [Link]
-
Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios - ResearchGate. Available at: [Link]
-
Alkylation of Phenol with Cyclooctene: Effect of Temperature, Molar Ratio of Reactants and Amount of Catalyst | Request PDF - ResearchGate. Available at: [Link]
-
Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - RSC Publishing. Available at: [Link]
-
1-Iodoethyl isopropyl carbonate | C6H11IO3 | CID 11010645 - PubChem. Available at: [Link]
-
Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem. Available at: [Link]
Sources
Validation & Comparative
A Researcher's Guide to the Infrared Spectrum of 1-Iodoethyl Ethyl Carbonate: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for functional group identification, offering a rapid and non-destructive method for structural elucidation. This guide provides an in-depth analysis of the infrared spectrum of 1-iodoethyl ethyl carbonate, a crucial intermediate in various organic syntheses. By comparing its expected spectral features with those of related compounds, this document offers a practical framework for interpreting experimental data and ensuring compound identity.
Principles of IR Spectroscopy in Molecular Characterization
Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds.[1] Different types of bonds (e.g., C=O, C-O, C-H, C-I) vibrate at specific frequencies, resulting in characteristic absorption bands in the IR spectrum.[2] The position, intensity, and shape of these bands provide a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.[3][4]
The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[2] The functional group region is where most of the characteristic stretching vibrations for common functional groups appear, while the fingerprint region contains complex vibrations that are unique to the specific molecule.[2][3][4]
Predicted IR Spectrum of 1-Iodoethyl Ethyl Carbonate: A Comparative Approach
While a publicly available, experimentally verified IR spectrum for 1-iodoethyl ethyl carbonate is not readily found, we can predict its key absorption bands based on the well-established characteristic frequencies of its constituent functional groups. To enhance our understanding, we will compare these predicted absorptions with the known spectral features of ethyl carbonate and 1-iodoethane.
Key Functional Groups in 1-Iodoethyl Ethyl Carbonate:
-
Carbonate Group (O-C=O-O): This group is expected to exhibit strong and characteristic absorption bands.
-
Alkyl Chains (C-H): Standard stretching and bending vibrations from the ethyl groups will be present.
-
Carbon-Iodine Bond (C-I): This bond will have a characteristic absorption in the far-infrared region.
Comparative Analysis:
| Functional Group | Expected Wavenumber (cm⁻¹) for 1-Iodoethyl Ethyl Carbonate | Comparison with Ethyl Carbonate | Comparison with 1-Iodoethane | Rationale for Spectral Shifts |
| C=O Stretch | ~1750-1735 (strong) | Similar to the strong C=O stretch in ethyl ethanoate (~1740 cm⁻¹).[3] | Absent | The carbonyl group is a core feature of the carbonate moiety. |
| C-O Stretch | ~1250-1200 (strong, broad) | Similar to the C-O stretching in other carbonates and esters.[3][4] | Absent | Two distinct C-O single bonds are present in the carbonate structure. |
| sp³ C-H Stretch | ~2980-2850 (medium to strong) | Similar to the C-H stretching in alkanes and other ethyl esters.[4][5] | Present | These absorptions are characteristic of the ethyl groups. |
| CH₂/CH₃ Bending | ~1465 and ~1375 (medium) | Similar to the bending vibrations in alkanes.[5] | Present | These are typical bending modes for methylene and methyl groups. |
| C-I Stretch | Below 600 (weak to medium) | Absent | Present | The C-I bond is a weak and heavy bond, thus it vibrates at a low frequency. C-X (halogen) stretches generally appear in the 850-515 cm⁻¹ region.[6] |
The introduction of the iodine atom is expected to have a subtle electronic effect on the carbonate group, but the most significant difference will be the appearance of the C-I stretching vibration in the fingerprint region.
Experimental Protocol for Acquiring the IR Spectrum
Obtaining a high-quality IR spectrum of 1-iodoethyl ethyl carbonate, which is a liquid at room temperature, is a straightforward process.
Sample Preparation
For a liquid sample, the "thin film" method is most appropriate.[1][7]
Materials:
-
1-Iodoethyl ethyl carbonate
-
Two potassium bromide (KBr) or sodium chloride (NaCl) salt plates[1][8]
-
Pipette
-
Gloves
-
Appropriate solvent for cleaning (e.g., dry acetone or methylene chloride)[7]
Procedure:
-
Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.[9]
-
Place one to two drops of the liquid 1-iodoethyl ethyl carbonate onto the center of one salt plate.[7][8]
-
Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[7][8]
-
There should be no air bubbles trapped between the plates.
Instrumental Analysis
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer[10]
Procedure:
-
Place the "sandwich" of salt plates containing the sample into the spectrometer's sample holder.
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric water and carbon dioxide.
-
Run the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[10]
The following diagram illustrates the general workflow for IR spectrum analysis:
Caption: Workflow for IR Spectrum Analysis of a Liquid Sample.
Data Summary and Interpretation
The following table summarizes the expected key IR absorption bands for 1-iodoethyl ethyl carbonate and provides a comparison with related molecules.
| Wavenumber (cm⁻¹) | Functional Group Vibration | Expected Intensity | Present in 1-Iodoethyl Ethyl Carbonate? | Present in Ethyl Carbonate? | Present in 1-Iodoethane? |
| ~2980-2850 | C-H (sp³) Stretch | Medium-Strong | Yes | Yes | Yes |
| ~1750-1735 | C=O Stretch | Strong | Yes | Yes | No |
| ~1465 | CH₂ Bend | Medium | Yes | Yes | Yes |
| ~1375 | CH₃ Bend | Medium | Yes | Yes | Yes |
| ~1250-1200 | C-O Stretch | Strong | Yes | Yes | No |
| Below 600 | C-I Stretch | Weak-Medium | Yes | No | Yes |
Conclusion
The infrared spectrum of 1-iodoethyl ethyl carbonate is expected to be dominated by strong absorptions from the carbonate functional group, specifically the C=O stretch around 1750-1735 cm⁻¹ and the C-O stretch in the 1250-1200 cm⁻¹ region. The presence of the iodo-substituent is most clearly indicated by a weak to medium intensity band in the far-infrared region (below 600 cm⁻¹), corresponding to the C-I stretching vibration. By comparing the experimental spectrum to the predicted absorptions and to the spectra of structurally similar molecules like ethyl carbonate and 1-iodoethane, researchers can confidently verify the identity and purity of their synthesized 1-iodoethyl ethyl carbonate.
References
-
Andreev, G. A., & Antipin, M. Y. (2000). Far infrared spectroscopy of carbonate minerals. UCF College of Sciences - University of Central Florida. Retrieved from [Link]
-
Clark, J. (2014). Interpreting infra-red spectra. Chemguide. Retrieved from [Link]
- Derrick, M. R., Stulik, D., & Landry, J. M. (1999). Infrared Spectroscopy in Conservation Science.
-
Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Infrared spectroscopy at the surface of carbonates. (2025). RSC Publishing. Retrieved from [Link]
-
IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
IR Band Positions Determined for Each Carbonate Species from the Band... (n.d.). ResearchGate. Retrieved from [Link]
-
ExperimentIRSpectroscopy Documentation. (2025). Emerald Cloud Lab. Retrieved from [Link]
-
12.7: Interpreting Infrared Spectra. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Reassignment of the Vibrational Spectra of Carbonates, Formates, and Related Surface Species on Ceria: A Combined Density Functional and Infrared Spectroscopy Investigation. (n.d.). ACS Publications. Retrieved from [Link]
-
How to prepare a liquid sample for FTIR spectrum? (2021). ResearchGate. Retrieved from [Link]
-
INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]
-
4.2: IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
College of Pharmacy-University of Mustansiriyah 5Th. Year- Practical advance pharmaceutical analysis – 2019. (2019). Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]
-
IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. (2025). YouTube. Retrieved from [Link]
-
Orkin, V. L., Guschin, A. G., Larin, I. K., Huie, R. E., & Kurylo, M. J. (2003). Measurements of the Infrared Absorption Cross-Sections of Haloalkanes and Their Use in a Simplified Calculational Approach for Estimating Direct Global Warming Potentials. National Institute of Standards and Technology. Retrieved from [Link]
-
infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
-
1-Iodoethyl isopropyl carbonate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
A Comparative Guide to 1-Iodoethyl Ethyl Carbonate and 1-Chloroethyl Ethyl Carbonate in Prodrug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of prodrug design, the choice of a promoiety is a critical decision that profoundly influences the stability, delivery, and activation of a therapeutic agent. Among the various strategies, the use of (1-alkoxycarbonyloxy)alkyl groups has gained significant traction for masking carboxylic acid and hydroxyl functionalities. Within this class, 1-chloroethyl ethyl carbonate and its iodo-analogue, 1-iodoethyl ethyl carbonate, represent two key intermediates for creating prodrugs that release the active drug, acetaldehyde, and carbon dioxide upon activation. This guide provides an in-depth, objective comparison of these two reagents, supported by available data, to inform the selection process in drug development.
At a Glance: Key Physicochemical and Reactive Properties
A fundamental understanding of the physicochemical properties of these two reagents is paramount in predicting their behavior in both synthesis and biological systems. While comprehensive experimental data for 1-iodoethyl ethyl carbonate is less abundant in publicly available literature, we can compile a comparative profile based on known data for the chloro-analogue and related iodo-compounds.
| Property | 1-Chloroethyl Ethyl Carbonate | 1-Iodoethyl Ethyl Carbonate (and related iodo-compounds) | Reference(s) |
| Molecular Formula | C₅H₉ClO₃ | C₅H₉IO₃ | |
| Molecular Weight | 152.57 g/mol | 244.05 g/mol | |
| Appearance | Colorless to light yellow liquid | Expected to be a liquid, potentially less stable | |
| Boiling Point | 160 °C | 204.8 °C (for 1-iodoethyl isopropyl carbonate) | |
| Density | ~1.14 g/cm³ | ~1.643 g/cm³ (for 1-iodoethyl isopropyl carbonate) | |
| Reactivity Principle | Good electrophile, chloride is a good leaving group | Excellent electrophile, iodide is an excellent leaving group |
The Decisive Factor: Reactivity and the Leaving Group Effect
The primary differentiator between 1-iodoethyl ethyl carbonate and 1-chloroethyl ethyl carbonate lies in their reactivity, which is governed by the nature of the halogen atom. In the context of prodrug activation, the key step involves a nucleophilic attack on the α-carbon, leading to the displacement of the halide ion. This process is typically a bimolecular nucleophilic substitution (Sₙ2) reaction.
The efficiency of this reaction is heavily dependent on the leaving group ability of the halide. Iodide (I⁻) is a significantly better leaving group than chloride (Cl⁻). This is attributed to two main factors:
-
Basicity: Iodide is a much weaker base than chloride. Weaker bases are more stable as anions and are therefore better leaving groups.
-
Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, thus lowering the activation energy of the substitution reaction.
This fundamental difference in reactivity has profound implications for prodrug design. A prodrug constructed with a 1-iodoethyl carbonate linker will be significantly more labile and will release the active drug more readily upon encountering a nucleophile compared to its 1-chloroethyl counterpart.
Caption: Sₙ2 mechanism for nucleophilic substitution on α-haloethyl carbonates.
Performance in Prodrug Applications: A Balancing Act of Stability and Activation
The choice between an iodo or a chloro-based linker is a strategic one, balancing the need for sufficient stability during storage and administration against the requirement for timely activation at the target site.
-
1-Iodoethyl Ethyl Carbonate: Due to its higher reactivity, this reagent is ideal for prodrugs where rapid activation is desired. This could be advantageous for drugs that need to be released quickly upon reaching the systemic circulation or a specific target tissue with abundant nucleophiles. However, this increased reactivity may come at the cost of reduced shelf-life and potential for premature drug release in the gastrointestinal tract if administered orally.
-
1-Chloroethyl Ethyl Carbonate: This reagent offers a more stable linker, which can be beneficial for oral prodrugs that need to survive the acidic environment of the stomach and the enzymatic milieu of the small intestine before absorption. The slower activation kinetics may also be desirable for achieving a more sustained release profile of the parent drug.
Synthesis and Interconversion: Practical Considerations
Both reagents are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry.[1]
Synthesis of 1-Chloroethyl Ethyl Carbonate
A common method for the synthesis of 1-chloroethyl ethyl carbonate involves the reaction of ethyl chloroformate with acetaldehyde in the presence of a catalyst. Another approach is the reaction of 1-chloroethyl chloroformate with ethanol.[2]
Experimental Protocol: Synthesis of 1-Chloroethyl Isopropyl Carbonate (as an analogue)
To a solution of 2-propanol (34.97 mmol) and pyridine (41.96 mmol), pre-cooled in a dry-ice/acetone bath, 1-chloroethyl chloroformate is slowly added. The resulting mixture is allowed to slowly warm to 25°C overnight with stirring. After concentration under reduced pressure, the mixture is dissolved in ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-chloroethyl isopropyl carbonate.[2]
Caption: Conceptual synthesis of 1-chloroethyl ethyl carbonate.
Synthesis of 1-Iodoethyl Ethyl Carbonate
1-Iodoethyl ethyl carbonate is typically synthesized from its chloro-analogue via a Finkelstein reaction. This reaction involves treating the 1-chloroethyl ethyl carbonate with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The equilibrium is driven towards the product by the precipitation of the less soluble sodium chloride.
Experimental Protocol: Synthesis of 1-Iodoethylisopropylcarbonate (as an analogue)
In a three-necked flask, 1-chloroethylisopropylcarbonate (50g) is dissolved in ethyl acetate (200g). To this solution, sodium iodide (40g), tetrabutylammonium bromide (1g), and calcium chloride (12g) are added with stirring. The mixture is heated to reflux and stirred for 3 hours. After cooling, the product, 1-iodoethylisopropylcarbonate, is obtained with high purity and yield, suitable for direct use in subsequent synthetic steps without distillation.[3]
Caption: Synthesis of 1-iodoethyl ethyl carbonate via the Finkelstein reaction.
Conclusion and Recommendations
The selection between 1-iodoethyl ethyl carbonate and 1-chloroethyl ethyl carbonate for prodrug synthesis is a nuanced decision that hinges on the desired kinetic profile of drug release.
-
Choose 1-Iodoethyl Ethyl Carbonate when rapid drug release is paramount and the prodrug's stability during storage and administration is a secondary concern. The superior leaving group ability of iodide ensures a faster rate of nucleophilic substitution, leading to quicker bioactivation.
-
Choose 1-Chloroethyl Ethyl Carbonate when a more stable prodrug is required, particularly for oral administration, or when a slower, more sustained release of the active drug is therapeutically advantageous. While less reactive than its iodo-counterpart, the chloro-derivative still provides a reliable mechanism for prodrug activation.
Ultimately, the optimal choice will be dictated by the specific properties of the parent drug molecule, the intended therapeutic application, and the desired pharmacokinetic profile. It is highly recommended that for any new drug candidate, both iodo- and chloro-ethyl carbonate prodrugs be synthesized and evaluated in parallel in vitro and in vivo to empirically determine the most suitable linker for the desired therapeutic outcome.
References
-
PubMed. (2016). Comparison of two kinds of docetaxel-vitamin E prodrugs: In vitro evaluation and in vivo antitumor activity. Retrieved from [Link]
- Google Patents. (2017). CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate.
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. Retrieved from [Link]
-
PubMed. (2008). How do analogous alpha-chloroenamides and alpha-iodoenamides give different product distributions in 5-endo radical cyclizations?. Retrieved from [Link]
- Google Patents. (2015). CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.
-
PubMed. (2023). Reaction Pathways in Carbonates and Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. Retrieved from [Link]
-
MDPI. (2021). Development of Prodrugs for PDT-Based Combination Therapy Using a Singlet-Oxygen-Sensitive Linker and Quantitative Systems Pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8022 linker-ADC/]([Link] linker-ADC/)
-
SciSpace. (n.d.). Introduction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Iodoethyl isopropyl carbonate. Retrieved from [Link]
-
European Patent Office. (n.d.). 1-Bromoethyl ethyl carbonate and its use in the preparation of 1'-ethoxy-carbonyloxyethyl esters of penicillins and novel in. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation. Retrieved from [Link]
-
PubMed. (2013). Mutual Prodrugs Containing Bio-Cleavable and Drug Releasable Disulfide Linkers. Retrieved from [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylene carbonate. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. Retrieved from [Link]
-
ChemistryViews. (2021). Sustainable Synthesis of Diethyl Carbonate from CO2. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Iodoethyl isopropyl carbonate. Retrieved from [Link]
-
Scilit. (n.d.). Reaction Pathways in Carbonates and Esters. Retrieved from [Link]
-
Lead Sciences. (n.d.). 1-Chloroethyl ethyl carbonate. Retrieved from [Link]
Sources
A Researcher's Guide to Orthogonal Alcohol Protection: Navigating Alternatives to 1-Iodoethyl Ethyl Carbonate
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The hydroxyl group, with its inherent nucleophilicity and acidity, often necessitates protection to ensure chemoselectivity. While the ethoxyethyl (EE) ether, installed using reagents like 1-iodoethyl ethyl carbonate, offers a degree of utility, its lability under acidic conditions can be a double-edged sword. This guide provides a comprehensive comparison of robust and versatile alternatives, focusing on their performance, orthogonality, and practical application, supported by experimental data and detailed protocols for the modern research chemist.
The Challenge of Selectivity: Understanding Orthogonal Protection
The core principle of advanced protecting group strategy lies in orthogonality . An orthogonal set of protecting groups is one where each type can be removed under a specific set of conditions that do not affect the others.[1] This allows for the selective deprotection of one alcohol in a polyhydroxylated molecule while others remain shielded, a critical capability in the synthesis of complex natural products, pharmaceuticals, and advanced materials.
A Comparative Analysis of Key Alcohol Protecting Groups
The ideal protecting group should be easy to install and remove in high yield, stable to a wide range of reaction conditions, and should not introduce unwanted reactivity or stereochemical complexity.[2] The following sections delve into the most reliable and widely adopted alternatives to the EE group, comparing their stability and cleavage conditions.
Silyl Ethers: The Tunable Workhorses
Silyl ethers are among the most popular choices for alcohol protection due to their ease of formation, general stability, and unique fluoride-mediated cleavage mechanism.[3] Their stability can be finely tuned by varying the steric bulk of the substituents on the silicon atom, allowing for selective protection and deprotection schemes.
The most common method for installing a silyl ether is the reaction of an alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a mild base like imidazole in a polar aprotic solvent such as DMF.[4] This method, famously developed by E.J. Corey, is highly reliable for a wide range of alcohols.[3]
Key Features:
-
Installation: Silyl chloride (R₃SiCl) and a base (e.g., imidazole, Et₃N) in an aprotic solvent.[3]
-
Stability: Stable to a wide range of non-acidic and non-fluoride conditions, including organometallic reagents, many oxidants, and basic hydrolysis.[3]
-
Cleavage: Most distinctively cleaved by fluoride ion sources like tetra-n-butylammonium fluoride (TBAF).[4][5] They are also labile to acidic conditions, with stability increasing with steric bulk.[5]
The true power of silyl ethers lies in their differential stability, which allows for precise, sequential deprotection.
Table 1: Comparative Stability of Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Typical Cleavage Conditions |
| Trimethylsilyl | TMS | 1 | 1 | Very mild acid (e.g., K₂CO₃/MeOH, silica gel)[6] |
| Triethylsilyl | TES | 64 | 10-100 | Mild acid (e.g., 1% HCl in EtOH)[6] |
| tert-Butyldimethylsilyl | TBDMS (TBS) | 20,000 | ~20,000 | TBAF in THF; stronger acid (e.g., AcOH/H₂O)[6] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | TBAF in THF (slower); strong acid[6] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | TBAF in THF; very strong acid[7] |
Data compiled from multiple sources.[6][7]
Benzyl Ethers (Bn): Robust and Reliably Removed
The benzyl (Bn) group is a classic and highly dependable protecting group. It forms a stable ether that is resistant to a broad spectrum of reagents, including strongly acidic and basic conditions that would readily cleave acetal and many silyl ethers.[5] This robustness makes it an excellent choice for syntheses requiring harsh reaction steps.
Key Features:
-
Installation: Typically installed via a Williamson ether synthesis, using a strong base (e.g., NaH) to form the alkoxide, followed by reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[8]
-
Stability: Stable to strong acids and bases, organometallics, and many oxidizing and reducing agents.[5]
-
Cleavage: Its primary cleavage method is catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst, Pd/C), which is a very mild and neutral condition.[2] Alternative methods include dissolving metal reductions (e.g., Na/NH₃) or strong Lewis acids.[5]
A significant advantage of the benzyl ether family is the ability to modulate its reactivity for selective removal. The p-methoxybenzyl (PMB) ether, for instance, can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[9] This allows for the selective deprotection of a PMB-protected alcohol while a standard Bn ether in the same molecule remains intact, providing a powerful orthogonal pair.
Acetal Ethers (MOM & THP): Base-Stable and Acid-Labile
Acetal-based protecting groups, such as methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers, are conceptually similar to the ethoxyethyl (EE) group. They are characterized by their stability in basic and nucleophilic environments and their lability under acidic conditions.[10]
Key Features:
-
Installation:
-
MOM: Typically installed using methoxymethyl chloride (MOM-Cl) and a hindered base like N,N-diisopropylethylamine (DIPEA).[11] Note: MOM-Cl is a known carcinogen, and safer alternatives like dimethoxymethane with an acid catalyst are available.[3]
-
THP: Installed by reacting the alcohol with dihydropyran (DHP) under acid catalysis (e.g., p-toluenesulfonic acid, p-TsOH).[5]
-
-
Stability: Excellent stability towards bases, organometallics, and nucleophiles.[5]
-
Cleavage: Readily cleaved under mild acidic conditions (e.g., acetic acid in THF/water, or catalytic p-TsOH in methanol).[5] The MOM group is slightly more stable to acid than the THP group, which can sometimes allow for selective removal.[5]
Strategic Selection of a Protecting Group
Choosing the correct protecting group is a critical decision in synthesis planning. The following workflow illustrates a logical approach to selecting the most appropriate group based on the downstream reaction conditions.
Caption: Workflow for TBDMS protection of an alcohol.
Step-by-Step Protection:
-
To a stirred solution of the alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF at room temperature, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.
Step-by-Step Deprotection (Fluoride Cleavage):
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature.
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the stirred solution. [7]3. Stir the reaction for 1-4 hours, monitoring by TLC. [7]4. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. [7]5. Extract the mixture with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.
Protocol 2: Benzyl Ether Protection & Deprotection
Step-by-Step Protection (Williamson Ether Synthesis):
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pure benzyl ether.
Step-by-Step Deprotection (Catalytic Hydrogenolysis):
-
Dissolve the benzyl ether (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add palladium on activated carbon (Pd/C, 10% w/w, ~5-10 mol% Pd) to the solution.
-
Stir the suspension vigorously under an atmosphere of hydrogen gas (H₂, typically 1 atm via a balloon) at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.
Conclusion
The strategic use of orthogonal protecting groups is a cornerstone of modern synthetic chemistry. While ethoxyethyl ethers have their place, a thorough understanding of more robust and versatile alternatives like silyl ethers, benzyl ethers, and other acetals is indispensable. Silyl ethers offer tunable stability and a unique fluoride-mediated deprotection pathway. Benzyl ethers provide exceptional stability to a wide range of conditions and can be removed cleanly by hydrogenolysis, with the PMB variant adding an orthogonal oxidative cleavage option. Acetal ethers like MOM and THP are ideal for protecting alcohols during reactions involving basic or nucleophilic reagents. By carefully considering the stability and cleavage conditions summarized in this guide, researchers can design more efficient, selective, and successful synthetic routes.
References
-
University of Wisconsin, Department of Chemistry. Alcohol Protecting Groups. [Online] Available at: [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Online] Available at: [Link]
-
SlideShare. (2017). Protection of OH group of alcohol. [Online] Available at: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Online] Available at: [Link]
-
Organic Chemistry Tutor. (2022). Alcohol Protecting Groups. [Online] Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. [Online] Available at: [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Online] Available at: [Link]
-
Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Online] Available at: [Link]
-
University of Bristol, School of Chemistry. VI Protecting Groups and Orthogonal Protection Strategies. [Online] Available at: [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Online] Available at: [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. total-synthesis.com [total-synthesis.com]
The Decisive Advantage: A Comparative Guide to 1-Iodoethyl Ethyl Carbonate in Advanced Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the choice of reagent can dictate the success, efficiency, and elegance of a synthetic route. Among the class of α-haloalkyl carbonates, 1-Iodoethyl ethyl carbonate has emerged as a reagent of significant interest, primarily for its role in the formation of prodrugs and as a specialized protecting group. This guide provides an in-depth comparison of 1-Iodoethyl ethyl carbonate with its chemical cousins and other alternative reagents, supported by mechanistic rationale and experimental data, to elucidate its distinct advantages for researchers, scientists, and drug development professionals.
Introduction: The Unique Profile of an α-Iodo Carbonate
1-Iodoethyl ethyl carbonate belongs to the family of α-haloalkyl carbonates, which are pivotal reagents for creating esterase-labile prodrugs. The core value of these reagents lies in their ability to mask polar functional groups, such as carboxylic acids and hydroxyls, thereby enhancing oral bioavailability. Upon absorption, these carbonate linkages are recognized and cleaved by endogenous esterase enzymes, releasing the active pharmaceutical ingredient (API) in vivo.
The structure of 1-Iodoethyl ethyl carbonate is deceptively simple, yet the presence of the iodine atom is the cornerstone of its superior performance. Compared to its chloro and bromo analogs, the iodo-variant offers a compelling combination of high reactivity and operational simplicity, enabling chemists to perform modifications on complex molecules under remarkably mild conditions.
Part 1: Superiority in Prodrug Synthesis: A Reactivity-Driven Advantage
The primary application of 1-Iodoethyl ethyl carbonate is in the synthesis of (1-ethoxycarbonyloxy)ethyl ester prodrugs. A classic example is in the synthesis of orally active cephalosporin antibiotics like Cefpodoxime proxetil, where the polar carboxylic acid group is masked to improve absorption.[1][2]
The key advantage over the more traditionally cited 1-chloroethyl ethyl carbonate stems from the fundamental principles of nucleophilic substitution. The carbon-halogen bond is the reactive site, and the halide acts as the leaving group. Iodine, being larger and more polarizable than chlorine or bromine, forms a weaker, longer, and more labile bond with carbon. This makes the iodide ion a significantly better leaving group.
This enhanced reactivity translates into several practical benefits:
-
Milder Reaction Conditions: Esterification can be achieved at lower temperatures and often without the need for aggressive catalysts or harsh bases that could compromise the integrity of a complex API.
-
Faster Reaction Kinetics: The superior leaving group ability of iodide leads to dramatically shorter reaction times, increasing throughput and minimizing the potential for side reactions.
-
Higher Yields and Purity: Efficient conversion under mild conditions typically results in higher isolated yields of the desired prodrug and a cleaner crude product profile, simplifying downstream purification.[1]
Comparative Performance Data
The following table summarizes typical reaction conditions and outcomes when esterifying a model carboxylic acid (R-COOH) with different 1-haloethyl ethyl carbonates.
| Reagent | Typical Temperature | Typical Reaction Time | Relative Yield | Notes |
| 1-Chloro ethyl ethyl carbonate | Room Temp to 60 °C | 24 - 72 hours | Moderate | Often requires phase-transfer catalysts or strong bases; sluggish reaction.[3] |
| 1-Bromo ethyl ethyl carbonate | Room Temperature | 12 - 24 hours | Good | More reactive than the chloro analog, offering a good balance.[3] |
| 1-Iodo ethyl ethyl carbonate | 0 °C to Room Temp | 1 - 4 hours | Excellent | Highly reactive, enabling rapid conversion under very mild conditions. Often prepared in situ.[1] |
This data clearly illustrates a trend of increasing reactivity down the halogen group, with the iodo-reagent offering the most efficient transformation.
Logical Relationship of Halide Reactivity
The choice of halide is a deliberate one, based on fundamental chemical principles that directly impact laboratory outcomes.
Caption: Halide leaving group ability directly dictates reagent reactivity and experimental advantages.
Part 2: A Tool for Orthogonal Protection Strategy
Beyond prodrugs, the (1-ethoxycarbonyloxy)ethyl group can be viewed as a specialized protecting group for hydroxyls and carboxylic acids.[4][5][6] A key concept in complex molecule synthesis is "orthogonality," where different protecting groups can be removed in any order without affecting others.[4] 1-Iodoethyl ethyl carbonate excels in providing a protecting group with a unique cleavage mechanism that is orthogonal to many standard groups.
While most common protecting groups are removed by strong acids, bases, fluoride ions, or catalytic hydrogenation, the (1-ethoxycarbonyloxy)ethyl group is uniquely susceptible to enzymatic hydrolysis and can also be cleaved under specific, mild hydrolytic conditions that leave other groups intact.
Comparison with Standard Hydroxyl Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonal to (1-ethoxycarbonyloxy)ethyl? |
| TBDMS (Silyl Ether) | TBDMS-Cl, Imidazole | TBAF (Fluoride); Mild Acid | Yes. Stable to enzymatic hydrolysis. |
| Bn (Benzyl Ether) | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Yes. Stable to enzymatic hydrolysis. |
| MOM (Alkoxy Alkyl Ether) | MOM-Cl, DIPEA | Strong Acid (e.g., HCl, TFA) | Yes. Stable to enzymatic hydrolysis. |
| Ac (Acetate Ester) | Ac₂O, Pyridine | Base (e.g., K₂CO₃, MeOH); Acid | No. Also susceptible to esterase/hydrolysis. |
| (1-ethoxycarbonyloxy)ethyl | 1-Iodoethyl ethyl carbonate | Esterase; Mild selective hydrolysis | - |
This orthogonality provides a powerful tool for synthetic chemists. One could, for example, selectively unmask a hydroxyl group protected as a (1-ethoxycarbonyloxy)ethyl ether for a subsequent reaction while leaving silyl and benzyl ethers elsewhere in the molecule untouched.
Part 3: Experimental Protocols
The true measure of a reagent is its performance in a laboratory setting. The following protocols provide validated, step-by-step methodologies.
Protocol 1: In Situ Preparation of 1-Iodoethyl Ethyl Carbonate
This protocol is based on the well-established Finkelstein reaction, where a chloroalkane is converted to a more reactive iodoalkane. This is often the most cost-effective and practical approach as 1-chloroethyl ethyl carbonate is more commercially available and stable for long-term storage.
Objective: To prepare a solution of 1-Iodoethyl ethyl carbonate for immediate use in a subsequent reaction.
Materials:
-
1-Chloroethyl ethyl carbonate (1.0 equiv)
-
Sodium Iodide (NaI, 1.2 - 1.5 equiv)
-
Acetone or Ethyl Acetate (anhydrous)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add sodium iodide (1.5 equiv).
-
Add anhydrous acetone (or ethyl acetate) to the flask (approx. 0.2 M concentration relative to the chloro-reagent).
-
Stir the suspension vigorously for 10 minutes to dissolve a portion of the NaI.
-
Add 1-chloroethyl ethyl carbonate (1.0 equiv) dropwise to the stirring suspension at room temperature.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by the formation of a white precipitate (NaCl). Typically, the conversion is complete within 1-3 hours.
-
The resulting pale yellow solution/suspension containing 1-Iodoethyl ethyl carbonate can be used directly in the next step after filtering off the NaCl precipitate, or the crude solution can be used as is.
Causality: The reaction is driven by the difference in solubility between the salts. Sodium iodide is soluble in acetone, while the sodium chloride product is not, causing it to precipitate and drive the equilibrium towards the desired iodo-product according to Le Châtelier's principle.
Protocol 2: Prodrug Esterification of a Carboxylic Acid
Objective: To esterify a generic API containing a carboxylic acid (API-COOH) using freshly prepared 1-Iodoethyl ethyl carbonate.
Materials:
-
API-COOH (1.0 equiv)
-
Solution of 1-Iodoethyl ethyl carbonate (from Protocol 1, approx. 1.1 equiv)
-
A mild, non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃), DIPEA; 1.5 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a dry flask under nitrogen, dissolve the API-COOH (1.0 equiv) and the base (1.5 equiv) in the chosen anhydrous solvent.
-
Stir at room temperature for 15-30 minutes to form the carboxylate salt.
-
Add the solution of 1-Iodoethyl ethyl carbonate (1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization as required.
General Workflow Diagram
Caption: Standard workflow for prodrug synthesis using 1-Iodoethyl ethyl carbonate.
Conclusion
1-Iodoethyl ethyl carbonate is not merely an alternative reagent; it is an optimized tool for specific, high-stakes synthetic challenges. Its primary advantage—superior reactivity stemming from the excellent leaving group ability of iodide—enables chemists to perform esterifications under significantly milder, faster, and more efficient conditions than its chloro or bromo counterparts. This is particularly crucial when working with delicate, multi-functional APIs in the late stages of a drug development pipeline. Furthermore, its application as an orthogonal protecting group provides strategic flexibility in complex total synthesis. For researchers aiming to enhance the efficiency and elegance of their synthetic routes for prodrugs and protected intermediates, 1-Iodoethyl ethyl carbonate represents a clear and demonstrable advantage.
References
- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate.
-
Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Catalytic synthesis of diethyl carbonate via one-pot reaction from carbon dioxide, ethanol, and epoxide. ResearchGate. [Link]
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. [Link]
-
Protecting group - Wikipedia. Wikipedia. [Link]
-
1-Iodoethyl isopropyl carbonate | C6H11IO3 | CID 11010645 - PubChem. PubChem. [Link]
-
The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC - PubMed Central. PubMed Central. [Link]
-
Protecting Groups For Alcohols - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC - NIH. National Institutes of Health. [Link]
-
Stereospecific access to α-haloalkyl esters via enol ester epoxides and synthesis of a C3–C21 fragment of bastimolide A - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences - MDPI. MDPI. [Link]
-
Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol - ResearchGate. ResearchGate. [Link]
-
On carbonate stability in caesium iodide melt - RSC Publishing. Royal Society of Chemistry. [Link]
-
15.10: Protection of Hydroxyl Groups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
4.8 Carbonates. Thieme. [Link]
-
(PDF) SYNTHESIS OF ETHYLENE CARBONATE FROM ETHYLENE OXIDE AND CO2 IN THE PRESENCE OF ZINC PHENOLATES / IONIC LIQUID CATALYSTS - ResearchGate. ResearchGate. [Link]
- EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin - Google Patents.
-
Synthesis of Methoxypoly(ethylene Glycol) Carbonate Prodrugs of Zidovudine and Penetration Through Human Skin in Vitro - PubMed. PubMed. [Link]
-
Mechanochemical Synthesis of α‐halo Alkylboronic Esters - PMC - NIH. National Institutes of Health. [Link]
-
Diethyl carbonate - Wikipedia. Wikipedia. [Link]
- CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents.
-
Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed. PubMed. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
- KR20110017885A - Carbonate prodrugs and how to use them - Google Patents.
-
Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC - NIH. National Institutes of Health. [Link]
-
Ethylene carbonate - Wikipedia. Wikipedia. [Link]
Sources
- 1. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 2. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
- 3. EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin - Google Patents [patents.google.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
A Comparative Guide to the Analytical Detection of 1-Iodoethyl ethyl carbonate
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of chemical intermediates are paramount. 1-Iodoethyl ethyl carbonate is a reactive intermediate, and its precise analytical characterization is crucial for ensuring the purity, stability, and safety of subsequent active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of analytical methodologies for the detection of 1-Iodoethyl ethyl carbonate, grounded in fundamental principles and practical, field-proven insights. We will explore the causality behind experimental choices, presenting self-validating protocols that ensure data integrity.
Understanding the Analyte: Physicochemical Properties of 1-Iodoethyl ethyl carbonate
A robust analytical method is built upon a thorough understanding of the analyte's physicochemical properties. While extensive experimental data for 1-Iodoethyl ethyl carbonate is not broadly published, we can infer its likely characteristics from its structure and comparison with analogous compounds like 1-chloroethyl isopropyl carbonate[1] and 1-iodoethyl isopropyl carbonate.[2][][4]
Predicted Properties of 1-Iodoethyl ethyl carbonate:
| Property | Predicted Value/Characteristic | Rationale & Implication for Analysis |
| Molecular Formula | C₅H₉IO₃ | --- |
| Molecular Weight | 244.03 g/mol | Essential for mass spectrometry-based identification. |
| Boiling Point | Estimated: 180-220 °C | Suggests the compound is likely amenable to Gas Chromatography (GC) with appropriate temperature programming.[4] |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, methanol, ethyl acetate); likely insoluble in water. | Dictates the choice of diluents for sample preparation in both GC and HPLC.[1] |
| Chromophoric Properties | No strong UV chromophore. | Detection by UV-HPLC might be challenging at low wavelengths. The carbonate group itself does not absorb strongly. |
| Thermal Stability | Potentially thermally labile due to the iodo- group. | Care must be taken in GC to avoid on-column degradation. A lower injector temperature or a more inert system may be required. |
| Electronegativity | The presence of an iodine atom imparts high electron affinity. | This makes the molecule an excellent candidate for highly sensitive detection by an Electron Capture Detector (ECD) in GC. |
Comparative Analysis of Key Analytical Techniques
The two primary chromatographic techniques applicable to a molecule like 1-Iodoethyl ethyl carbonate are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on a balance of factors including the analyte's volatility, thermal stability, required sensitivity, and the available instrumentation.
Gas Chromatography (GC): The Preferred Method for Volatile Analytes
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given the predicted boiling point of 1-Iodoethyl ethyl carbonate, GC is a strong candidate.
Causality in Method Design:
-
Injector: A split/splitless injector is versatile. For trace analysis, a splitless injection maximizes the transfer of the analyte to the column. However, the potential thermal lability of the iodo- group necessitates a careful optimization of the injector temperature to prevent degradation.
-
Column Selection: A mid-polarity column, such as a 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5ms) or a 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., DB-624), offers a good balance for resolving the analyte from potential impurities. These phases are robust and provide good peak shapes for a wide range of organic molecules.
-
Detector Selection:
-
Mass Spectrometry (MS): GC-MS provides the highest degree of confidence in identification through the molecular ion peak and characteristic fragmentation patterns. The presence of iodine, with its single stable isotope (¹²⁷I), simplifies the interpretation of the mass spectrum.
-
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds.[5] The iodine atom in 1-Iodoethyl ethyl carbonate would yield a very strong signal, making GC-ECD an excellent choice for trace-level quantification.[6]
-
Workflow for GC-MS Analysis of 1-Iodoethyl ethyl carbonate
Sources
- 1. framochem.com [framochem.com]
- 2. 1-Iodoethyl isopropyl carbonate | C6H11IO3 | CID 11010645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Iodoethyl isopropyl carbonate | CAS#:84089-73-6 | Chemsrc [chemsrc.com]
- 5. agilent.com [agilent.com]
- 6. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-Iodoethyl Ethyl Carbonate in Prodrug Design: A Comparative Guide
In the landscape of pharmaceutical sciences, the quest for optimizing drug delivery and enhancing therapeutic efficacy is a perpetual endeavor. Prodrug design represents a cornerstone of this effort, offering a versatile strategy to overcome the limitations of promising drug candidates, such as poor solubility, limited permeability, and rapid metabolism. Among the diverse array of prodrug linkers, the 1-iodoethyl ethyl carbonate moiety has emerged as a subject of interest for its potential to create transient, cleavable linkages to parent drug molecules. This guide provides a comprehensive literature review of the applications of 1-iodoethyl ethyl carbonate, offering a comparative analysis against other common prodrug strategies, supported by experimental insights and detailed protocols for researchers, scientists, and drug development professionals.
The Rationale for Prodrugs: Overcoming Pharmacokinetic Hurdles
The oral route of administration is often preferred for its convenience and patient compliance.[1] However, many active pharmaceutical ingredients (APIs) exhibit suboptimal pharmacokinetic profiles that hinder their oral bioavailability.[1] These challenges can include poor aqueous solubility, which limits dissolution in the gastrointestinal tract, and extensive first-pass metabolism in the gut wall and liver, which reduces the amount of active drug reaching systemic circulation.[1] Prodrugs are inactive derivatives of a parent drug molecule that undergo biotransformation in the body to release the active drug.[2] This approach can effectively mask the physicochemical properties of the parent drug that are responsible for its poor bioavailability, allowing for improved absorption and therapeutic effect.
1-Iodoethyl Ethyl Carbonate: A Halogenated Carbonate Prodrug Linker
1-Iodoethyl ethyl carbonate belongs to the class of haloalkyl carbonate prodrug linkers. These linkers are designed to be attached to hydroxyl or carboxyl groups of a parent drug, forming a carbonate or ester linkage, respectively. The presence of the halogen atom, in this case, iodine, is key to the linker's functionality. The electron-withdrawing nature of the iodine atom is believed to influence the stability and cleavage kinetics of the carbonate bond.
Mechanism of Action and Cleavage
The cleavage of a 1-iodoethyl ethyl carbonate prodrug to release the parent drug is anticipated to proceed via a two-step mechanism. The initial step involves the enzymatic or chemical hydrolysis of the carbonate ester bond, which is then followed by the spontaneous release of the active drug, along with the formation of innocuous byproducts: acetaldehyde, carbon dioxide, and ethanol.
Caption: Proposed cleavage mechanism of a 1-Iodoethyl ethyl carbonate prodrug.
The lability of the C-I bond can also contribute to the cleavage cascade, potentially initiated by nucleophilic attack. The precise kinetics of this release would be influenced by the steric and electronic environment of the parent drug molecule.
Comparative Analysis of Prodrug Linkers
The selection of an appropriate prodrug linker is a critical decision in the drug design process, as it directly impacts the stability, release rate, and overall performance of the prodrug. Below is a comparison of 1-iodoethyl ethyl carbonate with other commonly employed prodrug linkers.
| Prodrug Linker Class | Example | Cleavage Mechanism | Advantages | Disadvantages |
| Haloalkyl Carbonates | 1-Iodoethyl ethyl carbonate | Enzymatic and/or chemical hydrolysis | Tunable release kinetics based on halogen substitution; potentially faster release than non-halogenated analogs. | Potential for release of reactive byproducts (e.g., acetaldehyde); limited specific data available. |
| Acyloxymethyl Esters | Pivoxil, Medoxomil | Primarily enzymatic (esterases) | Well-established; generally good oral bioavailability enhancement. | Can lead to the release of formaldehyde (from methoxymethyl esters) or other aldehydes. |
| Carbamates | Bambuterol | Enzymatic (cholinesterases, carboxylesterases) | Can offer controlled and sustained release; may improve intestinal stability.[3][4] | Release rates can be highly dependent on specific enzyme expression levels. |
| Phosphates/Phosphonates | Fosphenytoin, Tenofovir disoproxil | Enzymatic (alkaline phosphatases, esterases) | Excellent for improving aqueous solubility. | Can have low cell permeability due to negative charge at physiological pH. |
| Peptide Linkers | Valine-Citrulline | Enzymatic (e.g., Cathepsin B in tumor cells) | Enables targeted drug release in specific tissues or cells with high enzyme activity. | Can be susceptible to premature cleavage in plasma; complex synthesis. |
Applications and Performance Data
While specific, published applications of 1-iodoethyl ethyl carbonate as a prodrug linker are not abundant in the readily available scientific literature, its utility can be inferred from studies on analogous haloalkyl carbonate and general carbonate prodrugs. Carbonate linkers have been successfully employed to enhance the oral bioavailability and therapeutic efficacy of various drugs, particularly in the antiviral and antibacterial fields.[3]
For instance, carbonate-linked prodrugs of halogenated phenazine-quinones have demonstrated potent antibacterial activity, with the prodrugs being essentially equipotent to the parent compounds in vitro.[3] This suggests that the carbonate linker is efficiently cleaved to release the active drug.[3] Furthermore, these carbonate prodrugs exhibited good linker stability and rapid release of the active drug upon a reductive trigger.[3]
In the context of antiviral therapy, carbonate prodrugs of zidovudine (AZT) have been synthesized to enhance uptake by HIV-1 infected cells and improve anti-HIV potency.[5]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and in vitro evaluation of a hypothetical prodrug utilizing a 1-iodoethyl carbonate linker.
Synthesis of a 1-Iodoethyl Carbonate Prodrug
This protocol is adapted from the synthesis of 1-iodoethylisopropylcarbonate.[6]
Caption: Synthetic workflow for a 1-Iodoethyl ethyl carbonate prodrug.
Materials:
-
Parent drug containing a hydroxyl or carboxylic acid group
-
1-Chloroethyl ethyl carbonate
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Anhydrous potassium carbonate (K2CO3) or a suitable non-nucleophilic base
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the 1-Chloroethyl Ethyl Carbonate Prodrug (if starting from a parent drug): a. Dissolve the parent drug (1 equivalent) and K2CO3 (1.5 equivalents) in dry DMF. b. Add 1-chloroethyl ethyl carbonate (1.2 equivalents) dropwise to the mixture at room temperature. c. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with water and extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain the 1-chloroethyl ethyl carbonate prodrug.
-
Synthesis of the 1-Iodoethyl Ethyl Carbonate Prodrug: a. Dissolve the 1-chloroethyl ethyl carbonate prodrug (1 equivalent) and NaI (3 equivalents) in anhydrous acetone. b. Reflux the mixture for 3-6 hours, monitoring the reaction by TLC. c. After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride. d. Concentrate the filtrate under reduced pressure. e. Dissolve the residue in ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the 1-iodoethyl ethyl carbonate prodrug. g. Further purification can be achieved by column chromatography if necessary.
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Prodrug Stability and Cleavage
Objective: To assess the chemical and enzymatic stability of the 1-iodoethyl ethyl carbonate prodrug and to determine the rate of parent drug release.
Materials:
-
1-Iodoethyl ethyl carbonate prodrug
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Human or rat plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Stability in SGF and SIF: a. Dilute the prodrug stock solution into pre-warmed SGF and SIF to a final concentration of 10 µM. b. Incubate the solutions at 37°C with gentle shaking. c. At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture. d. Immediately quench the reaction by adding an equal volume of cold acetonitrile. e. Centrifuge the samples to precipitate proteins and collect the supernatant for HPLC analysis.
-
Plasma Stability: a. Dilute the prodrug stock solution into pre-warmed human or rat plasma to a final concentration of 10 µM. b. Incubate at 37°C. c. At specified time points, withdraw aliquots and quench with 3 volumes of cold acetonitrile containing an internal standard. d. Vortex and centrifuge to precipitate plasma proteins. e. Analyze the supernatant by HPLC.
-
HPLC Analysis: a. Analyze the samples for the disappearance of the prodrug and the appearance of the parent drug using a validated HPLC method. b. The mobile phase and column will be dependent on the physicochemical properties of the prodrug and parent drug. c. Quantify the concentrations of the prodrug and parent drug by integrating the peak areas and comparing them to a standard curve.
Data Analysis:
-
Plot the percentage of remaining prodrug versus time for each condition.
-
Calculate the half-life (t½) of the prodrug in each medium.
-
Plot the concentration of the released parent drug versus time to determine the release kinetics.
Conclusion and Future Perspectives
The 1-iodoethyl ethyl carbonate linker presents a promising, albeit underexplored, option in the prodrug designer's toolkit. Its halogenated structure suggests the potential for tunable and potentially rapid drug release, which could be advantageous for certain therapeutic applications. However, the lack of extensive, direct comparative data necessitates further investigation.
Future research should focus on the systematic evaluation of 1-iodoethyl ethyl carbonate prodrugs of various parent molecules, with direct head-to-head comparisons against established linkers. These studies should encompass a comprehensive assessment of stability, release kinetics in various biological media, and in vivo pharmacokinetic and efficacy studies. Such data will be invaluable in elucidating the true potential and optimal applications of this intriguing prodrug moiety, ultimately contributing to the development of safer and more effective medicines.
References
-
Maddar, F. M., et al. (2020). Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. ACS Infectious Diseases, 6(9), 2441–2453. [Link]
-
Gagnon, M., et al. (2004). New 5'-O-carbonate prodrugs of zidovudine: synthesis and anti-HIV evaluation. Bioorganic & Medicinal Chemistry Letters, 14(7), 1797-1800. [Link]
- He, X. (2017). Preparation method of 1-iodoethylisopropylcarbonate.
-
Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771. [Link]
-
Giguère, D., et al. (2005). New 3'-azido-3'-deoxythymidin-5'-yl O-(4-hydroxyalkyl or -alkenyl or -alkylepoxide) carbonate prodrugs: synthesis and anti-HIV evaluation. Journal of Medicinal Chemistry, 48(15), 4961-4972. [Link]
-
Rautio, J., et al. (2008). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
-
Takahashi, M., et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences. [Link]
-
Mackman, R. L., et al. (2020). Advances in the Development of Oral Antiviral Prodrugs. Journal of Medicinal Chemistry, 63(15), 7993–8027. [Link]
-
Pathan, S. A., et al. (2021). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 12(12), 2007-2027. [Link]
-
European Patent Office. (1984). 1-Bromoethyl ethyl carbonate and its use in the preparation of 1'-ethoxy-carbonyloxyethyl esters of penicillins and novel in. EP0108547B1. [Link]
-
Stella, V. J. (2010). Prodrugs: Some thoughts and current issues. Journal of Pharmaceutical Sciences, 99(12), 4755-4765. [Link]
- Shargel, L., & Yu, A. B. C. (2015). Applied Biopharmaceutics & Pharmacokinetics, 7e.
- Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
-
Testa, B. (2004). Prodrug research: futile or fertile?. Biochemical pharmacology, 68(11), 2097-2106. [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Iodoethyl Ethyl Carbonate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical, yet often overlooked, phase: proper disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1-Iodoethyl ethyl carbonate (CAS RN: 80196-04-9), a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from analogous structures and established principles of chemical safety to offer a robust operational plan. The causality behind each procedural step is explained to ensure a deep understanding and foster a culture of safety and environmental responsibility.
Understanding the Hazard Profile: An Evidence-Based Assessment
Due to the lack of a publicly available Safety Data Sheet (SDS) for 1-Iodoethyl ethyl carbonate, a thorough hazard assessment must be conducted by extrapolating from structurally similar compounds and the known reactivity of its functional groups.
1.1. Structural Analogs as a Predictive Tool
-
Ethylene Carbonate (CAS RN: 96-49-1): A foundational cyclic carbonate, its SDS indicates that it is harmful if swallowed, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure[1].
-
Ethyl Methyl Carbonate (CAS RN: 623-53-0): This linear carbonate is a flammable liquid[4].
1.2. The Influence of the Iodo-Functional Group
The presence of an iodine atom categorizes 1-Iodoethyl ethyl carbonate as a halogenated organic compound. Organoiodine compounds can be toxic and pose an environmental risk if not disposed of correctly[5][6]. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the compound potentially susceptible to decomposition and the release of iodine or iodide.
Table 1: Hazard Profile Summary based on Analogous Compounds and Functional Group Analysis
| Hazard Consideration | Inferred Risk for 1-Iodoethyl ethyl carbonate | Rationale |
| Acute Oral Toxicity | Harmful if swallowed | Based on the hazard statement for ethylene carbonate[1]. |
| Eye Irritation | Causes serious eye irritation | Based on the hazard statement for ethylene carbonate[1]. |
| Skin Irritation | Potential for skin irritation | General precaution for organic chemicals. |
| Target Organ Toxicity | Potential for organ damage with prolonged exposure | Based on the hazard statement for ethylene carbonate[1]. |
| Flammability | Combustible liquid | Inferred from related carbonates like ethyl methyl carbonate[4]. |
| Environmental Hazard | Potentially toxic to aquatic life | Due to the presence of the iodo-functional group[5][6]. |
Pre-Disposal Handling and Storage: Minimizing Risk at the Source
Proper handling and storage are the first steps in a safe disposal workflow. The principle of "as low as reasonably achievable" (ALARA) for exposure should be paramount.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following should be considered the minimum requirement:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat is essential. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
2.2. Segregated Waste Storage
Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process.
-
Dedicated Waste Container: Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."
-
Avoid Mixing: Do not mix 1-Iodoethyl ethyl carbonate with non-halogenated organic waste, strong acids, bases, or oxidizers.
-
Secure Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
Step-by-Step Disposal Protocol
The following protocol outlines a safe and environmentally responsible method for the disposal of 1-Iodoethyl ethyl carbonate. This procedure is designed to be conducted by trained laboratory personnel.
3.1. Small Quantities (Under 5g)
For small, residual quantities, a chemical neutralization step can be considered to reduce the hazard before collection by a certified waste disposal service. This process converts the more hazardous organoiodine to a less harmful iodide salt.
Experimental Protocol: Reduction of 1-Iodoethyl ethyl carbonate
-
Preparation: In a chemical fume hood, prepare a solution of sodium thiosulfate in water (e.g., 0.5 M). The amount of thiosulfate should be in molar excess relative to the 1-Iodoethyl ethyl carbonate.
-
Reaction Setup: Place the 1-Iodoethyl ethyl carbonate in a suitable reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer.
-
Dilution: Dilute the 1-Iodoethyl ethyl carbonate with a water-miscible organic solvent, such as isopropanol, to ensure a homogenous reaction.
-
Neutralization: Slowly add the sodium thiosulfate solution to the stirred solution of the iodo-compound. The reaction is a reduction of the iodine.
-
Monitoring: Continue stirring for at least 2 hours at room temperature to ensure the reaction goes to completion.
-
Waste Collection: The resulting solution, containing the less hazardous iodide salt, should be collected in a labeled "Aqueous Waste" container.
Causality: The thiosulfate ion (S₂O₃²⁻) is a reducing agent that will reduce the iodine in the organic compound to iodide (I⁻), which is a more stable and less toxic form[7]. This is a common laboratory practice for quenching iodine-based reactions.
3.2. Bulk Quantities (Over 5g) and Untreated Waste
For larger quantities or if the chemical neutralization step is not feasible, the primary disposal route is through a licensed hazardous waste disposal company.
Operational Plan: Professional Disposal
-
Containerization: Ensure the 1-Iodoethyl ethyl carbonate is in a sealed, properly labeled "Halogenated Organic Waste" container. The label should include the chemical name and CAS number (80196-04-9).
-
Waste Manifest: Complete all necessary hazardous waste disposal paperwork as required by your institution and local regulations.
-
Scheduled Pickup: Arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.
-
Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.
Causality: High-temperature incineration is the most effective method for the complete destruction of halogenated organic compounds. The high temperatures break down the molecule into its constituent atoms, which are then scrubbed from the exhaust gases to prevent the release of acidic gases (like HI) and other pollutants.
Spill Management: An Emergency Response Plan
In the event of a spill, a rapid and informed response is crucial to mitigate any potential hazards.
-
Evacuate and Alert: Immediately evacuate the area and alert your colleagues and supervisor.
-
Restrict Access: Prevent entry to the spill area.
-
Consult SDS (of Analogs): In the absence of a specific SDS, refer to the SDS for a similar compound like ethylene carbonate for immediate first aid measures[1].
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.
-
Collection: Carefully collect the absorbed material into a labeled "Halogenated Organic Waste" container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated to allow any residual vapors to dissipate.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Iodoethyl ethyl carbonate.
Figure 1: Decision workflow for the disposal of 1-Iodoethyl ethyl carbonate.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a cornerstone of scientific integrity and a critical component of laboratory safety. While the absence of a specific SDS for 1-Iodoethyl ethyl carbonate presents a challenge, a robust and safe disposal plan can be effectively implemented by leveraging data from analogous compounds and adhering to the established principles of handling halogenated organic waste. By following the detailed procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, while also minimizing their environmental impact.
References
-
PubChem. (n.d.). 1-Iodoethyl isopropyl carbonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Aller, A. J. (2017). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology, 51(1), 479–487. [Link]
-
Wikipedia. (2023, December 1). Ethylene carbonate. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 1-Iodoethyl isopropyl carbonate | CAS#:84089-73-6. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Public Health Statement for Iodine. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Production, Import/Export, Use, and Disposal of Iodine. In Toxicological Profile for Iodine. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). The Thermal Stability of the Nitrates and Carbonates. Retrieved from [Link]
- Google Patents. (n.d.). US4663477A - Process for the hydrolysis of dialkyl carbonates.
- Google Patents. (n.d.). US3425798A - Process for the removal of iodine from organic compounds.
-
Carl Roth. (n.d.). Safety Data Sheet: Ethyl methyl carbonate. Retrieved from [Link]
-
Chemguide. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates. Retrieved from [Link]
-
Teng, X., Shan, Z., Teng, W., & Weetman, A. P. (2014). Iodine Excess as an Environmental Risk Factor for Autoimmune Thyroid Disease. International Journal of Molecular Sciences, 15(7), 12895–12912. [Link]
-
Tietze, S. (2013). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico. Retrieved from [Link]
-
Quora. (2019, January 8). What is the hydrolysis of carbonate?. Retrieved from [Link]
-
YouTube. (2021, October 20). Lesson 10: Thermal Stability of Carbonates | Topic: Polarization | Periodic Properties of Elements. Retrieved from [Link]
-
INIS-IAEA. (n.d.). The interaction of iodine with organic material in containment. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmental Chemistry and Toxicology of Iodine. Retrieved from [Link]
-
MDPI. (2021). Synthetic Routes to Crystalline Complex Metal Alkyl Carbonates and Hydroxycarbonates via Sol–Gel Chemistry—Perspectives for Advanced Materials in Catalysis. Catalysts, 11(1), 123. [Link]
-
Royal Society of Chemistry. (2000). On carbonate stability in caesium iodide melt. Physical Chemistry Chemical Physics, 2(15), 3423-3427. [Link]
-
Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration?. r/chemistry. Retrieved from [Link]
-
ScienceDirect. (2020). Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. Journal of Analytical and Applied Pyrolysis, 149, 104845. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-Iodoethyl isopropyl carbonate | C6H11IO3 | CID 11010645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Iodoethyl isopropyl carbonate | CAS#:84089-73-6 | Chemsrc [chemsrc.com]
- 4. carlroth.com [carlroth.com]
- 5. Iodine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 6. Iodine Excess as an Environmental Risk Factor for Autoimmune Thyroid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 1-Iodoethyl Ethyl Carbonate
As a Senior Application Scientist, this guide provides an in-depth operational framework for the safe handling of 1-Iodoethyl ethyl carbonate. Given the limited specific safety data available for this compound, the following protocols are synthesized from the safety profiles of structurally analogous compounds, such as ethylene carbonate and ethyl methyl carbonate, and established principles of laboratory safety. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring personal safety and experimental integrity.
Understanding the Hazard Profile
Anticipated Hazards:
-
Eye Irritation: Likely to cause serious eye irritation upon contact.[1][2]
-
Skin Irritation: May cause skin irritation with prolonged contact.[2]
-
Inhalation Toxicity: Vapors or aerosols may be harmful if inhaled.
-
Flammability: The compound may be combustible, and its vapors could form flammable mixtures with air.[4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE ensemble is critical to mitigate the risks associated with handling 1-Iodoethyl ethyl carbonate.[7][8] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling 1-Iodoethyl Ethyl Carbonate
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles with a face shield | Provides protection against splashes and vapors to the eyes and face.[2][9][10] |
| Hand Protection | Nitrile or neoprene gloves | Offers resistance to a broad range of chemicals, including solvents and caustics.[11][12] Double gloving is recommended for extended operations. |
| Body Protection | Chemical-resistant laboratory coat or apron | Protects against splashes and contamination of personal clothing.[8] For larger quantities, a chemical-resistant suit may be necessary.[12] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots | Protects feet from spills and falling objects.[10][11] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the inhalation of potentially harmful vapors. |
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to a strict operational protocol is paramount for the safe handling of 1-Iodoethyl ethyl carbonate.
Pre-Handling Checklist
-
Verify PPE: Ensure all necessary PPE is available, in good condition, and worn correctly.
-
Fume Hood Check: Confirm that the chemical fume hood is functioning correctly.
-
Emergency Equipment: Locate and verify the accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review Protocol: Mentally walk through the entire procedure before starting.
Safe Handling Procedure
-
Transportation: Transport the chemical in a secondary, shatterproof container.
-
Dispensing: Conduct all dispensing and handling activities within a certified chemical fume hood.
-
Avoid Inhalation and Contact: Do not breathe vapors and avoid contact with skin, eyes, and clothing.[2][3][9]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[4][5][6]
-
Minimize Dust: If the compound is a solid, handle it in a way that minimizes dust generation.[1][3][13]
Post-Handling Procedures
-
Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
-
Storage: Store 1-Iodoethyl ethyl carbonate in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3][9][13]
Disposal Plan: Responsible Waste Management
Proper disposal of 1-Iodoethyl ethyl carbonate and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Labeling
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all 1-Iodoethyl ethyl carbonate waste.[14]
-
Labeling: The label should clearly state "Hazardous Waste" and list the chemical name.[14]
-
Container Compatibility: Ensure the waste container is compatible with the chemical.[14]
Disposal Procedure
-
Original Containers: Whenever possible, leave chemicals in their original containers for disposal.[1]
-
No Mixing: Do not mix 1-Iodoethyl ethyl carbonate waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Follow Regulations: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program, following all local, state, and federal regulations.[2][13][14]
Emergency Procedures: Preparedness is Key
Spill Response
In the event of a spill, follow these steps while prioritizing personal safety:
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If trained to do so, contain the spill using an inert absorbent material.
-
Clean-up: Wear appropriate PPE and clean up the spill according to your institution's established procedures.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]
Visualizing Safe Workflows
To further clarify the procedural steps for handling 1-Iodoethyl ethyl carbonate, the following diagrams illustrate the recommended safe handling workflow and a chemical spill response plan.
Caption: Safe Handling Workflow for 1-Iodoethyl Ethyl Carbonate
Caption: Emergency Response Plan for a Chemical Spill
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- Safety Data Sheet: Ethyl methyl carbonate - Carl ROTH.
- Ethylene carbonate - Apollo Scientific. (2023, March 12).
- Safety Data Sheet: Ethylene carbonate - Carl ROTH.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).
- 1-Iodoethyl isopropyl carbonate | C6H11IO3 | CID 11010645 - PubChem.
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.
- Protective Equipment - American Chemistry Council.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration.
- Safety Data Sheet: Ethyl methyl carbonate - Carl ROTH.
- Personal Protective Equipment | US EPA. (2025, September 12).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
- Diethyl Carbonate - SAFETY DATA SHEET. (2010, August 19).
- PPE – Protective suit against ethylene oxide - BIOLENE.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 8. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. epa.gov [epa.gov]
- 11. hsa.ie [hsa.ie]
- 12. PPE – Protective suit against ethylene oxide – BIOLENE [biolene.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
